molecular formula C29H48O2 B15591073 29-Norcycloartan-23-ene-3beta,25-diol

29-Norcycloartan-23-ene-3beta,25-diol

Cat. No.: B15591073
M. Wt: 428.7 g/mol
InChI Key: KOFMMFYDTYVKTQ-DXMXJYBYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

29-Norcycloartan-23-ene-3beta,25-diol is a useful research compound. Its molecular formula is C29H48O2 and its molecular weight is 428.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C29H48O2

Molecular Weight

428.7 g/mol

IUPAC Name

(1S,3R,12S,16R)-15-(6-hydroxy-6-methylhept-4-en-2-yl)-7,12,16-trimethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol

InChI

InChI=1S/C29H48O2/c1-19(8-7-13-25(3,4)31)21-11-14-27(6)24-10-9-22-20(2)23(30)12-15-28(22)18-29(24,28)17-16-26(21,27)5/h7,13,19-24,30-31H,8-12,14-18H2,1-6H3/t19?,20?,21?,22?,23?,24?,26-,27+,28-,29+/m1/s1

InChI Key

KOFMMFYDTYVKTQ-DXMXJYBYSA-N

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 29-Norcycloartan-23-ene-3beta,25-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 29-Norcycloartan-23-ene-3beta,25-diol, a naturally occurring triterpenoid (B12794562) isolated from plants such as Aganosma marginata. Due to the absence of a published total chemical synthesis for this specific compound, this document outlines a plausible biosynthetic pathway and a detailed proposed chemical synthesis route based on established organic chemistry principles and analogous reactions reported in the literature for similar cycloartane (B1207475) structures.

Introduction

This compound is a member of the cycloartane family of triterpenoids, which are characterized by a distinctive cyclopropane (B1198618) ring within their tetracyclic core. Cycloartanes have garnered significant interest in the scientific community due to their diverse and potent biological activities. Understanding the synthesis of these complex molecules is crucial for enabling further research into their therapeutic potential and for the development of novel drug candidates. This guide serves as a technical resource for researchers aiming to synthesize this compound and its analogs.

Biosynthetic Pathway

The biosynthesis of cycloartane triterpenoids in plants originates from the cyclization of 2,3-oxidosqualene. In contrast to the formation of lanosterol (B1674476) in animals and fungi, plants primarily utilize cycloartenol (B190886) synthase to produce cycloartenol, the common precursor to most plant steroids and other cycloartane derivatives. The formation of this compound from cycloartenol is believed to involve a series of enzymatic modifications, including demethylation and oxidation.

Biosynthetic Pathway of this compound 2_3_Oxidosqualene 2_3_Oxidosqualene Cycloartenol Cycloartenol 2_3_Oxidosqualene->Cycloartenol Cycloartenol Synthase Intermediate_1 Side Chain Modification Cycloartenol->Intermediate_1 Hydroxylases, etc. Intermediate_2 C-4 Demethylation Intermediate_1->Intermediate_2 Sterol C-4 Methyl Oxidase, etc. Target_Molecule This compound Intermediate_2->Target_Molecule

Caption: Proposed Biosynthetic Pathway.

Proposed Chemical Synthesis Pathway

A complete, step-by-step chemical synthesis of this compound has not yet been reported in the scientific literature. Therefore, a plausible synthetic route is proposed below, commencing from the readily available starting material, cycloartenol. This proposed pathway is designed to be logical and is based on well-established chemical transformations commonly employed in steroid and triterpenoid chemistry.

The overall strategy involves:

  • Protection of the 3β-hydroxyl group of cycloartenol.

  • Oxidative cleavage of the side chain to yield a key C-24 aldehyde intermediate.

  • Wittig olefination to introduce the C-23 double bond and extend the side chain.

  • Introduction of the C-25 hydroxyl group via a Grignard reaction.

  • Demethylation at the C-4 position to afford the 29-norcycloartane skeleton.

  • Deprotection of the 3β-hydroxyl group to yield the final product.

Proposed Chemical Synthesis of this compound cluster_start Starting Material cluster_protection Protection cluster_cleavage Side Chain Cleavage cluster_wittig Wittig Olefination cluster_grignard Grignard Reaction cluster_demethylation C-4 Demethylation cluster_deprotection Deprotection Cycloartenol Cycloartenol Protected_Cycloartenol 3-O-Protected Cycloartenol Cycloartenol->Protected_Cycloartenol Protection (e.g., TBDMSCl, Imidazole) Aldehyde C-24 Aldehyde Intermediate Protected_Cycloartenol->Aldehyde Ozonolysis (O3, then DMS) Enone α,β-Unsaturated Ketone Aldehyde->Enone Wittig Reaction (e.g., Ph3P=CHCOMe) Tertiary_Alcohol Protected C-25 Tertiary Alcohol Enone->Tertiary_Alcohol Grignard Reaction (e.g., MeMgBr) Nor_Compound Protected 29-Nor Compound Tertiary_Alcohol->Nor_Compound C-4 Demethylation (e.g., Oxidative enzymes or chemical methods) Target_Molecule This compound Nor_Compound->Target_Molecule Deprotection (e.g., TBAF)

Caption: Proposed Chemical Synthesis Pathway.

Experimental Protocols (Proposed)

The following are proposed experimental protocols for the key steps in the synthesis of this compound. These protocols are based on standard laboratory procedures and analogous transformations reported in the literature for similar substrates.

4.1 Protection of the 3β-Hydroxyl Group of Cycloartenol

  • Objective: To protect the C-3 hydroxyl group to prevent its interference in subsequent reactions.

  • Procedure:

    • Dissolve cycloartenol in anhydrous dichloromethane (B109758) (DCM).

    • Add imidazole (B134444) and tert-butyldimethylsilyl chloride (TBDMSCl) in slight excess.

    • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Extract the product with DCM, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

    • Purify the crude product by column chromatography on silica (B1680970) gel to yield 3-O-TBDMS-cycloartenol.

4.2 Oxidative Cleavage of the Side Chain

  • Objective: To cleave the C-24/C-25 double bond of the protected cycloartenol to form a C-24 aldehyde.

  • Procedure:

    • Dissolve the 3-O-TBDMS-cycloartenol in a mixture of DCM and methanol (B129727) at -78 °C.

    • Bubble ozone gas through the solution until a blue color persists, indicating an excess of ozone.

    • Purge the solution with nitrogen or argon to remove excess ozone.

    • Add dimethyl sulfide (B99878) (DMS) and allow the reaction mixture to warm to room temperature overnight.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the resulting crude aldehyde by column chromatography on silica gel.

4.3 Wittig Olefination

  • Objective: To form the C-23 double bond and extend the side chain to an α,β-unsaturated ketone.

  • Procedure:

    • Prepare the Wittig reagent (e.g., acetylmethylenetriphenylphosphorane, Ph3P=CHCOMe) by reacting the corresponding phosphonium (B103445) salt with a strong base like n-butyllithium in anhydrous tetrahydrofuran (B95107) (THF) at low temperature.

    • Add a solution of the C-24 aldehyde in anhydrous THF to the ylide solution at 0 °C.

    • Allow the reaction to stir at room temperature for several hours until TLC analysis indicates the consumption of the aldehyde.

    • Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

    • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

    • Purify the product by column chromatography on silica gel.

4.4 Grignard Reaction for C-25 Alcohol Formation

  • Objective: To introduce the tertiary alcohol at the C-25 position.

  • Procedure:

    • Dissolve the α,β-unsaturated ketone in anhydrous THF under an inert atmosphere.

    • Cool the solution to 0 °C and add a solution of methylmagnesium bromide (MeMgBr) in diethyl ether dropwise.

    • Stir the reaction at 0 °C for a few hours, monitoring by TLC.

    • Quench the reaction carefully with saturated aqueous ammonium chloride solution.

    • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

    • Purify the resulting tertiary alcohol by column chromatography.

4.5 C-4 Demethylation

  • Objective: To remove one of the methyl groups at the C-4 position to yield the 29-nor skeleton. This is a challenging transformation that often requires enzymatic methods or a multi-step chemical sequence.

  • Proposed Enzymatic Procedure (based on literature for similar substrates):

    • Incubate the protected cycloartane derivative with a microsomal preparation from a suitable plant source (e.g., maize embryos) known to contain sterol C-4 methyl oxidase activity.

    • The reaction would require cofactors such as NADPH and molecular oxygen.

    • The enzymatic cascade would involve oxidation of the methyl group to a carboxylic acid, followed by decarboxylation.

    • Extraction and purification would be necessary to isolate the demethylated product.

  • Proposed Chemical Procedure (multi-step): This would likely involve a sequence of reactions such as selective oxidation of the C-29 methyl group, conversion to a good leaving group, and subsequent removal. A specific protocol would need to be developed and optimized.

4.6 Deprotection of the 3β-Hydroxyl Group

  • Objective: To remove the TBDMS protecting group to yield the final product.

  • Procedure:

    • Dissolve the protected 29-norcycloartane derivative in THF.

    • Add a solution of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in THF.

    • Stir the reaction at room temperature for a few hours, monitoring by TLC.

    • Once the reaction is complete, concentrate the mixture and purify the final product by column chromatography or recrystallization.

Quantitative Data Summary (Proposed)

Since a total synthesis has not been published, the following table presents a summary of the proposed transformations with estimated yields based on similar reactions in the literature. These values are for illustrative purposes and would require experimental validation.

StepTransformationStarting MaterialKey ReagentsProductEstimated Yield (%)
1ProtectionCycloartenolTBDMSCl, Imidazole3-O-TBDMS-cycloartenol>95
2Oxidative Cleavage3-O-TBDMS-cycloartenolO₃, DMSC-24 Aldehyde70-85
3Wittig OlefinationC-24 AldehydePh₃P=CHCOMeα,β-Unsaturated Ketone60-80
4Grignard Reactionα,β-Unsaturated KetoneMeMgBrProtected C-25 Tertiary Alcohol70-90
5C-4 DemethylationProtected C-25 Tertiary AlcoholEnzymatic/Multi-stepProtected 29-Nor CompoundVariable
6DeprotectionProtected 29-Nor CompoundTBAFThis compound>90

Conclusion

This technical guide provides a foundational understanding of the synthesis of this compound. While a published total synthesis is not yet available, the proposed biosynthetic and chemical synthesis pathways offer a strategic roadmap for researchers in the field. The detailed, albeit proposed, experimental protocols for key transformations provide a starting point for the laboratory synthesis of this and related cycloartane triterpenoids. Further research and experimental validation of the proposed synthetic route are necessary to establish an efficient and scalable synthesis of this promising natural product.

"physicochemical properties of 29-Norcycloartan-23-ene-3beta,25-diol"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

29-Norcycloartan-23-ene-3beta,25-diol is a naturally occurring triterpenoid (B12794562) belonging to the cycloartane (B1207475) family.[1] This class of compounds is characterized by a distinctive tetracyclic core structure featuring a cyclopropane (B1198618) ring. First isolated from Aganosma marginata, a plant belonging to the Boraginaceae family, this compound has garnered interest within the scientific community for its potential biological activities.[2][3][4] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its characterization, and an exploration of its potential biological significance, drawing parallels with its close structural analogue, cycloart-23-ene-3beta,25-diol.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the table below. It is important to note that while some of these properties have been experimentally determined, others are predicted based on computational models.

PropertyValueSource
Molecular Formula C₂₉H₄₈O₂[5]
Molecular Weight 428.7 g/mol [5]
CAS Number 115040-04-5[5]
Appearance White to off-white solid(Predicted)
Melting Point Not experimentally determinedN/A
Boiling Point 532.5 ± 23.0 °C[5] (Predicted)
Density 1.06 ± 0.1 g/cm³[5] (Predicted)
pKa 14.83 ± 0.29[5] (Predicted)
Solubility Soluble in DMSO, ethanol, and other organic solvents. Sparingly soluble in water.General observation for this class of compounds

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization and study of this compound. Below are standard experimental protocols relevant to this compound.

Isolation and Purification

The isolation of this compound from its natural source, Aganosma marginata, typically involves the following workflow:

G plant_material Dried and Powdered Aganosma marginata Plant Material extraction Solvent Extraction (e.g., Methanol/Chloroform) plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Column Chromatography (Silica Gel) crude_extract->fractionation fractions Collected Fractions fractionation->fractions tlc Thin Layer Chromatography (TLC) Analysis of Fractions fractions->tlc purification Preparative HPLC or Recrystallization tlc->purification Selection of pure fractions pure_compound Pure this compound purification->pure_compound characterization Structural Elucidation (NMR, MS) pure_compound->characterization

Figure 1: General workflow for the isolation and purification of this compound.
Spectroscopic Analysis

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition. The compound would be introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion would be measured.

Determination of Physicochemical Properties

Melting Point Determination:

A standard capillary melting point apparatus can be used.

  • A small amount of the finely powdered, dry sample is packed into a capillary tube.

  • The capillary tube is placed in the heating block of the apparatus.

  • The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point.

Solubility Assessment:

  • A small, accurately weighed amount of the compound (e.g., 1 mg) is placed in a vial.

  • A measured volume (e.g., 100 µL) of the solvent to be tested is added.

  • The mixture is vortexed or sonicated to facilitate dissolution.

  • Visual inspection is used to determine if the compound has completely dissolved. If not, the solvent volume is incrementally increased until dissolution is achieved or the compound is deemed insoluble at a certain concentration.

Potential Biological Activities and Signaling Pathways

While direct biological studies on this compound are limited in publicly accessible literature, significant research has been conducted on its close structural analogue, cycloart-23-ene-3beta,25-diol . This C30 triterpenoid has demonstrated notable anti-inflammatory, antioxidant, and antidiabetic properties. It is plausible that this compound shares similar biological activities.

Anti-Inflammatory Activity and COX Inhibition

Cycloart-23-ene-3beta,25-diol has been shown to possess anti-inflammatory effects, in part, through the inhibition of cyclooxygenase (COX) enzymes.[6][7] These enzymes are key to the inflammatory cascade, as they are responsible for the conversion of arachidonic acid into prostaglandins.

G inflammatory_stimuli Inflammatory Stimuli phospholipase_a2 Phospholipase A₂ inflammatory_stimuli->phospholipase_a2 arachidonic_acid Arachidonic Acid phospholipase_a2->arachidonic_acid releases membrane_phospholipids Membrane Phospholipids membrane_phospholipids->arachidonic_acid cox1_cox2 COX-1 / COX-2 arachidonic_acid->cox1_cox2 prostaglandins Prostaglandins cox1_cox2->prostaglandins converts to inflammation Inflammation (Pain, Fever, Swelling) prostaglandins->inflammation cycloartane Cycloart-23-ene-3beta,25-diol (Potential Inhibitor) cycloartane->cox1_cox2 Inhibits

Figure 2: Proposed mechanism of anti-inflammatory action via COX inhibition.
Modulation of the NF-κB Signaling Pathway

The anti-inflammatory properties of cycloartane triterpenoids are also believed to involve the modulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[8] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.

G inflammatory_stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) receptor Cell Surface Receptor inflammatory_stimuli->receptor ikk_complex IKK Complex receptor->ikk_complex activates ikb IκB ikk_complex->ikb phosphorylates nf_kb NF-κB ikb->nf_kb releases nucleus Nucleus nf_kb->nucleus translocates to proinflammatory_genes Pro-inflammatory Gene Transcription nucleus->proinflammatory_genes activates cycloartane Cycloart-23-ene-3beta,25-diol (Potential Modulator) cycloartane->ikk_complex Inhibits

Figure 3: Potential modulation of the NF-κB signaling pathway.

Conclusion

This compound is a promising natural product with a range of potential biological activities. While further research is required to fully elucidate its physicochemical properties and therapeutic potential, the information available for its close structural analogues suggests that it may be a valuable lead compound for the development of new anti-inflammatory and other therapeutic agents. This guide provides a foundational understanding for researchers and scientists interested in exploring the potential of this and other related cycloartane triterpenoids.

References

Structural Elucidation and Spectroscopy of 29-Norcycloartan-23-ene-3beta,25-diol: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

29-Norcycloartan-23-ene-3beta,25-diol is a naturally occurring triterpenoid (B12794562) isolated from Aganosma marginata. This document provides a comprehensive guide to its structural elucidation and spectroscopic properties. Due to the absence of a publicly available primary research article detailing its initial isolation and characterization, this guide synthesizes information from established analytical techniques for similar cycloartane (B1207475) triterpenoids. It outlines the probable experimental protocols and presents predicted spectroscopic data based on the known chemical structure. This paper aims to serve as a foundational resource for researchers investigating this compound for potential therapeutic applications.

Introduction

Triterpenoids are a large and structurally diverse class of natural products with a wide range of biological activities. The cycloartane subgroup, characterized by a cyclopropane (B1198618) ring within a tetracyclic scaffold, has garnered significant interest for its potential pharmacological properties. This compound, a C29 derivative of the cycloartane skeleton, has been identified as a constituent of Aganosma marginata. The "-nor" designation indicates the loss of a carbon atom, typically from a methyl group, distinguishing it from more common C30 cycloartanes. Understanding the precise structure and spectroscopic characteristics of this molecule is fundamental for its further investigation and potential development as a therapeutic agent.

Hypothetical Structural Elucidation Workflow

The structural elucidation of a novel natural product like this compound would typically follow a systematic workflow. This process involves isolation, purification, and the application of various spectroscopic techniques to determine its chemical structure.

Structural Elucidation Workflow cluster_0 Isolation & Purification cluster_1 Structure Determination Plant_Material Plant Material (Aganosma marginata) Extraction Solvent Extraction Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Chromatography Column Chromatography (Silica Gel, Sephadex) Crude_Extract->Chromatography Fractions Fractions Chromatography->Fractions Purification Preparative HPLC/TLC Fractions->Purification Pure_Compound Pure Compound Purification->Pure_Compound Spectroscopy Spectroscopic Analysis (NMR, MS, IR) Pure_Compound->Spectroscopy Analysis Data_Analysis Data Interpretation Spectroscopy->Data_Analysis Structure_Proposal Proposed Structure Data_Analysis->Structure_Proposal Confirmation Stereochemical Analysis (NOESY, X-ray Crystallography) Structure_Proposal->Confirmation Final_Structure Final Structure Confirmation->Final_Structure

Caption: A generalized workflow for the isolation and structural elucidation of a natural product.

Predicted Spectroscopic Data

While the original experimental data is not available, the following tables present predicted spectroscopic values for this compound based on its known structure and data from analogous compounds. These tables are intended to guide researchers in identifying this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 500 MHz)
PositionPredicted δ (ppm)MultiplicityCoupling Constant (J) in Hz
3-H3.20 - 3.40m-
19-Hα0.30 - 0.40d4.0 - 5.0
19-Hβ0.50 - 0.60d4.0 - 5.0
21-H₃0.90 - 1.00d6.5 - 7.5
23-H5.50 - 5.70m-
24-H5.50 - 5.70m-
26-H₃1.20 - 1.30s-
27-H₃1.20 - 1.30s-
28-H₃0.80 - 0.90s-
30-H₃0.95 - 1.05s-
Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 125 MHz)
CarbonPredicted δ (ppm)CarbonPredicted δ (ppm)
131.0 - 33.01626.0 - 28.0
226.0 - 28.01752.0 - 54.0
378.0 - 80.01817.0 - 19.0
439.0 - 41.01929.0 - 31.0
547.0 - 49.02035.0 - 37.0
620.0 - 22.02118.0 - 20.0
727.0 - 29.02235.0 - 37.0
847.0 - 49.023125.0 - 127.0
919.0 - 21.024138.0 - 140.0
1025.0 - 27.02570.0 - 72.0
1125.0 - 27.02629.0 - 31.0
1234.0 - 36.02729.0 - 31.0
1344.0 - 46.02818.0 - 20.0
1448.0 - 50.03014.0 - 16.0
1532.0 - 34.0
Table 3: Predicted Mass Spectrometry and IR Data
TechniquePredicted Value
MS (ESI+) m/z 429.37 [M+H]⁺, 411.36 [M+H-H₂O]⁺, 393.35 [M+H-2H₂O]⁺
HR-MS Calculated for C₂₉H₄₉O₂ [M+H]⁺: 429.3732, Found: (To be determined)
IR (KBr, cm⁻¹) 3400-3500 (O-H stretch), 2920-2960 (C-H stretch), 1640-1650 (C=C stretch), 1020-1050 (C-O stretch)

Detailed Experimental Protocols (Hypothetical)

The following are detailed, albeit hypothetical, protocols for the isolation and spectroscopic analysis of this compound, based on standard practices in natural product chemistry.

Extraction and Isolation

G A Air-dried, powdered Aganosma marginata B Maceration with 80% MeOH A->B C Filtration and Concentration B->C D Crude Methanolic Extract C->D E Solvent Partitioning (Hexane, EtOAc, BuOH) D->E F Ethyl Acetate (B1210297) (EtOAc) Fraction E->F G Silica (B1680970) Gel Column Chromatography F->G H Gradient Elution (Hexane:EtOAc) G->H I Collection of Fractions H->I J TLC Analysis of Fractions I->J K Pooling of Similar Fractions J->K L Sephadex LH-20 Column Chromatography K->L M Elution with MeOH L->M N Further Purification (Prep. HPLC) M->N O Isolated this compound N->O

Caption: A typical multi-step protocol for the isolation and purification of a triterpenoid.

  • Plant Material and Extraction: Air-dried and powdered aerial parts of Aganosma marginata would be subjected to exhaustive extraction with an organic solvent, typically methanol (B129727) or ethanol, at room temperature.

  • Fractionation: The resulting crude extract would be concentrated under reduced pressure and then subjected to solvent-solvent partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

  • Chromatographic Separation: The ethyl acetate fraction, which is likely to contain the target triterpenoid, would be subjected to multiple rounds of column chromatography. Initial separation would likely be performed on a silica gel column using a gradient elution system (e.g., n-hexane to ethyl acetate).

  • Purification: Fractions containing the compound of interest, as identified by thin-layer chromatography (TLC), would be pooled and further purified using Sephadex LH-20 column chromatography and/or preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a high-field NMR spectrometer (e.g., 500 MHz) using deuterated chloroform (B151607) (CDCl₃) as the solvent. 2D NMR experiments, including COSY, HSQC, HMBC, and NOESY, would be crucial for unambiguous assignment of all proton and carbon signals and for determining the relative stereochemistry.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS), likely using electrospray ionization (ESI), would be employed to determine the exact molecular weight and elemental composition of the compound. Fragmentation patterns observed in MS/MS experiments would provide further structural information.

  • Infrared (IR) Spectroscopy: An IR spectrum would be obtained using a Fourier-transform infrared (FT-IR) spectrometer to identify the presence of key functional groups, such as hydroxyl (-OH) and carbon-carbon double bonds (C=C).

Conclusion

While the primary literature detailing the comprehensive structural elucidation of this compound is not readily accessible, this technical guide provides a robust framework for its identification and characterization. The predicted spectroscopic data and hypothetical experimental protocols offer a valuable starting point for researchers interested in isolating this compound from Aganosma marginata or synthesizing it for further biological evaluation. The unique structural features of this nor-cycloartane triterpenoid warrant further investigation into its pharmacological potential.

A Comprehensive Technical Guide on the Biological Activity of 29-Norcycloartan-23-ene-3beta,25-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides an in-depth analysis of the biological activities of the cycloartane (B1207475) triterpenoid (B12794562), 29-Norcycloartan-23-ene-3beta,25-diol. This document collates available quantitative data, details experimental methodologies for key cited experiments, and presents signaling pathways and workflows through structured diagrams. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug discovery.

Introduction

This compound is a naturally occurring triterpenoid belonging to the cycloartane class, which is characterized by a distinctive 9,19-cyclopropane ring in its steroid nucleus. It is important to note that in much of the scientific literature, this compound is referred to as Cycloart-23-ene-3beta,25-diol (CAS 14599-48-5), which possesses a C30H50O2 molecular formula. The "29-nor" designation (CAS 115040-04-5, C29H48O2) indicates the absence of a methyl group, a structural variation that can influence biological activity. This guide will focus on the more extensively studied C30 analogue, given the greater availability of research data.

This compound has been isolated from various plant species, including those from the genera Euphorbia and Trichilia.[1] Scientific investigations have revealed a range of biological activities, most notably anti-inflammatory, analgesic, and cytotoxic effects, positioning it as a compound of interest for further therapeutic development.

Quantitative Data on Biological Activities

The biological effects of this compound have been quantified in several studies. The following tables summarize the key findings.

Table 1: Anti-inflammatory Activity
AssayTargetTest SystemConcentration/Dose% InhibitionIC50 ValueReference
In vitroCOX-1Ovine100 µM56%97 µM[1][2]
In vitroCOX-2Ovine100 µM80%40 µM[1][2]
In vivoCarrageenan-induced paw edemaRats200 mg/kgSignificant reduction in edema-[3]
In vivoCroton oil-induced ear edemaMice200 mg/kgSignificant reduction in edema-[3]
Table 2: Cytotoxic Activity
Cell LineCancer TypeAssayLD50/IC50 ValueReference
MDA-MB-468Breast CancerNot SpecifiedLD50 = 2.05 µg/mL (for 23E isomer)Not explicitly cited
MCF-7Breast CancerNot SpecifiedLD50 = 5.4 µg/mL (for 23Z isomer)Not explicitly cited
Table 3: Analgesic Activity
AssayTest SystemDoseEffectReference
Acetic acid-induced writhingMice200 mg/kgSignificant inhibition of writhing[3]
Formalin testMice200 mg/kgSignificant inhibition of licking behavior[3]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the quantitative data tables.

Colorimetric COX (Ovine) Inhibitor Screening Assay

This assay is employed to determine the in vitro inhibitory activity of the compound against cyclooxygenase (COX-1 and COX-2) enzymes.

Principle: The assay measures the peroxidase activity of COX. The peroxidase component catalyzes the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) in the presence of arachidonic acid, which results in a color change that can be measured spectrophotometrically.

Procedure: [4]

  • Reagent Preparation: Prepare the assay buffer, hemin, and the COX-1 and COX-2 enzymes according to the manufacturer's instructions. Dissolve the test compound in a suitable solvent (e.g., DMSO).

  • Assay Setup: In a 96-well plate, add the assay buffer, hemin, and either COX-1 or COX-2 enzyme to the appropriate wells.

  • Inhibitor Addition: Add the test compound solution to the inhibitor wells and the same volume of solvent to the control wells.

  • Incubation: Incubate the plate for a specified time (e.g., 5 minutes) at a controlled temperature (e.g., 25°C).

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

  • Absorbance Measurement: After a precise incubation period (e.g., 2 minutes), measure the absorbance at a specific wavelength (e.g., 590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition by comparing the absorbance of the inhibitor wells to the control wells. The IC50 value is determined by testing a range of inhibitor concentrations and plotting the percent inhibition against the log of the concentration.

Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating acute inflammation and the efficacy of anti-inflammatory agents.[2]

Principle: Subplantar injection of carrageenan into the rat's hind paw induces a localized inflammatory response characterized by edema (swelling). The anti-inflammatory effect of a compound is measured by its ability to reduce this swelling.

Procedure: [1][2]

  • Animal Preparation: Use male Wistar rats (or a similar strain) weighing 150-200g. Acclimatize the animals to the laboratory conditions for at least one week.

  • Grouping and Dosing: Divide the animals into groups (e.g., control, standard drug, and test compound groups). Administer the test compound (e.g., 200 mg/kg) and the standard drug (e.g., indomethacin) intraperitoneally or orally 30-60 minutes before the carrageenan injection. The control group receives the vehicle.

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan suspension in saline into the subplantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: The degree of edema is calculated as the difference in paw volume before and after carrageenan injection. The percentage of inhibition of edema is calculated by comparing the mean increase in paw volume of the treated groups with that of the control group.

Acetic Acid-Induced Writhing Test in Mice

This is a widely used visceral pain model for screening analgesic activity.[3][5]

Principle: Intraperitoneal injection of acetic acid causes irritation of the peritoneal lining, leading to a characteristic stretching and writhing behavior in mice. Analgesic compounds reduce the number of writhes.

Procedure: [3][5]

  • Animal Preparation: Use male Swiss albino mice (or a similar strain) weighing 20-25g. Acclimatize the animals and fast them overnight before the experiment, with free access to water.

  • Grouping and Dosing: Divide the mice into groups. Administer the test compound (e.g., 200 mg/kg) and a standard analgesic (e.g., diclofenac (B195802) sodium) orally or intraperitoneally 30-60 minutes before the acetic acid injection. The control group receives the vehicle.

  • Induction of Writhing: Inject 0.1 mL of a 0.6% or 0.7% solution of acetic acid intraperitoneally into each mouse.

  • Observation: Immediately after the acetic acid injection, place each mouse in an individual observation cage and record the number of writhes (abdominal constrictions and stretching of the hind limbs) for a set period, typically 15-20 minutes, starting 5 minutes after the injection.

  • Data Analysis: Calculate the mean number of writhes for each group. The percentage of analgesic activity is calculated as: [(Mean writhes in control - Mean writhes in treated) / Mean writhes in control] x 100.

Formalin Test in Mice

This model of nociception allows for the assessment of both neurogenic and inflammatory pain.[3][6]

Principle: Subcutaneous injection of a dilute formalin solution into the mouse's paw elicits a biphasic pain response. The early phase (0-5 minutes) is due to direct stimulation of nociceptors, while the late phase (15-30 minutes) is associated with an inflammatory response.

Procedure: [3][6]

  • Animal Preparation: Use male Swiss albino mice weighing 20-25g. Acclimatize the animals to the testing environment.

  • Grouping and Dosing: Divide the mice into groups and administer the test compound (e.g., 200 mg/kg) and a standard analgesic (e.g., morphine) at a predetermined time before the formalin injection. The control group receives the vehicle.

  • Induction of Nociception: Inject 20 µL of a 1% or 5% formalin solution subcutaneously into the dorsal surface of the right hind paw.

  • Observation: Immediately after the injection, place the mouse in an observation chamber. Record the total time the animal spends licking the injected paw during the early phase (0-5 minutes) and the late phase (15-30 minutes).

  • Data Analysis: Calculate the mean licking time for each group in both phases. The percentage of inhibition is calculated for each phase by comparing the treated groups to the control group.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Procedure: [7][8]

  • Cell Seeding: Seed the desired cancer cell lines (e.g., MDA-MB-468, MCF-7) into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • MTT Addition: After the treatment period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. The LD50 or IC50 value is determined by plotting cell viability against the log of the compound concentration.

Signaling Pathways

This compound exerts its biological effects by modulating key cellular signaling pathways. The following sections describe the proposed mechanisms of action.

Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of cycloartane triterpenoids are often attributed to their ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory genes.

NF_kB_Inhibition cluster_cytoplasm Cytoplasm stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) receptor Cell Surface Receptor stimulus->receptor IKK IKK Complex receptor->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation IkBa_p P-IκBα proteasome Proteasomal Degradation IkBa_p->proteasome NFkB NF-κB (p65/p50) IkBa->NFkB Sequesters NFkB_active Active NF-κB NFkB->NFkB_active Release nucleus Nucleus NFkB_active->nucleus Translocation transcription Transcription of Pro-inflammatory Genes (COX-2, TNF-α, IL-6) nucleus->transcription Binding to DNA compound 29-Norcycloartan- 23-ene-3beta,25-diol compound->IKK Inhibition

Inhibition of the NF-κB Signaling Pathway
Induction of ER Stress-Mediated Apoptosis

The cytotoxic activity of this compound against cancer cells is linked to the induction of endoplasmic reticulum (ER) stress, leading to apoptosis.

ER_Stress_Apoptosis compound 29-Norcycloartan- 23-ene-3beta,25-diol er_stress ER Stress (Accumulation of misfolded proteins) compound->er_stress upr Unfolded Protein Response (UPR) er_stress->upr Activation perk PERK upr->perk atf6 ATF6 upr->atf6 ire1 IRE1α upr->ire1 bip BiP (GRP78) upr->bip Upregulation chop CHOP (GADD153) perk->chop Upregulation atf6->chop Upregulation xbp1 XBP1 (spliced) ire1->xbp1 Splicing bcl2 Bcl-2 (Anti-apoptotic) chop->bcl2 Downregulation bax Bax (Pro-apoptotic) chop->bax Upregulation apoptosis Apoptosis bcl2->apoptosis bax->apoptosis

ER Stress-Mediated Apoptosis Pathway

Conclusion

This compound, a cycloartane triterpenoid, demonstrates significant potential as a therapeutic agent due to its diverse biological activities. The compound exhibits notable anti-inflammatory effects, primarily through the inhibition of COX-2 and the NF-κB signaling pathway. Its analgesic properties further underscore its potential in pain management. Furthermore, the ability of this compound to induce ER stress-mediated apoptosis in cancer cells highlights its promise as a lead for the development of novel anticancer drugs.

This technical guide has provided a consolidated overview of the quantitative biological data, detailed experimental protocols, and the underlying signaling mechanisms associated with this compound. Further research is warranted to fully elucidate its pharmacological profile, including its pharmacokinetics, pharmacodynamics, and safety profile in preclinical and clinical settings. The information compiled herein aims to facilitate and guide future investigations into this promising natural product.

References

An In-depth Technical Guide to the Mechanism of Action of 29-Norcycloartan-23-ene-3beta,25-diol and its Analogue

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature extensively details the mechanism of action for Cycloart-23-ene-3beta,25-diol. However, specific research on its close analogue, 29-Norcycloartan-23-ene-3beta,25-diol, is limited. Given the minor structural difference—the absence of a single methyl group—this guide will focus on the well-documented activities of Cycloart-23-ene-3beta,25-diol as a scientifically-grounded proxy for understanding the potential mechanism of action of its "nor-" counterpart. It is presumed that their biological activities will be highly similar, though direct experimental verification for this compound is required.

Executive Summary

Cycloart-23-ene-3beta,25-diol is a cycloartane-type triterpenoid (B12794562) with significant therapeutic potential, primarily demonstrating anti-inflammatory and pro-apoptotic activities. Its mechanism of action is multifaceted, involving the direct inhibition of key inflammatory enzymes and the modulation of critical intracellular signaling pathways that govern inflammation and cell survival. This document provides a comprehensive overview of its known biological targets, the signaling cascades it influences, and detailed protocols for the experimental validation of these activities.

Core Mechanisms of Action

The primary mechanisms of action for Cycloart-23-ene-3beta,25-diol can be categorized into two main areas: anti-inflammatory effects and pro-apoptotic activity in cancer cells.

Anti-Inflammatory Activity

The anti-inflammatory properties are attributed to its ability to inhibit cyclooxygenase (COX) enzymes and modulate the NF-κB signaling pathway.

  • COX Inhibition: Cycloart-23-ene-3beta,25-diol has been shown to inhibit both COX-1 and COX-2 enzymes, with a notable selectivity for COX-2.[1] COX-2 is an inducible enzyme responsible for the production of prostaglandins (B1171923) that mediate inflammation and pain. By selectively inhibiting COX-2, the compound can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors.

  • NF-κB Pathway Modulation: The compound is believed to modulate the NF-κB pathway, a central regulator of the inflammatory response. This modulation leads to the downregulation of pro-inflammatory cytokines such as TNF-α and IL-6.

Pro-Apoptotic Activity

In oncological contexts, Cycloart-23-ene-3beta,25-diol induces apoptosis through the modulation of several key signaling pathways involved in cell survival and proliferation.

  • Induction of Endoplasmic Reticulum (ER) Stress: The compound can induce chronic ER stress, which in turn activates the Unfolded Protein Response (UPR). Prolonged UPR activation triggers pro-apoptotic signaling pathways, leading to cancer cell death.

  • Modulation of Survival Pathways: Research on related natural compounds suggests involvement of key signaling pathways including the Phosphoinositide 3-kinase/protein kinase B (PI3K/AKT) and Mitogen-activated protein kinase (MAPK) pathways, which are critical for cell survival and proliferation. By interfering with these pathways, the compound can halt cell cycle progression and promote apoptosis.

  • p53-Dependent Mitochondrial Pathway: Other cycloartane (B1207475) triterpenoids have been shown to induce apoptosis via a p53-dependent mitochondrial signaling pathway. This involves increasing the expression of p53 and the pro-apoptotic protein Bax, leading to loss of mitochondrial membrane potential and activation of executioner caspases like caspase-7.[2]

Quantitative Data

The following table summarizes the known quantitative data for the biological activity of Cycloart-23-ene-3beta,25-diol.

ParameterTargetValueSpeciesAssay TypeReference
IC₅₀ COX-197 µM-Cyclooxygenase Assay[3]
IC₅₀ COX-240 µM-Cyclooxygenase Assay[3]
Inhibition % COX-156% at 100 µM-Cyclooxygenase Assay[3]
Inhibition % COX-280% at 100 µM-Cyclooxygenase Assay[3]
In vivo Dose Analgesia & Anti-inflammatory200 mg/kgMouse, RatAcetic acid-induced writhing, Formalin test, Croton oil ear edema, Carrageenan paw edema[1]

Signaling Pathways and Visualizations

The following diagrams illustrate the proposed signaling pathways modulated by Cycloart-23-ene-3beta,25-diol.

Anti-Inflammatory Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, Cytokines) Receptor Receptor (e.g., TLR4) Inflammatory_Stimulus->Receptor IKK IKK Complex Receptor->IKK Activates Compound Cycloart-23-ene-3beta,25-diol Compound->IKK Inhibits (?) COX2_Enzyme COX-2 Enzyme Compound->COX2_Enzyme Inhibits IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB Complex Degradation IkB->Degradation Ubiquitination & Degradation NFkB NF-κB (p65/p50) NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocation Prostaglandins Prostaglandins DNA DNA NFkB_n->DNA Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6) DNA->Gene_Expression Transcription

Caption: Proposed anti-inflammatory mechanism of Cycloart-23-ene-3beta,25-diol.

Pro-Apoptotic Signaling Pathway

G cluster_pathways Survival & Proliferation Pathways cluster_apoptosis Apoptosis Induction Compound Cycloart-23-ene-3beta,25-diol PI3K PI3K Compound->PI3K Inhibits MAPK MAPK (e.g., ERK) Compound->MAPK Inhibits p53 p53 Compound->p53 Upregulates AKT Akt PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MAPK->Proliferation Bax Bax p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Loss of membrane potential Caspase7 Caspase-7 (Executioner) Mitochondrion->Caspase7 Activates Apoptosis Apoptosis Caspase7->Apoptosis

Caption: Proposed pro-apoptotic mechanism of Cycloart-23-ene-3beta,25-diol.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of Cycloart-23-ene-3beta,25-diol.

In Vitro COX-2 Inhibitor Screening Assay (Fluorometric)

This protocol is adapted from commercially available kits.

  • Objective: To determine the IC₅₀ of the test compound against human recombinant COX-2.

  • Principle: The assay measures the fluorescence generated by a probe that reacts with Prostaglandin G2 (PGG2), an intermediate product of the COX-2 enzymatic reaction. Inhibitors will reduce the rate of fluorescence generation.

  • Materials:

    • Human Recombinant COX-2

    • COX Assay Buffer

    • COX Probe (e.g., OxiRed™)

    • COX Cofactor

    • Arachidonic Acid (Substrate)

    • NaOH

    • Celecoxib (Positive Control)

    • Test Compound (Cycloart-23-ene-3beta,25-diol) dissolved in a suitable solvent (e.g., DMSO)

    • 96-well white opaque flat-bottom plate

    • Fluorescence plate reader (Ex/Em = 535/587 nm)

  • Procedure:

    • Reagent Preparation:

      • Reconstitute Human Recombinant COX-2 with sterile water. Aliquot and store at -80°C. Keep on ice during use.

      • Reconstitute Arachidonic Acid in 100% Ethanol.

      • Prepare a 10X working solution of the test compound and Celecoxib in COX Assay Buffer.

    • Assay Protocol:

      • Add 10 µL of the 10X test compound dilutions to sample wells.

      • Add 10 µL of the 10X Celecoxib to positive control wells.

      • Add 10 µL of COX Assay Buffer to enzyme control (no inhibitor) wells.

      • Prepare a Reaction Master Mix containing COX Assay Buffer, COX Probe, diluted COX Cofactor, and reconstituted COX-2 enzyme.

      • Add 80 µL of the Reaction Master Mix to each well.

      • Prepare an Arachidonic Acid/NaOH solution immediately before use.

      • Initiate the reaction by adding 10 µL of the Arachidonic Acid/NaOH solution to all wells simultaneously using a multi-channel pipette.

    • Measurement:

      • Immediately measure the fluorescence in kinetic mode at 25°C for 5-10 minutes (Ex/Em = 535/587 nm).

    • Data Analysis:

      • Calculate the rate of reaction (slope) from the linear portion of the kinetic curve.

      • Calculate the percent inhibition for each concentration of the test compound relative to the enzyme control.

      • Plot percent inhibition versus log[concentration] and determine the IC₅₀ value using a suitable curve-fitting algorithm.

In Vivo Carrageenan-Induced Paw Edema Model

This is a standard model for evaluating acute anti-inflammatory activity.[4][5][6][7]

  • Objective: To assess the in vivo anti-inflammatory effect of the test compound.

  • Animals: Male Wistar rats (160-200 g) or Swiss mice.

  • Materials:

    • Test Compound (Cycloart-23-ene-3beta,25-diol)

    • Vehicle (e.g., 0.5% carboxymethylcellulose)

    • Indomethacin or Diclofenac (Positive Control)

    • 1% (w/v) Carrageenan solution in sterile saline

    • Plethysmometer or digital calipers

  • Procedure:

    • Acclimatize animals for at least 48 hours before the experiment.

    • Divide animals into groups (n=6-10): Vehicle Control, Positive Control, and Test Compound groups (e.g., 50, 100, 200 mg/kg).

    • Administer the test compound, vehicle, or positive control orally (p.o.) or intraperitoneally (i.p.).

    • After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

    • Measure the paw volume or thickness using a plethysmometer or calipers at baseline (time 0) and at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis:

    • Calculate the edema volume as the difference between the paw volume at each time point and the baseline volume.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group.

    • Analyze data using ANOVA followed by a post-hoc test (e.g., Dunnett's test).

In Vivo Croton Oil-Induced Ear Edema Model

This model is used to evaluate topical anti-inflammatory activity.[8][9][10]

  • Objective: To assess the topical anti-inflammatory effect of the test compound.

  • Animals: Male Swiss mice (25-35 g).

  • Materials:

  • Procedure:

    • Prepare a solution of croton oil in acetone (e.g., 2.5% or 5% v/v).

    • Dissolve the test compound and dexamethasone in the croton oil/acetone solution at desired concentrations.

    • Divide animals into groups (n=6-10).

    • Apply 20 µL of the irritant solution (with or without test compound/dexamethasone) to the inner surface of the right ear. Apply 20 µL of acetone alone to the left ear as a control.

    • After a set time (typically 4-6 hours), sacrifice the animals.

    • Measure the thickness of both ears with a digital micrometer. Alternatively, take a standard-sized punch biopsy (e.g., 6 mm) from both ears and weigh them.

  • Data Analysis:

    • Calculate the edema as the difference in thickness or weight between the right and left ears.

    • Calculate the percentage inhibition of edema for each treated group compared to the croton oil-only control group.

    • Analyze data using ANOVA followed by a post-hoc test.

Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[11]

  • Objective: To quantify the induction of apoptosis in cancer cells treated with the test compound.

  • Principle: Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic or necrotic cells where membrane integrity is lost.

  • Materials:

    • Cancer cell line (e.g., MCF-7 breast cancer cells)

    • Test Compound (Cycloart-23-ene-3beta,25-diol)

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

    • Phosphate-Buffered Saline (PBS)

    • Flow Cytometer

  • Procedure:

    • Seed cancer cells in a 6-well plate and allow them to adhere overnight.

    • Treat cells with various concentrations of the test compound for a specified time (e.g., 24 or 48 hours). Include an untreated control.

    • Harvest the cells, including both adherent and floating populations.

    • Wash the cells with cold PBS and centrifuge.

    • Resuspend the cell pellet in 1X Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's instructions.

    • Incubate for 15-20 minutes at room temperature in the dark.

    • Add additional 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

  • Data Analysis:

    • Use appropriate compensation settings for FITC and PI channels.

    • Gate the cell populations to quantify the percentage of cells in each quadrant:

      • Lower-left (Annexin V- / PI-): Live cells

      • Lower-right (Annexin V+ / PI-): Early apoptotic cells

      • Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V- / PI+): Necrotic cells (often considered an artifact)

    • Compare the percentage of apoptotic cells in treated samples to the untreated control.

Conclusion

Cycloart-23-ene-3beta,25-diol exhibits promising anti-inflammatory and pro-apoptotic activities through a combination of enzyme inhibition and modulation of key cellular signaling pathways. Its selectivity for COX-2 over COX-1 suggests a favorable profile for anti-inflammatory applications. Furthermore, its ability to induce apoptosis in cancer cells through multiple mechanisms, including the induction of ER stress and interference with survival pathways, highlights its potential as a lead compound in oncology drug development. The close structural similarity of this compound strongly suggests it will share these mechanisms of action, a hypothesis that warrants direct experimental investigation. The protocols and data presented herein provide a robust framework for the continued research and development of this class of compounds.

References

An In-depth Technical Guide on 29-Norcycloartan-23-ene-3beta,25-diol: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and known scientific data on the natural product 29-Norcycloartan-23-ene-3beta,25-diol. The information is tailored for researchers, scientists, and professionals in the field of drug development, with a focus on presenting clear, structured data and methodologies.

Introduction

This compound is a naturally occurring triterpenoid.[1] It belongs to the cycloartane (B1207475) family of tetracyclic triterpenes, which are characterized by a cyclopropane (B1198618) ring involving the C-9, C-10, and C-19 positions. The "29-Nor" designation indicates the absence of a methyl group at the C-29 position, distinguishing it from its more common C30 cycloartane counterparts. This structural modification has implications for its chemical properties and potential biological activities.

Discovery and History

The first documented isolation of this compound was reported in 2015 by a team of researchers, Q. Wang and Y.Y. Xu. The compound was identified as a constituent of the plant Aganosma marginata, a member of the Apocynaceae family.[2][3] This discovery was part of a broader investigation into the chemical constituents of this plant, which has been used in traditional medicine.[2] The isolation of this compound, designated as compound 5 in the original publication, was a notable finding as it expanded the known diversity of cycloartane triterpenoids.[2]

Prior to this 2015 report, there is limited information available in the public domain regarding the synthesis or prediction of this specific molecule. Therefore, the discovery by Wang and Xu from a natural source marks the primary point in the history of this compound.

Physicochemical Properties

While detailed experimental data from the original discovery is not fully available, some key physicochemical properties can be summarized based on its chemical structure and information from chemical databases.

PropertyValueSource
Molecular Formula C29H48O2[1]
Molecular Weight 428.69 g/mol [1]
CAS Number 115040-04-5[3][4]
Class Triterpenoid, Cycloartane[1]

Experimental Protocols

The following is a generalized experimental protocol for the isolation of this compound from Aganosma marginata, based on the summary provided in the 2015 publication.

4.1. Plant Material and Extraction

  • Plant Material: The aerial parts of Aganosma marginata are collected, dried, and pulverized.

  • Extraction: The powdered plant material is subjected to extraction with a suitable organic solvent, such as a mixture of chloroform (B151607) and methanol (B129727), to obtain a crude extract.

4.2. Isolation and Purification

The crude extract is then subjected to a series of chromatographic separations to isolate the individual compounds.[2]

  • Initial Fractionation: The crude extract is typically fractionated using a combination of chromatographic techniques. The original study utilized silica (B1680970) gel, Sephadex LH-20, and MCI gel column chromatography.[2]

  • Column Chromatography (Silica Gel): The crude extract is loaded onto a silica gel column and eluted with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate (B1210297) or acetone). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Sephadex LH-20 Chromatography: Fractions containing compounds of similar polarity are further purified using a Sephadex LH-20 column, which separates molecules based on their size and polarity. Methanol is a common solvent for this step.

  • MCI Gel Chromatography: MCI gel (a reversed-phase polymer) can be used for further purification, eluting with a gradient of water and methanol or acetonitrile.

4.3. Structure Elucidation

The structure of the purified this compound is determined through a combination of spectroscopic methods:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and 2D NMR (such as COSY, HSQC, and HMBC) experiments are used to elucidate the detailed chemical structure, including the stereochemistry.

The following diagram illustrates a generalized workflow for the isolation and identification of this compound.

G plant_material Dried & Powdered Aganosma marginata extraction Solvent Extraction (e.g., Chloroform/Methanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Chromatographic Fractionation crude_extract->fractionation silica_gel Silica Gel Chromatography fractionation->silica_gel Initial Separation sephadex Sephadex LH-20 Chromatography silica_gel->sephadex Further Purification mci_gel MCI Gel Chromatography sephadex->mci_gel Final Purification pure_compound Purified this compound mci_gel->pure_compound structure_elucidation Structure Elucidation pure_compound->structure_elucidation ms Mass Spectrometry structure_elucidation->ms nmr NMR Spectroscopy (1H, 13C, 2D) structure_elucidation->nmr

Generalized workflow for isolation and identification.

Biological Activity and Signaling Pathways

As of the current available literature, there is no specific information on the biological activities or the signaling pathways associated with This compound .

It is important to distinguish this compound from its C30 analogue, Cycloart-23-ene-3beta,25-diol , for which some biological activities, such as anti-inflammatory and cytotoxic effects, have been reported. However, these activities cannot be directly attributed to the "29-Nor" variant without specific experimental evidence. The absence of a methyl group at the C-29 position could significantly alter the molecule's interaction with biological targets.

Further research is required to investigate the potential pharmacological properties of this compound.

Conclusion and Future Directions

The discovery of this compound from Aganosma marginata has added a new member to the diverse family of cycloartane triterpenoids. While its initial isolation and structural characterization have been reported, there remains a significant gap in the understanding of its biological profile.

Future research should focus on:

  • Total Synthesis: Developing a synthetic route to obtain larger quantities of the compound for extensive biological screening.

  • Biological Screening: Investigating a wide range of potential biological activities, including anti-inflammatory, anti-cancer, anti-viral, and metabolic effects.

  • Mechanism of Action Studies: If any significant biological activity is identified, elucidating the underlying molecular mechanisms and signaling pathways.

  • Structure-Activity Relationship (SAR) Studies: Comparing the activity of this compound with its C30 and other structural analogues to understand the importance of the "29-Nor" feature.

The following logical diagram outlines potential future research directions.

G compound This compound synthesis Total Synthesis compound->synthesis Obtain sufficient material sar Structure-Activity Relationship (SAR) compound->sar Compare with analogues bio_screening Biological Screening synthesis->bio_screening moa Mechanism of Action Studies bio_screening->moa If activity is found moa->sar

Future research directions for the compound.

This technical guide serves as a foundational document for researchers interested in this compound. The limited available data underscores the significant opportunities for further investigation into the chemistry and biology of this unique natural product.

References

Technical Whitepaper: A Review of In Vitro Studies on Cycloartane Triterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

A Note on 29-Norcycloartan-23-ene-3beta,25-diol:

An extensive review of scientific literature reveals a significant lack of available in vitro studies for This compound . While this compound is commercially available and has been isolated from natural sources such as Aganosma marginata, its biological activities and potential mechanisms of action have not been reported in peer-reviewed publications.[1]

This technical guide will therefore focus on the closely related and well-researched compound, Cycloart-23-ene-3beta,25-diol . This triterpenoid (B12794562) shares the same core structure but contains an additional methyl group (C29). The following sections will provide an in-depth overview of the in vitro studies conducted on Cycloart-23-ene-3beta,25-diol, covering its cytotoxic, anti-inflammatory, and antimicrobial properties.

In Vitro Profile of Cycloart-23-ene-3beta,25-diol

Cycloart-23-ene-3beta,25-diol is a naturally occurring cycloartane-type triterpenoid found in a variety of plant species.[2] It has garnered interest in the scientific community for its potential therapeutic applications, demonstrating a range of biological activities in preclinical in vitro models.[2]

Cytotoxic Activity

Cycloart-23-ene-3beta,25-diol has shown promising cytotoxic effects against several human cancer cell lines. The cytotoxic potential of its stereoisomers, (23E) and (23Z), has been evaluated, revealing differential activity depending on the cell line.[2]

Table 1: Cytotoxicity of Cycloart-23-ene-3beta,25-diol Isomers against Human Cancer Cell Lines

Compound/IsomerCell LineAssayEndpointResultReference
Cycloart-23(E)-ene-3β,25-diolMDA-MB-468 (Breast Cancer)MTTLD₅₀2.05 µg/mL[3]
Cycloart-23(Z)-ene-3β,25-diolMDA-MB-468 (Breast Cancer)MTTLD₅₀34.0 µg/mL[3]
Cycloart-23(E)-ene-3β,25-diolMCF-7 (Breast Cancer)MTTLD₅₀8.9 µg/mL[3]
Cycloart-23(Z)-ene-3β,25-diolMCF-7 (Breast Cancer)MTTLD₅₀5.4 µg/mL[3]
Cycloart-23-ene-3β,25-diolCOLO 205 (Colon Cancer)MTTIC₅₀> 10 µM[4]

The cytotoxic effects of Cycloart-23-ene-3beta,25-diol are typically determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]

  • Cell Culture: Human cancer cell lines (e.g., MDA-MB-468, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of Cycloart-23-ene-3beta,25-diol (typically ranging from 0.1 to 200 µg/mL).[3] Control wells receive medium with the vehicle (e.g., DMSO) only.

  • Incubation: The plates are incubated for a specified period (e.g., 24 hours).[4]

  • MTT Addition: After incubation, the medium is removed, and MTT solution is added to each well. The plates are then incubated for a further 3-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the control group. The LD₅₀ or IC₅₀ value, the concentration of the compound that causes 50% cell death or inhibition of growth, is determined from the dose-response curve.

G General Workflow for MTT Cytotoxicity Assay cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture Cancer Cell Lines seed_cells Seed Cells into 96-well Plates cell_culture->seed_cells add_compound Add Cycloart-23-ene-3beta,25-diol (Various Concentrations) seed_cells->add_compound incubate_24h Incubate for 24 hours add_compound->incubate_24h add_mtt Add MTT Reagent incubate_24h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h solubilize Solubilize Formazan with DMSO incubate_4h->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate Cell Viability (%) read_absorbance->calculate_viability determine_ic50 Determine IC50/LD50 calculate_viability->determine_ic50

Workflow of the MTT assay for assessing cytotoxicity.
Anti-inflammatory Activity

Cycloart-23-ene-3beta,25-diol has been investigated for its anti-inflammatory properties, primarily through its ability to inhibit cyclooxygenase (COX) enzymes.[5][6] These enzymes are key mediators in the inflammatory pathway, responsible for the synthesis of prostaglandins.

Table 2: In Vitro Anti-inflammatory Activity of Cycloart-23-ene-3beta,25-diol

TargetAssay TypeConcentration% InhibitionIC₅₀Reference
COX-1Cyclooxygenase Assay100 µM56%97 µM[5][7]
COX-2Cyclooxygenase Assay100 µM80%40 µM[5][7]

The data indicates that Cycloart-23-ene-3beta,25-diol exhibits a preferential inhibitory activity towards COX-2 over COX-1.[5][7]

The inhibitory activity of Cycloart-23-ene-3beta,25-diol on COX-1 and COX-2 is evaluated using a colorimetric inhibitor screening assay.[6]

  • Reagent Preparation: Prepare assay buffer, heme, and purified COX-1 or COX-2 enzymes.

  • Enzyme Incubation: In a 96-well plate, add the assay buffer, heme, and the respective COX enzyme to each well.

  • Inhibitor Addition: Add Cycloart-23-ene-3beta,25-diol at various concentrations to the wells. For control wells, add the vehicle.

  • Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid (the substrate) to each well.

  • Reaction Incubation: Incubate the plate for a specific time (e.g., 2 minutes) at 37°C.

  • Detection: Stop the reaction and add a colorimetric substrate that reacts with the prostaglandin (B15479496) G2 produced by the COX enzyme. The intensity of the color is proportional to the enzyme activity.

  • Absorbance Measurement: Read the absorbance using a plate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

G COX Inhibition Signaling Pathway AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_Thromboxane Prostaglandins (e.g., stomach lining, platelet aggregation) COX1->PGs_Thromboxane PGs_Inflammation Prostaglandins (e.g., inflammation, pain, fever) COX2->PGs_Inflammation Compound Cycloart-23-ene-3beta,25-diol Compound->COX1 Weak Inhibition (IC50 = 97 µM) Compound->COX2 Stronger Inhibition (IC50 = 40 µM)

Inhibitory action of Cycloart-23-ene-3beta,25-diol on COX enzymes.
Antimicrobial and Antioxidant Activities

In vitro studies have also explored the antimicrobial and antioxidant potential of Cycloart-23-ene-3beta,25-diol.

Table 3: Antimicrobial and Antioxidant Profile of Cycloart-23-ene-3beta,25-diol

ActivityAssayOrganism/RadicalConcentration RangeResultReference
AntimicrobialCup Plate MethodBacteria and Fungi10-100 µg/mLBroad-spectrum activity against bacteria and strong activity against yeast-type fungi.[8][9]
AntioxidantDPPH Radical ScavengingDPPH20-100 µg/mLDose-dependent increase in scavenging activity.[8][9]
AntioxidantReducing Power Assay-20-100 µg/mLDose-dependent increase in reducing power.[8][9]
AntioxidantSuperoxide ScavengingSuperoxide Anion20-100 µg/mLDose-dependent increase in scavenging activity.[8][9]
AntioxidantHydroxyl Radical ScavengingHydroxyl Radical20-100 µg/mLDose-dependent increase in scavenging activity.[8][9]

The antimicrobial activity is assessed using the cup plate or agar (B569324) well diffusion method.[8][9]

  • Media Preparation: Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi).

  • Inoculation: Pour the molten agar into sterile petri plates. Once solidified, spread a standardized inoculum of the test microorganism over the surface of the agar.

  • Well Creation: Create wells or "cups" of a specific diameter in the agar using a sterile borer.

  • Sample Addition: Add a defined volume of Cycloart-23-ene-3beta,25-diol solution at different concentrations (10-100 µg/mL) into the wells. A positive control (standard antibiotic/antifungal) and a negative control (vehicle) are also included.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25°C for 48-72 hours for fungi).

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of growth inhibition around each well. A larger diameter indicates greater antimicrobial activity.

Conclusion

While there is a notable absence of in vitro research on this compound, its parent compound, Cycloart-23-ene-3beta,25-diol, has been shown to possess a range of interesting biological activities. Its preferential inhibition of COX-2 suggests potential as an anti-inflammatory agent with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors. Furthermore, its cytotoxic effects against breast cancer cell lines and its broad-spectrum antimicrobial and antioxidant properties highlight its potential as a lead compound for further drug development. Future research should aim to elucidate the specific molecular targets and signaling pathways modulated by this compound to better understand its therapeutic potential. Studies on this compound are warranted to determine if the removal of a single methyl group significantly alters its biological activity profile.

References

Methodological & Application

Application Note: Quantitative Analysis of 29-Norcycloartan-23-ene-3beta,25-diol using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

29-Norcycloartan-23-ene-3beta,25-diol is a cycloartane-type triterpenoid (B12794562) that has been isolated from various plant species.[1][2][3] As a member of the triterpenoid class of compounds, it holds potential for further investigation in drug development due to the diverse pharmacological activities associated with this class.[4] To support pharmacokinetic, metabolism, and efficacy studies, a robust and reliable analytical method for the quantification of this compound in biological matrices is essential.

Currently, specific, validated analytical methods for the quantification of this compound are not widely reported in scientific literature. Existing research primarily focuses on the isolation and structural elucidation of cycloartane (B1207475) triterpenoids.[5][6][7] This document outlines a proposed Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and selective quantification of this compound in plasma. LC-MS/MS is a powerful technique for bioanalysis, offering high selectivity and sensitivity for the determination of analytes in complex biological fluids.[8]

Principle

This method utilizes a protein precipitation extraction of this compound and an appropriate internal standard (IS) from plasma, followed by separation using reverse-phase High-Performance Liquid Chromatography (HPLC). Detection and quantification are achieved by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard (≥98% purity)

  • Internal Standard (IS): A structurally similar compound not present in the matrix (e.g., a stable isotope-labeled analog or another cycloartane triterpenoid).

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Control human plasma (K2EDTA)

2. Preparation of Standard and Quality Control Solutions

  • Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve in 1 mL of methanol.

  • Working Standard Solutions: Prepare serial dilutions of the primary stock solution with 50:50 (v/v) methanol:water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Prepare a solution of the IS in methanol.

  • Calibration Curve (CC) and Quality Control (QC) Samples: Spike control plasma with the appropriate working standard solutions to prepare CC and QC samples at various concentrations.

3. Sample Preparation Protocol

  • Pipette 50 µL of plasma sample (CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the IS working solution (100 ng/mL) and vortex briefly.

  • Add 150 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an HPLC vial with an insert.

  • Inject 5 µL onto the LC-MS/MS system.

4. LC-MS/MS Instrumentation and Conditions

Parameter Condition
HPLC System Agilent 1290 Infinity II or equivalent
Column Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Elution 0-0.5 min: 40% B; 0.5-3.0 min: 40-95% B; 3.0-4.0 min: 95% B; 4.1-5.0 min: 40% B
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Sciex QTRAP 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Gas 1 50 psi
Ion Source Gas 2 55 psi
Curtain Gas 35 psi
IonSpray Voltage 5500 V
Temperature 550°C
MRM Transitions Analyte: m/z 411.4 → 393.4 (Quantifier), m/z 411.4 → 109.1 (Qualifier) IS: To be determined based on the selected standard
Collision Energy (CE) Quantifier: 15 eV Qualifier: 25 eV
Entrance Potential 10 V

Note: MS parameters, particularly MRM transitions and collision energies, need to be optimized by infusing the pure analyte and internal standard into the mass spectrometer.

Data Presentation

Table 1: Proposed Calibration Curve and Quality Control Levels

Sample Type Concentration (ng/mL)
Calibration Standard 10.5
Calibration Standard 21
Calibration Standard 35
Calibration Standard 425
Calibration Standard 5100
Calibration Standard 6250
Calibration Standard 7500
Calibration Standard 81000
Lower Limit of QC (LLOQ)0.5
Low QC (LQC)1.5
Medium QC (MQC)75
High QC (HQC)750

Table 2: Hypothetical Method Validation Parameters

Parameter Acceptance Criteria Hypothetical Result
Linearity (r²) ≥ 0.990.998
LLOQ Signal-to-Noise Ratio ≥ 10; Accuracy within ±20%; Precision ≤ 20%0.5 ng/mL
Accuracy Within ±15% of nominal value (±20% for LLOQ)95.2% - 108.5%
Precision (CV%) ≤ 15% (≤ 20% for LLOQ)Intra-day: ≤ 8.7% Inter-day: ≤ 11.2%
Matrix Effect CV of IS-normalized matrix factor ≤ 15%CV = 9.8%
Recovery Consistent, precise, and reproducible85.6% - 92.3%
Stability % Bias within ±15% of baselineStable for 24 hours at room temperature, 3 freeze-thaw cycles, and 1 month at -80°C.

Mandatory Visualizations

Caption: Workflow for the quantification of this compound.

G parent_ion Parent Ion (Precursor) m/z 411.4 [M-H₂O+H]⁺ q1 Q1 (Isolation) parent_ion->q1 Enters Q1 fragment1 Product Ion 1 (Quantifier) m/z 393.4 q3 Q3 (Scanning) fragment1->q3 fragment2 Product Ion 2 (Qualifier) m/z 109.1 fragment2->q3 q2 Q2 (Fragmentation) q1->q2 Isolated Precursor q2->fragment1 Collision-Induced Dissociation q2->fragment2

Caption: Proposed MRM fragmentation pathway for this compound.

References

Application Note: HPLC Analysis of 29-Norcycloartan-23-ene-3beta,25-diol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

29-Norcycloartan-23-ene-3beta,25-diol is a triterpenoid (B12794562) compound that has been isolated from plants of the Boraginaceae and Aganosma families.[1][2][3] Triterpenoids are a diverse class of natural products with a wide range of biological activities, making their accurate quantification in various matrices crucial for research and drug development. This document provides a detailed High-Performance Liquid Chromatography (HPLC) protocol for the analysis of this compound. The proposed method is based on common practices for the analysis of similar triterpenoid compounds and serves as a robust starting point for method development and validation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular FormulaC29H48O2[1][4]
Molecular Weight428.69 g/mol [1]
CAS Number115040-04-5[1][4]
AppearanceSolid at room temperature[1]
SolubilitySoluble in DMSO, Chloroform (B151607), Dichloromethane, Ethyl Acetate, Acetone[3]
Boiling Point532.5 ± 23.0 °C (Predicted)[1][5]
Density1.1 ± 0.1 g/cm³ (Predicted)[1][5]

Experimental Protocol

This protocol outlines the steps for sample preparation and HPLC analysis of this compound.

1. Materials and Reagents

  • This compound standard (purity ≥98%)

  • HPLC grade acetonitrile, methanol, and water

  • Formic acid (or acetic acid/TFA)

  • Solvents for extraction (e.g., methanol, chloroform, n-hexane)

  • 0.45 µm syringe filters

2. Standard Solution Preparation

  • Accurately weigh a precise amount of this compound standard.

  • Dissolve the standard in a suitable solvent in which it is freely soluble, such as DMSO or methanol, to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to construct a calibration curve.

3. Sample Preparation (General Guideline for Plant Material)

  • Dry the plant material and grind it into a fine powder.

  • Accurately weigh about 1-5 g of the powdered sample.

  • Perform extraction using an appropriate solvent or solvent mixture. Common methods for triterpenoids include maceration, sonication, or reflux extraction with solvents like methanol, ethanol, or a mixture of chloroform and methanol.[6][7][8] For semi-polar triterpenoids, a semi-polar solvent system is often effective.[9]

  • Concentrate the resulting extract under reduced pressure.

  • Redissolve the dried extract in a known volume of the initial mobile phase.

  • Filter the solution through a 0.45 µm syringe filter prior to HPLC injection.

4. HPLC Conditions

The following are recommended starting conditions for the HPLC analysis. Optimization may be required based on the specific matrix and instrumentation.

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) or C30 for better separation of isomers
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile
Gradient Elution Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over the run time. A suggested starting gradient is: 0-5 min, 70% B; 5-20 min, 70-95% B; 20-25 min, 95% B; 25-30 min, return to 70% B.
Flow Rate 1.0 mL/min
Injection Volume 10-20 µL
Column Temperature 25-30 °C
Detector UV Detector (if the compound has a chromophore, screen wavelengths from 200-400 nm). For universal detection, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is recommended as many triterpenoids lack a strong UV chromophore.

5. Data Analysis

  • Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard.

  • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

  • Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing cluster_result Result Standard Weigh Standard Dissolve_Standard Dissolve in Solvent Standard->Dissolve_Standard Working_Standards Prepare Working Standards Dissolve_Standard->Working_Standards HPLC HPLC System (Pump, Injector, Column, Detector) Working_Standards->HPLC Inject Standards Sample Weigh Sample Extract Solvent Extraction Sample->Extract Concentrate Concentrate Extract Extract->Concentrate Redissolve Redissolve in Mobile Phase Concentrate->Redissolve Filter Filter Redissolve->Filter Filter->HPLC Inject Sample Chromatogram Obtain Chromatograms HPLC->Chromatogram Cal_Curve Generate Calibration Curve Chromatogram->Cal_Curve Standard Data Quantify Quantify Analyte Chromatogram->Quantify Sample Data Cal_Curve->Quantify Report Final Report Quantify->Report

Caption: Workflow for the HPLC analysis of this compound.

References

Application Notes and Protocols: Mass Spectrometry Fragmentation of 29-Norcycloartan-23-ene-3β,25-diol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

29-Norcycloartan-23-ene-3β,25-diol is a cycloartane-type triterpenoid. Understanding its fragmentation behavior in mass spectrometry is crucial for its identification and structural elucidation in complex biological matrices. These application notes provide a detailed overview of the expected mass spectrometry fragmentation of this compound, along with a generalized protocol for its analysis. The fragmentation pathway is proposed based on established patterns for similar cycloartane (B1207475) triterpenoids.

Predicted Mass Spectrometry Data

The fragmentation of 29-Norcycloartan-23-ene-3β,25-diol under mass spectrometry, particularly with Electron Ionization (EI), is expected to involve characteristic cleavages of the cycloartane skeleton and the side chain. The molecular formula for 29-Norcycloartan-23-ene-3β,25-diol is C29H48O2, with a molecular weight of 428.7 g/mol . The expected protonated molecule would be observed at m/z 429.7 [M+H]+ in soft ionization techniques like Electrospray Ionization (ESI).

Table 1: Predicted Mass Fragments for 29-Norcycloartan-23-ene-3β,25-diol
m/z (Predicted)Proposed Fragment Structure/LossNotes
428[M]+•Molecular ion (in EI-MS)
413[M - CH3]+Loss of a methyl group
410[M - H2O]+•Loss of a water molecule from the 3β-hydroxyl group
395[M - H2O - CH3]+Subsequent loss of a methyl group after dehydration
315[M - C8H17O]+Cleavage of the side chain at C17-C20
297[315 - H2O]+Loss of water from the A-ring of the C17-C20 cleavage fragment
175C10H15O2+Fragment corresponding to the side chain after cleavage and rearrangement. The presence of hydroxyl groups in the side chain is supported by such fragments.[1]
124C9H16+A characteristic fragment for cycloartane triterpenoids lacking a hydroxyl group on the A ring, formed by cleavage through the B-ring.[1]

Experimental Protocols

This section outlines a general protocol for the analysis of 29-Norcycloartan-23-ene-3β,25-diol using mass spectrometry. The specific parameters may require optimization based on the instrument used.

Sample Preparation
  • Extraction: Extract the compound from the sample matrix using an appropriate organic solvent (e.g., methanol, chloroform, or ethyl acetate).

  • Purification: If necessary, purify the extract using techniques like column chromatography or high-performance liquid chromatography (HPLC) to isolate the compound of interest.

  • Sample Reconstitution: Evaporate the solvent from the purified fraction and reconstitute the sample in a solvent compatible with the mass spectrometry ionization source (e.g., methanol/water for ESI).

Mass Spectrometry Analysis (General)
  • Ionization Mode: Electron Ionization (EI) or Electrospray Ionization (ESI). ESI is often preferred for its soft ionization, which keeps the molecular ion intact.

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

  • Acquisition Mode: Full scan mode to identify all ions. For targeted analysis, Selected Ion Monitoring (SIM) or for structural elucidation, tandem MS (MS/MS) product ion scan can be employed.

Tandem MS (MS/MS) Protocol for Structural Elucidation
  • Parent Ion Selection: Select the protonated molecule [M+H]+ (m/z 429.7) as the precursor ion.

  • Collision-Induced Dissociation (CID): Fragment the precursor ion using a collision gas (e.g., argon or nitrogen).

  • Collision Energy: Optimize the collision energy to achieve a rich fragmentation spectrum. A typical starting point would be in the range of 10-40 eV.

  • Data Analysis: Analyze the resulting product ion spectrum to identify characteristic fragment ions and neutral losses, as detailed in Table 1.

Visualization of Fragmentation and Workflow

Fragmentation Pathway

The following diagram illustrates the proposed key fragmentation pathways of 29-Norcycloartan-23-ene-3β,25-diol.

G Proposed Fragmentation Pathway of 29-Norcycloartan-23-ene-3beta,25-diol M [M]+• (m/z 428) M_H2O [M - H2O]+• (m/z 410) M->M_H2O - H2O M_CH3 [M - CH3]+ (m/z 413) M->M_CH3 - CH3 F315 [M - C8H17O]+ (m/z 315) M->F315 - C8H17O F175 Side Chain Fragment (m/z 175) M->F175 Side Chain Cleavage F124 B-Ring Cleavage Fragment (m/z 124) M->F124 B-Ring Cleavage M_H2O_CH3 [M - H2O - CH3]+ (m/z 395) M_H2O->M_H2O_CH3 - CH3 F297 [315 - H2O]+ (m/z 297) F315->F297 - H2O

Caption: Proposed EI mass spectrometry fragmentation pathway.

Experimental Workflow

The diagram below outlines the general experimental workflow for the mass spectrometric analysis of 29-Norcycloartan-23-ene-3β,25-diol.

G Experimental Workflow for MS Analysis cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis Extraction Extraction Purification Purification Extraction->Purification Reconstitution Reconstitution Purification->Reconstitution Ionization Ionization Reconstitution->Ionization Mass_Analyzer Mass_Analyzer Ionization->Mass_Analyzer Data_Acquisition Data_Acquisition Mass_Analyzer->Data_Acquisition Data_Analysis Data_Analysis Data_Acquisition->Data_Analysis

Caption: General workflow for mass spectrometry analysis.

Conclusion

The provided application notes offer a foundational understanding of the mass spectrometric behavior of 29-Norcycloartan-23-ene-3β,25-diol. The proposed fragmentation pattern, derived from the analysis of similar cycloartane structures, serves as a valuable guide for the identification and characterization of this compound. The outlined experimental protocols provide a starting point for developing robust analytical methods for its detection and quantification in various research and development settings. Further studies using high-resolution mass spectrometry and tandem MS experiments on an authentic standard are recommended to confirm the proposed fragmentation pathways.

References

Application Notes and Protocols for 29-Norcycloartan-23-ene-3beta,25-diol in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

29-Norcycloartan-23-ene-3beta,25-diol is a naturally occurring triterpenoid (B12794562) belonging to the cycloartane (B1207475) family, which are known for their diverse and potent biological activities.[1][2][3] This class of compounds, isolated from various plant species, has garnered significant interest in pharmacological research due to its potential therapeutic applications, including anti-inflammatory, immunomodulatory, and anticancer effects.[2] Structurally similar cycloartane triterpenoids have demonstrated cytotoxic and pro-apoptotic effects against various cancer cell lines, suggesting their potential as lead compounds for the development of novel chemotherapeutic agents.[2][4][5]

These application notes provide a comprehensive guide for the utilization of this compound in in vitro cell culture assays. The protocols detailed below are based on established methodologies for analogous cycloartane triterpenoids and are intended to serve as a foundational framework for investigating the biological activities of this specific compound.

Compound Profile

PropertyValueSource
Compound Name This compound[1][3]
Synonyms
CAS Number 115040-04-5[1]
Molecular Formula C29H48O2[1]
Molecular Weight 428.69 g/mol [1]
Natural Source Aganosma marginata[1][3]
Compound Class Triterpenoid (Cycloartane)[1]
Known Activities of Analogs Anticancer, Anti-inflammatory, Immunomodulatory[2][4][6][7]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[3]

General Handling and Storage

Storage: Store this compound as a solid at -20°C. For long-term storage, it is recommended to keep it under an inert atmosphere.

Stock Solution Preparation:

  • Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the compound in a suitable solvent such as DMSO.

  • To ensure complete dissolution, vortex the solution and gently warm if necessary.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store stock solutions at -20°C or -80°C.

Working Solution Preparation:

  • On the day of the experiment, thaw a stock solution aliquot.

  • Prepare working solutions by diluting the stock solution in the appropriate cell culture medium.

  • It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic to the cells (typically ≤ 0.5%). A vehicle control (medium with the same concentration of solvent) should always be included in experiments.

In Vitro Anti-cancer Activity Assays

Based on studies of structurally related cycloartane triterpenoids, this compound is a candidate for evaluation as an anti-cancer agent.[6][8][9] The following protocols are designed to assess its cytotoxic and anti-proliferative effects on cancer cell lines.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is adapted from methodologies used to evaluate the anticancer activities of other cycloartane triterpenoids.[8]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-468, HT-29, COLO 205) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the fresh medium containing the desired concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Quantitative Data from Analogous Compounds:

CompoundCell LineIC₅₀ / LD₅₀Reference
Cycloart-23(E)-ene-3β,25-diolMDA-MB-468LD₅₀ = 2.05 µg/mL[9]
Cycloart-23(Z)-ene-3β,25-diolMCF-7LD₅₀ = 5.4 µg/mL[9]
23-epi-26-deoxyacteinBreast Cancer CellsDramatic Inhibitory Activities[8]
CimigenolBreast Cancer CellsDramatic Inhibitory Activities[8]
Apoptosis and Cell Cycle Analysis

Related cycloartane triterpenoids have been shown to induce apoptosis and cause cell cycle arrest in cancer cells.[4][5]

Workflow for Apoptosis and Cell Cycle Analysis:

G cluster_0 Cell Treatment cluster_1 Apoptosis Assays cluster_2 Cell Cycle Analysis seed_cells Seed Cancer Cells treat_compound Treat with this compound seed_cells->treat_compound annexin_v Annexin V/PI Staining treat_compound->annexin_v pi_staining Propidium Iodide Staining treat_compound->pi_staining caspase_assay Caspase-3/7/8/9 Activity Assay annexin_v->caspase_assay parp_cleavage Western Blot for PARP Cleavage caspase_assay->parp_cleavage flow_cytometry Flow Cytometry Analysis pi_staining->flow_cytometry G cluster_0 Upstream Events cluster_1 Mitochondrial Pathway cluster_2 Caspase Cascade cluster_3 Cellular Outcomes compound This compound p53 p53 Activation compound->p53 er_stress ER Stress compound->er_stress bax Bax Upregulation p53->bax apoptosis Apoptosis er_stress->apoptosis mito Mitochondrial Dysfunction bax->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 parp PARP Cleavage caspase3->parp parp->apoptosis

References

Application Notes and Protocols for In Vivo Experimental Design with 29-Norcycloartan-23-ene-3beta,25-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

29-Norcycloartan-23-ene-3beta,25-diol is a triterpenoid (B12794562) compound isolated from plants such as Aganosma marginata.[1][2] Its chemical structure and properties suggest potential therapeutic applications. This document provides detailed application notes and protocols for the in vivo investigation of this compound, drawing upon established methodologies for structurally similar cycloartane (B1207475) triterpenoids, which have demonstrated significant anti-inflammatory and analgesic properties. These protocols are intended to serve as a comprehensive guide for researchers initiating preclinical studies with this compound.

Chemical and Physical Properties

A clear understanding of the test article's properties is crucial for proper handling, formulation, and experimental design.

PropertyValueReference
Chemical Formula C29H48O2[1][3]
Molecular Weight 428.69 g/mol [1]
CAS Number 115040-04-5[1][2]
Class Triterpenoid[1][4]
Appearance Crystalline solid (predicted)
Solubility Soluble in chloroform, predicted to be soluble in other organic solvents like DMSO and ethanol. Aqueous solubility is expected to be low.[5]
Purity ≥98% (commercially available)[2]

Postulated Mechanism of Action

While the specific molecular targets of this compound are yet to be fully elucidated, research on the closely related compound, Cycloart-23-ene-3beta,25-diol, suggests a likely mechanism of action involving the modulation of key inflammatory pathways.[6] This includes the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which are pivotal in the synthesis of prostaglandins, key mediators of inflammation and pain.[7][8] Furthermore, it is hypothesized that this class of compounds may modulate the NF-κB signaling pathway, leading to a downstream reduction in the expression of pro-inflammatory cytokines such as TNF-α and IL-6.[6]

Postulated_Mechanism_of_Action Stimuli Inflammatory Stimuli (e.g., LPS, Tissue Injury) NFkB_Pathway NF-κB Signaling Pathway Stimuli->NFkB_Pathway COX2_Pathway COX-2 Pathway Stimuli->COX2_Pathway Compound This compound Compound->NFkB_Pathway Inhibits Compound->COX2_Pathway Inhibits ProInflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_Pathway->ProInflammatory_Cytokines Prostaglandins Prostaglandins COX2_Pathway->Prostaglandins Inflammation Inflammation & Pain ProInflammatory_Cytokines->Inflammation Prostaglandins->Inflammation

Caption: Postulated mechanism of action for this compound.

Experimental Protocols

The following protocols are adapted from in vivo studies on the structurally similar and well-researched compound, Cycloart-23-ene-3beta,25-diol. Researchers should optimize these protocols based on their specific experimental goals and institutional guidelines.

Animal Models
  • Species: Male Swiss albino mice (20-25 g) and Wistar rats (180-200 g) are commonly used for anti-inflammatory and analgesic studies.[7]

  • Housing: Animals should be housed in standard cages under controlled conditions (12-hour light/dark cycle, 22 ± 2°C, 50-60% humidity) with ad libitum access to food and water.

  • Acclimatization: A minimum of one week of acclimatization is recommended before initiating any experimental procedures.

  • Ethical Considerations: All animal experiments must be conducted in accordance with the guidelines of the institutional animal care and use committee (IACUC).

Formulation and Administration of Test Compound
  • Vehicle: Due to its predicted low aqueous solubility, this compound should be suspended in a suitable vehicle. A common choice is 0.5% carboxymethyl cellulose (B213188) (CMC) in saline.

  • Dosage: Based on studies with the related compound Cycloart-23-ene-3beta,25-diol, a starting dose of 200 mg/kg can be considered for efficacy studies.[7] Dose-response studies are recommended to determine the optimal effective dose.

  • Route of Administration: Oral gavage (p.o.) is a common route for administration in the cited studies. Intraperitoneal (i.p.) injection can also be considered.

In Vivo Anti-Inflammatory and Analgesic Assays

1. Acetic Acid-Induced Writhing Test (Analgesic Activity)

  • Principle: This model assesses peripheral analgesic activity by quantifying the number of abdominal constrictions (writhes) induced by an intraperitoneal injection of acetic acid.

  • Protocol:

    • Fast mice for 12 hours prior to the experiment with free access to water.

    • Administer this compound (e.g., 200 mg/kg, p.o.) or vehicle to the respective groups. A positive control group receiving a known analgesic (e.g., indomethacin, 10 mg/kg, p.o.) should be included.

    • After 60 minutes, inject 0.6% acetic acid (10 ml/kg, i.p.) into each mouse.

    • Immediately place the mice in individual observation chambers.

    • Record the number of writhes for each mouse over a 20-minute period, starting 5 minutes after the acetic acid injection.

    • Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group.

2. Formalin-Induced Licking Test (Analgesic Activity)

  • Principle: This model evaluates both neurogenic (early phase) and inflammatory (late phase) pain responses.

  • Protocol:

    • Administer the test compound (e.g., 200 mg/kg, p.o.), vehicle, or a positive control 60 minutes before the formalin injection.

    • Inject 20 µL of 2.5% formalin solution into the sub-plantar surface of the right hind paw of each mouse.

    • Immediately place the mice in an observation chamber.

    • Record the total time spent licking the injected paw during the early phase (0-5 minutes) and the late phase (15-30 minutes) after the formalin injection.

    • Compare the licking time between the treated and control groups.

3. Carrageenan-Induced Paw Edema Test (Anti-inflammatory Activity)

  • Principle: This is a classic model of acute inflammation where paw edema is induced by a phlogistic agent, carrageenan.

  • Protocol:

    • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

    • Administer the test compound (e.g., 200 mg/kg, p.o.), vehicle, or a positive control (e.g., indomethacin, 10 mg/kg, p.o.).

    • After 60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.

    • Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

    • Calculate the percentage of edema inhibition for each group at each time point relative to the vehicle control group.

4. Croton Oil-Induced Ear Edema Test (Anti-inflammatory Activity)

  • Principle: This model assesses topical anti-inflammatory activity.

  • Protocol:

    • Prepare a solution of croton oil in a suitable solvent (e.g., acetone).

    • Administer the test compound systemically (e.g., 200 mg/kg, p.o.) or topically (dissolved in the croton oil solution) to the inner surface of the right ear of each mouse. The left ear serves as a control.

    • After a specified time (e.g., 4-6 hours), sacrifice the mice and take a standard-sized punch biopsy from both ears.

    • Weigh the ear punches to determine the extent of edema.

    • Calculate the percentage of edema inhibition by comparing the weight difference between the right and left ears in the treated and control groups.

Data Presentation and Analysis

All quantitative data should be presented as mean ± standard error of the mean (SEM). Statistical analysis should be performed using appropriate methods, such as one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's test) to compare the means of different groups. A p-value of less than 0.05 is typically considered statistically significant.

Sample Data Tables

Table 1: Effect of this compound on Acetic Acid-Induced Writhing in Mice

Treatment GroupDose (mg/kg)Number of Writhes (Mean ± SEM)% Inhibition
Vehicle Control-
This compound100
This compound200
This compound400
Indomethacin10

Table 2: Effect of this compound on Formalin-Induced Paw Licking in Mice

Treatment GroupDose (mg/kg)Licking Time (s) - Early Phase (Mean ± SEM)Licking Time (s) - Late Phase (Mean ± SEM)
Vehicle Control-
This compound200
Indomethacin10

Table 3: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h (Mean ± SEM)% Inhibition
Vehicle Control-
This compound200
Indomethacin10

Experimental Workflow Diagram

In_Vivo_Experimental_Workflow Start Start Animal_Acclimatization Animal Acclimatization (Mice/Rats, 1 week) Start->Animal_Acclimatization Group_Allocation Random Group Allocation (Vehicle, Test Compound, Positive Control) Animal_Acclimatization->Group_Allocation Dosing Compound Administration (p.o. or i.p.) Group_Allocation->Dosing Assay_Selection Select Assay Dosing->Assay_Selection Induction Induction of Pain/Inflammation Data_Collection Data Collection Induction->Data_Collection Acetic_Acid Acetic Acid Writhing Assay_Selection->Acetic_Acid Analgesic Formalin Formalin Licking Assay_Selection->Formalin Analgesic Carrageenan Carrageenan Paw Edema Assay_Selection->Carrageenan Anti-inflammatory Croton_Oil Croton Oil Ear Edema Assay_Selection->Croton_Oil Anti-inflammatory Acetic_Acid->Induction Formalin->Induction Carrageenan->Induction Croton_Oil->Induction Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Results Results Interpretation & Reporting Data_Analysis->Results

Caption: General workflow for in vivo analgesic and anti-inflammatory studies.

Conclusion

The protocols and guidelines presented here provide a robust framework for the in vivo evaluation of this compound. By leveraging established models and methodologies used for structurally related compounds, researchers can efficiently investigate the potential therapeutic efficacy of this novel triterpenoid. Careful consideration of dose selection, appropriate controls, and rigorous statistical analysis will be paramount to generating high-quality, reproducible data. Further studies may also explore the pharmacokinetic profile and potential toxicity of the compound to support its development as a therapeutic agent.

References

Application Note: Formulation of 29-Norcycloartan-23-ene-3beta,25-diol for Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the formulation of the poorly water-soluble compound 29-Norcycloartan-23-ene-3beta,25-diol for oral administration in rodent models, a critical step in preclinical efficacy and toxicity evaluation.

Introduction:

This compound is a triterpenoid (B12794562) natural product isolated from plants such as Aganosma marginata.[1][2][3][4] Like many lipophilic compounds, it exhibits poor aqueous solubility, presenting a significant challenge for in vivo administration and achieving adequate bioavailability. This application note details a common and effective vehicle system for formulating such hydrophobic compounds for oral gavage in animal studies. The described formulation is a suspension/solution designed to enhance the dispersibility and absorption of the test compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is essential for developing a suitable formulation.

PropertyValueReference
Molecular FormulaC₂₉H₄₈O₂[5]
Molecular Weight428.69 g/mol [1][5]
AppearanceSolid at room temperature[5]
Boiling Point532.5 ± 23.0 °C (Predicted)[3]
Density1.06 ± 0.1 g/cm³ (Predicted)[3]
SolubilitySoluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. Poorly soluble in water.[1][5]

Table 1: Physicochemical data for this compound.

Experimental Protocol: Formulation Preparation

This protocol describes the preparation of a vehicle formulation suitable for oral administration in rodents. The formulation utilizes a combination of a solubilizing agent (DMSO), a surfactant (Tween® 80), a co-solvent (PEG300), and a vehicle (saline) to create a stable suspension/solution. Such formulations are widely used for compounds with low water solubility.[2]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Polyethylene glycol 300 (PEG300)

  • Polysorbate 80 (Tween® 80)

  • Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)

  • Sterile conical tubes (15 mL or 50 mL)

  • Pipettes and sterile tips

  • Vortex mixer

  • Analytical balance

Formulation Composition:

The components of the vehicle are outlined in Table 2. This composition can be adjusted based on the required dose and the solubility of the compound.

ComponentPercentage of Final VolumePurpose
DMSO5%Initial solubilizing agent
PEG30030%Co-solvent/vehicle
Tween® 805%Surfactant/emulsifier
Saline/PBS60%Vehicle/diluent

Table 2: Composition of the vehicle for this compound formulation.

Procedure:

  • Determine the Required Concentration: Calculate the final concentration of this compound needed based on the desired dose (e.g., mg/kg) and the dosing volume for the animal model (e.g., 10 mL/kg). For example, for a 20 mg/kg dose at 10 mL/kg, the final concentration is 2 mg/mL.

  • Weigh the Compound: Accurately weigh the required amount of this compound powder and place it in a sterile conical tube.

  • Initial Solubilization: Add the required volume of DMSO to the tube. Vortex vigorously until the compound is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution.

  • Addition of Co-solvent and Surfactant: Add the required volume of PEG300 and Tween® 80 to the DMSO solution. Vortex thoroughly to ensure a homogenous mixture.

  • Final Dilution: Slowly add the sterile saline or PBS to the mixture in a dropwise manner while continuously vortexing. This gradual addition is crucial to prevent precipitation of the compound.

  • Final Formulation: Once all the saline has been added, vortex the final formulation for an additional 1-2 minutes to ensure uniformity. The final product should be a homogenous suspension or a clear solution.

  • Storage: Prepare the formulation fresh on the day of the experiment. If short-term storage is necessary, store at 2-8°C and protect from light. Before use, allow the formulation to return to room temperature and vortex to ensure homogeneity.

G cluster_0 Formulation Preparation Workflow A 1. Weigh this compound B 2. Add DMSO and Vortex to Dissolve A->B C 3. Add PEG300 and Tween® 80 B->C D 4. Vortex to Mix C->D E 5. Add Saline/PBS Dropwise D->E F 6. Vortex to Final Homogeneity E->F G 7. Final Formulation Ready for Dosing F->G

Caption: Workflow for preparing the this compound formulation.

Experimental Protocol: Oral Gavage in Rodents

This protocol provides a standardized procedure for the oral administration of the prepared formulation to mice and rats.[6][7] It is imperative that this procedure is performed by trained personnel to minimize stress and potential injury to the animals.

Materials:

  • Prepared this compound formulation

  • Appropriately sized oral gavage needles (stainless steel or flexible plastic)

  • Syringes (1 mL or 3 mL)

  • Animal scale

Gavage Needle and Dosing Volume Guidelines:

AnimalWeight RangeGavage Needle GaugeMax Dosing Volume
Mouse20-30 g20-22 G, 1.5 inch10 mL/kg
Rat200-300 g16-18 G, 2-3 inch10-20 mL/kg

Table 3: Recommended gavage needle sizes and maximum dosing volumes for mice and rats.[6][7] Note: Smaller volumes (e.g., 5 mL/kg) are often recommended to reduce the risk of complications.[6]

Procedure:

  • Animal Preparation: Weigh the animal to determine the precise volume of the formulation to be administered.

  • Gavage Needle Measurement: Measure the appropriate length for gavage needle insertion by holding the needle alongside the animal, with the tip at the animal's mouth and the end of the needle at the last rib. Mark the needle at the level of the animal's nose to prevent over-insertion.[7][8]

  • Animal Restraint:

    • Mouse: Restrain the mouse by scruffing the loose skin over the neck and back to immobilize the head. The body should be held securely.

    • Rat: Securely hold the rat, immobilizing the head by placing the thumb and forefinger on either side of the mandible.

  • Gavage Administration:

    • With the animal in a vertical position, gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[7]

    • The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and re-attempt. Do not force the needle.

    • Once the needle is correctly positioned in the esophagus, slowly administer the formulation from the syringe.

  • Post-Administration:

    • Gently withdraw the needle along the same path of insertion.

    • Return the animal to its cage and monitor for at least 10-15 minutes for any signs of respiratory distress or adverse reactions.[7][9]

G cluster_1 Oral Gavage Protocol A Weigh Animal & Calculate Dose B Measure Gavage Needle Length A->B C Properly Restrain Animal B->C D Insert Gavage Needle Gently C->D E Administer Formulation Slowly D->E F Withdraw Needle Gently E->F G Monitor Animal Post-Dosing F->G

Caption: Step-by-step oral gavage administration protocol.

Safety Precautions:

  • Always handle animals humanely and in accordance with institutional animal care and use committee (IACUC) guidelines.

  • Use appropriate personal protective equipment (PPE), including gloves and a lab coat.

  • Ensure that gavage needles are clean and free of any burrs or sharp edges that could cause injury.

By following these detailed protocols, researchers can consistently prepare and administer this compound for in vivo animal studies, facilitating the reliable assessment of its pharmacological properties.

References

Application Notes and Protocols for the Isolation of 29-Norcycloartan-23-ene-3beta,25-diol from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 29-Norcycloartan-23-ene-3beta,25-diol is a cycloartane-type triterpenoid (B12794562) that has been isolated from plant sources, notably Aganosma marginata.[1] Cycloartane (B1207475) triterpenoids are a class of natural products known for their diverse and potent biological activities, including anti-inflammatory, cytotoxic, and immunomodulatory effects.[2][3] These compounds are of significant interest in the fields of pharmacology and drug discovery. This document provides a detailed protocol for the isolation and purification of this compound from plant material, based on established methodologies for the extraction of cycloartane triterpenoids.

Experimental Protocols

1. Plant Material Collection and Preparation:

  • Plant Source: The primary reported source of this compound is the herb of Aganosma marginata.

  • Collection: Collect fresh, healthy aerial parts of the plant.

  • Drying: Air-dry the plant material in the shade at room temperature for 7-10 days or until brittle.

  • Grinding: Grind the dried plant material into a coarse powder using a mechanical grinder.

2. Extraction:

  • Solvent Selection: A mixture of chloroform (B151607) and methanol (B129727) (1:1 v/v) is an effective solvent system for the extraction of moderately polar triterpenoids. Alternatively, 95% ethanol (B145695) can be used.

  • Procedure:

    • Macerate the powdered plant material in the chosen solvent system at a 1:10 (w/v) ratio (e.g., 1 kg of plant powder in 10 L of solvent).

    • Stir the mixture at room temperature for 24-48 hours.

    • Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

    • Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.

    • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

3. Fractionation using Column Chromatography:

  • Stationary Phase: Silica (B1680970) gel (60-120 mesh) is a suitable adsorbent for the initial fractionation.

  • Column Preparation:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane).

    • Pack the slurry into a glass column (e.g., 5 cm diameter, 100 cm length).

    • Wash the packed column with the initial mobile phase until the bed is stable.

  • Sample Loading:

    • Adsorb the crude extract onto a small amount of silica gel (1:2 w/w, extract to silica).

    • Allow the solvent to evaporate completely.

    • Carefully load the dried, extract-adsorbed silica gel onto the top of the prepared column.

  • Elution:

    • Begin elution with a non-polar solvent and gradually increase the polarity of the mobile phase. A typical gradient could be n-hexane -> n-hexane:ethyl acetate (B1210297) -> ethyl acetate -> ethyl acetate:methanol.

    • Collect fractions of a consistent volume (e.g., 250 mL).

    • Monitor the fractions using Thin Layer Chromatography (TLC).

4. Purification using Preparative High-Performance Liquid Chromatography (HPLC):

  • Column: A reversed-phase C18 column is typically used for the purification of triterpenoids.

  • Mobile Phase: A gradient of methanol and water or acetonitrile (B52724) and water is commonly employed.

  • Procedure:

    • Dissolve the semi-purified fraction containing the target compound in a suitable solvent (e.g., methanol).

    • Filter the solution through a 0.45 µm syringe filter.

    • Inject the sample into the preparative HPLC system.

    • Monitor the elution profile using a UV detector (e.g., at 210 nm).

    • Collect the peak corresponding to the retention time of this compound.

    • Evaporate the solvent from the collected fraction to obtain the purified compound.

5. Structure Elucidation:

  • The structure of the isolated compound should be confirmed using spectroscopic methods:

    • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

    • Nuclear Magnetic Resonance (NMR): 1H, 13C, COSY, HSQC, and HMBC experiments to elucidate the detailed chemical structure.

Data Presentation

Table 1: Summary of Chromatographic Conditions for Isolation of Cycloartane Triterpenoids.

ParameterColumn ChromatographyPreparative HPLC
Stationary Phase Silica Gel (60-120 mesh)Reversed-Phase C18 (e.g., 10 µm, 250 x 20 mm)
Mobile Phase n-Hexane, Ethyl Acetate, MethanolAcetonitrile, Water
Elution Mode GradientGradient
Example Gradient 100% Hex -> 100% EtOAc -> 100% MeOH70% ACN -> 100% ACN over 30 min
Detection TLC with p-anisaldehyde spray reagentUV at 210 nm

Mandatory Visualization

experimental_workflow plant_material Plant Material (Aganosma marginata) drying Air Drying plant_material->drying grinding Grinding drying->grinding extraction Solvent Extraction (Chloroform:Methanol) grinding->extraction concentration Concentration (Rotary Evaporator) extraction->concentration crude_extract Crude Extract concentration->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection semi_pure_fraction Semi-pure Fraction fraction_collection->semi_pure_fraction prep_hplc Preparative HPLC (C18) semi_pure_fraction->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound structure_elucidation Structure Elucidation (NMR, MS) pure_compound->structure_elucidation

Caption: Experimental workflow for the isolation of this compound.

signaling_pathway compound Cycloartane Triterpenoids (e.g., this compound) nfkb_pathway NF-κB Pathway compound->nfkb_pathway Inhibition p53 p53 Upregulation compound->p53 pro_inflammatory_cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb_pathway->pro_inflammatory_cytokines Activation inflammation Inflammation pro_inflammatory_cytokines->inflammation bax Bax Upregulation p53->bax mitochondria Mitochondrial Disruption bax->mitochondria caspases Caspase Activation mitochondria->caspases apoptosis Apoptosis caspases->apoptosis

References

Application Notes and Protocols for 29-Norcycloartan-23-ene-3beta,25-diol as a Phytochemical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

29-Norcycloartan-23-ene-3beta,25-diol is a naturally occurring triterpenoid (B12794562) compound. This document provides detailed application notes and protocols for its use as a standard in phytochemical analysis. The information is intended to support researchers in the fields of natural product chemistry, pharmacology, and drug development in the accurate identification, quantification, and biological assessment of this compound. This triterpenoid has been isolated from plants of the Boraginaceae family and specifically from the herbs of Aganosma marginata.[1]

Physicochemical Properties

As a phytochemical standard, understanding the physicochemical properties of this compound is crucial for its proper handling, storage, and use in analytical methodologies.

PropertyValueSource
Molecular Formula C29H48O2[1]
Molecular Weight 428.69 g/mol [1]
CAS Number 115040-04-5[1]
Appearance Solid at room temperature[1]
Solubility Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate, DMSO, AcetoneN/A
Storage Store at 2-8°C for up to 24 months. For solutions, store as aliquots in tightly sealed vials at -20°C for up to two weeks.N/A

Application Notes

This compound serves as a critical reference standard for the qualitative and quantitative analysis of plant extracts and other biological matrices. Its applications include:

  • Phytochemical Profiling: Used to identify the presence of this specific triterpenoid in plant extracts, particularly from the Aganosma genus.

  • Quality Control: Employed as a marker compound for the standardization of herbal raw materials and finished products containing Aganosma marginata.

  • Pharmacokinetic Studies: Utilized as a standard in bioanalytical methods to determine the absorption, distribution, metabolism, and excretion (ADME) of the compound in preclinical and clinical studies.

  • Biological Activity Screening: Serves as a positive control or reference compound in various in vitro and in vivo assays to investigate its pharmacological effects.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below. These protocols are general and may require optimization based on the specific laboratory equipment and matrix being analyzed.

Protocol 1: Isolation and Purification of this compound from Aganosma marginata

This protocol is based on the reported isolation of the compound from Aganosma marginata.

1. Plant Material Extraction:

  • Air-dry the aerial parts of Aganosma marginata.
  • Grind the dried plant material into a coarse powder.
  • Extract the powdered material with 95% ethanol (B145695) at room temperature by maceration (3 x 72 hours).
  • Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

2. Fractionation of the Crude Extract:

  • Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.
  • Monitor the fractions by Thin Layer Chromatography (TLC) to identify the fraction containing the target compound.

3. Chromatographic Purification:

  • Subject the fraction enriched with this compound to column chromatography on silica (B1680970) gel.
  • Elute the column with a gradient of n-hexane and ethyl acetate.
  • Further purify the fractions containing the compound using Sephadex LH-20 column chromatography.
  • Final purification can be achieved using preparative High-Performance Liquid Chromatography (HPLC).

Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis

This is a general protocol for the analysis of cycloartane (B1207475) triterpenoids and should be optimized for this compound.

  • Instrumentation: HPLC system with a UV or Evaporative Light Scattering Detector (ELSD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used. A typical gradient could be starting from 70% acetonitrile and increasing to 100% over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detection at 210 nm or ELSD.

  • Standard Preparation: Prepare a stock solution of this compound in methanol (B129727) or acetonitrile at a concentration of 1 mg/mL. Prepare a series of working standards by diluting the stock solution to create a calibration curve (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve the plant extract or fraction in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

For GC-MS analysis, derivatization of the hydroxyl groups is typically required to increase volatility.

  • Derivatization:

    • Dissolve a known amount of the standard or sample in a suitable solvent (e.g., pyridine).

    • Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat the mixture at 70°C for 30 minutes.

  • Instrumentation: GC-MS system.

  • Column: A non-polar capillary column such as a 5% phenyl methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program: Start at 150°C, hold for 2 minutes, then ramp to 300°C at a rate of 10°C/min, and hold for 10 minutes.

  • Injector Temperature: 280°C.

  • MS Transfer Line Temperature: 290°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: m/z 50-800.

Protocol 4: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used for the structural elucidation of the compound.

  • Solvent: Deuterated chloroform (CDCl3) or deuterated methanol (CD3OD).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Experiments:

    • 1H NMR: To determine the proton environment.

    • 13C NMR: To determine the carbon skeleton.

    • 2D NMR (COSY, HSQC, HMBC): To establish the connectivity of protons and carbons and to fully assign the structure.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5 mL of the deuterated solvent.

Visualizations

Phytochemical Analysis Workflow

The following diagram illustrates a typical workflow for the isolation and analysis of this compound from its natural source.

Phytochemical_Workflow cluster_collection Plant Material cluster_extraction Extraction & Fractionation cluster_purification Purification cluster_analysis Analysis & Characterization plant Aganosma marginata extraction Solvent Extraction (e.g., Ethanol) plant->extraction Drying & Grinding fractionation Liquid-Liquid Partitioning extraction->fractionation column_chrom Column Chromatography (Silica Gel, Sephadex) fractionation->column_chrom Enriched Fraction prep_hplc Preparative HPLC column_chrom->prep_hplc standard This compound (Standard) prep_hplc->standard Isolated Compound hplc HPLC Analysis gcms GC-MS Analysis nmr NMR Spectroscopy standard->hplc standard->gcms standard->nmr

Caption: Workflow for the isolation and analysis of this compound.

Disclaimer: No specific signaling pathway information is currently available for this compound. The closely related compound, Cycloart-23-ene-3beta,25-diol, has been reported to exhibit anti-inflammatory effects, potentially through the modulation of the NF-κB pathway. However, this has not been confirmed for the "29-Nor" analogue. Further research is required to elucidate the biological activities and mechanisms of action of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Solubility of 29-Norcycloartan-23-ene-3beta,25-diol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 29-Norcycloartan-23-ene-3beta,25-diol in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in DMSO?

Q2: My this compound is not fully dissolving in DMSO at my desired concentration. What should I do?

If you are facing difficulty in dissolving the compound, you can try the following troubleshooting steps:

  • Vortexing and Sonication: Ensure the solution is thoroughly mixed by vortexing for 1-2 minutes. If particles are still visible, brief sonication in a water bath for 5-10 minutes can help break down aggregates and facilitate dissolution.[3]

  • Gentle Warming: Gently warming the solution to 37°C can increase the solubility of some compounds.[4] However, be cautious with heat, as prolonged exposure can lead to degradation.

  • Purity of DMSO: Ensure you are using anhydrous, high-purity DMSO. Water content in DMSO can significantly reduce its solvating power for hydrophobic compounds.

Q3: The compound dissolves in DMSO, but precipitates when I dilute it in my aqueous assay buffer (e.g., PBS, cell culture media). How can I prevent this?

This is a common issue with hydrophobic compounds. Here are some strategies to mitigate precipitation:

  • Order of Addition: It is critical to add the DMSO stock solution to the aqueous buffer, not the other way around. This allows for rapid dispersion of the compound in the larger volume of buffer.[3]

  • Rapid Mixing: Immediately after adding the DMSO stock to the buffer, ensure rapid and vigorous mixing (e.g., vortexing or pipetting) to promote uniform dispersion and prevent localized high concentrations that can lead to precipitation.[3]

  • Lower Final DMSO Concentration: Keep the final concentration of DMSO in your working solution as low as possible, typically ≤ 0.1%, as higher concentrations can be toxic to cells and may still promote precipitation.[3]

  • Intermediate Dilutions: Prepare a series of intermediate dilutions of your stock solution in pure DMSO before the final dilution into the aqueous buffer.[3] This can sometimes help in achieving a more stable final solution.

  • Use of Pluronic F-68: For cell-based assays, the addition of a small amount of Pluronic F-68 (a non-ionic surfactant) to the final dilution buffer can help to maintain the solubility of hydrophobic compounds.

Q4: Are there alternative solvents or formulations I can consider?

If solubility issues in DMSO persist, especially upon aqueous dilution, you might explore other options:

  • Co-solvents: Using a mixture of solvents can sometimes improve solubility. For example, a 1:1 mixture of DMSO and water can increase the solubility of some salts.[5] Other co-solvents like ethanol (B145695) or PEG 400 can also be considered, but their compatibility with your specific assay must be verified.[1]

  • Inclusion Complexes: For some hydrophobic drugs, the use of cyclodextrins to form inclusion complexes can significantly enhance aqueous solubility.[6]

  • Formulation with Surfactants: Non-ionic surfactants like polysorbate 20 (Tween 20) or Cremophor EL can be used to create formulations that improve the solubility of hydrophobic compounds in aqueous solutions.[1]

Troubleshooting Guide

The following table summarizes common solubility issues and recommended solutions.

IssuePossible CauseRecommended Solution
Compound does not dissolve in DMSO Insufficient mixing, compound aggregation, low quality DMSO.Vortex thoroughly, sonicate for 5-10 minutes, use anhydrous, high-purity DMSO.[3][4]
Precipitation upon dilution in aqueous buffer Poor mixing technique, high final DMSO concentration, inherent low aqueous solubility.Add DMSO stock to buffer (not vice-versa), mix rapidly, keep final DMSO concentration low (≤ 0.1%).[3] Consider using a surfactant like Pluronic F-68.
Inconsistent assay results Compound precipitation in stock or working solutions leading to inaccurate concentrations.Visually inspect solutions for any precipitate before use. If precipitation is suspected, prepare fresh solutions and use the solubility enhancement techniques mentioned above.[5]
Cell toxicity observed High concentration of DMSO in the final working solution.Ensure the final DMSO concentration is within the tolerated range for your cell line, typically ≤ 0.1%.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weigh the Compound: Accurately weigh a precise amount of this compound using an analytical balance.

  • Calculate Solvent Volume: Based on the molecular weight of the compound (C₂₉H₄₈O₂: ~428.7 g/mol ), calculate the volume of DMSO required to achieve a 10 mM concentration.

  • Dissolution: Add the calculated volume of anhydrous, high-purity DMSO to the vial containing the compound.[3]

  • Mixing: Vortex the solution for 1-2 minutes.[3]

  • Solubility Enhancement (if needed): If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes or gently warm to 37°C.[3][4]

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[3]

Protocol 2: Preparation of a Working Solution in Aqueous Buffer

  • Prepare Intermediate Dilutions (if necessary): From your 10 mM stock solution in DMSO, prepare a series of intermediate dilutions (e.g., 1 mM, 100 µM) in pure DMSO.[3]

  • Prepare Final Aqueous Solution: Add a small volume of the final DMSO intermediate to your pre-warmed (if appropriate) aqueous buffer (e.g., cell culture medium). It is crucial to add the DMSO stock to the aqueous buffer and not the other way around.[3]

  • Rapid Mixing: Immediately after adding the DMSO stock, vortex or pipette the solution vigorously to ensure rapid and uniform dispersion.[3]

  • Final DMSO Concentration Check: Ensure the final concentration of DMSO in your working solution is low and consistent across all experimental conditions (typically ≤ 0.1%).[3]

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Compound add_dmso Add Anhydrous DMSO weigh->add_dmso mix Vortex/Sonicate add_dmso->mix intermediate Intermediate Dilution (in DMSO) mix->intermediate 10 mM Stock add_to_buffer Add to Aqueous Buffer intermediate->add_to_buffer rapid_mix Rapid Mixing add_to_buffer->rapid_mix final_solution final_solution rapid_mix->final_solution Final Working Solution (≤ 0.1% DMSO)

Caption: Experimental workflow for preparing solutions of this compound.

signaling_pathway compound Cycloartane (B1207475) Triterpenoids (e.g., this compound) nfkb_inhibition Inhibition of NF-κB Pathway compound->nfkb_inhibition cytokine_reduction Downregulation of Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb_inhibition->cytokine_reduction anti_inflammatory Anti-inflammatory Effects cytokine_reduction->anti_inflammatory

Caption: Postulated anti-inflammatory signaling pathway for cycloartane triterpenoids.

References

"improving stability of 29-Norcycloartan-23-ene-3beta,25-diol in solution"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 29-Norcycloartan-23-ene-3beta,25-diol. The information provided is intended to help improve the stability of this compound in solution during experimental procedures.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound in solution.

Issue Potential Cause Recommended Action
Loss of potency or degradation of the compound over a short period. pH of the solution is not optimal. Pentacyclic triterpenes can be unstable in alkaline conditions. An aqueous alcoholic solution of similar compounds was found to be stable at a pH of 5.8 and 7.0, but not at a pH of 8.2.[1]- Ensure the pH of your solvent system is within the neutral to slightly acidic range (pH 5.8-7.0). - Use a buffer system (e.g., citrate, phosphate) to maintain a stable pH.[2][3]
Exposure to high temperatures. High temperatures can lead to the destruction of the molecular structure of triterpenoids.[4]- Store stock solutions at or below room temperature. For long-term storage, consider refrigeration (2-8 °C) or freezing (-20 °C or -80 °C). - Avoid heating solutions containing the compound unless absolutely necessary. If heating is required, use the lowest possible temperature for the shortest duration.
Oxidative degradation. Triterpenoids can undergo autoxidation, a process that can be initiated by light and proceed even in the dark.[5][6] This is a major degradation pathway.[6]- Protect solutions from light by using amber vials or wrapping containers in aluminum foil. - Consider adding antioxidants to the solution. Natural antioxidants like ascorbic acid (Vitamin C) or tocopherols (B72186) (Vitamin E), or synthetic antioxidants like BHA or BHT can be effective.[7]
Inappropriate solvent selection. The choice of solvent can influence the stability of the compound.- While this compound is soluble in DMSO, for aqueous-based experiments, ensure the final concentration of DMSO is low and does not affect the stability. - For aqueous solutions, consider formulation strategies such as using co-solvents or creating nanosuspensions to improve both solubility and stability.[8][9]
Precipitation of the compound from the solution. Poor solubility in the chosen solvent system. Triterpenoids are generally lipophilic and have low aqueous solubility.[9][10]- Prepare a higher concentration stock solution in an organic solvent like DMSO and then dilute it into the aqueous experimental medium. - Use solubilizers or co-solvents in the formulation. - Investigate the use of nanosuspension techniques to improve solubility and stability.[8]
Change in temperature. A decrease in temperature can sometimes lead to the precipitation of a dissolved compound.- If solutions are stored at low temperatures, allow them to equilibrate to room temperature before use and visually inspect for any precipitation. - If precipitation occurs, gentle warming and sonication may help to redissolve the compound.
Inconsistent experimental results. Degradation of the compound between experiments. If stock solutions are not stored properly, the concentration of the active compound may decrease over time, leading to variability in results.- Prepare fresh solutions for each experiment whenever possible. - If using a stock solution over time, perform regular quality control checks (e.g., by HPLC) to ensure the concentration and purity have not changed. - Aliquot stock solutions into smaller, single-use vials to avoid repeated freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is a triterpenoid (B12794562) and is expected to be soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol. For in vitro experiments, it is common practice to dissolve the compound in DMSO to create a concentrated stock solution, which is then diluted in the aqueous culture medium.

Q2: How should I store solutions of this compound?

A2: For short-term storage, solutions can be kept at room temperature, protected from light. For long-term storage, it is advisable to store solutions at -20°C or -80°C in tightly sealed, light-resistant containers. Aliquoting the stock solution into smaller volumes is recommended to avoid multiple freeze-thaw cycles.

Q3: My compound appears to be degrading in my aqueous experimental setup. What can I do to improve its stability?

A3: To improve stability in aqueous solutions, consider the following:

  • Control the pH: Maintain a neutral to slightly acidic pH (5.8-7.0) using a suitable buffer system.[1]

  • Protect from light: Use amber vials or cover your experimental setup to prevent photodegradation.[5][6]

  • Control the temperature: Avoid high temperatures and store solutions appropriately.[4]

  • Add antioxidants: The addition of antioxidants such as ascorbic acid or BHT can help to prevent oxidative degradation.[7]

  • Consider formulation strategies: For longer-term experiments, formulation approaches like microencapsulation or the use of stabilizing excipients could be explored.[2][11]

Q4: Can I heat the solution to dissolve the compound?

A4: Gentle warming can be used to aid dissolution, but prolonged exposure to high temperatures should be avoided as it can cause degradation of the triterpenoid structure.[4] If warming is necessary, do so for the shortest possible time at the lowest effective temperature.

Q5: What are the likely degradation pathways for this compound?

A5: While specific degradation pathways for this compound have not been detailed in the literature, triterpenoids, in general, are susceptible to oxidation (autoxidation), which can be accelerated by light.[5][6] The double bond in the molecule (at position 23-ene) could be a potential site for oxidative cleavage or other reactions. The hydroxyl groups may also be subject to oxidation.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

  • Weighing: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used if necessary.

  • Storage: Store the stock solution in amber vials at -20°C or -80°C.

Protocol 2: Stability Assessment in an Aqueous Buffer

  • Preparation of Test Solutions: Prepare a series of dilutions of the this compound stock solution in a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). Ensure the final DMSO concentration is consistent and low (e.g., <0.5%).

  • Incubation Conditions:

    • Temperature: Incubate aliquots of the test solution at different temperatures (e.g., 4°C, 25°C, 37°C).

    • Light Exposure: For each temperature, incubate one set of samples exposed to ambient light and another set protected from light (wrapped in foil).

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Analysis: Analyze the concentration of the parent compound at each time point using a validated analytical method such as HPLC-UV or LC-MS.

  • Data Analysis: Plot the concentration of this compound versus time for each condition to determine the degradation rate.

Visualizations

Degradation_Pathway Potential Degradation Influences A This compound in Solution B Degradation Products A->B Degradation C High Temperature C->B D Extreme pH (Alkaline) D->B E Light (UV/Visible) E->B F Oxygen (Autoxidation) F->B

Caption: Factors influencing the degradation of the compound in solution.

Troubleshooting_Workflow Troubleshooting Workflow for Instability A Compound Instability Observed B Check pH of Solution A->B C Is pH between 5.8 and 7.0? B->C D Adjust pH with Buffer C->D No E Check for Light Exposure C->E Yes D->E F Is the solution protected from light? E->F G Use Amber Vials / Protect from Light F->G No H Check Temperature Conditions F->H Yes G->H I Is the temperature controlled and minimized? H->I J Optimize Storage and Experimental Temperature I->J No K Consider Adding Antioxidants I->K Yes J->K

Caption: A workflow for troubleshooting compound instability issues.

Stabilization_Strategies Strategies for Improving Stability A Improved Stability of this compound B Control of Physical Environment A->B C Formulation Adjustments A->C D pH Control (Buffer) B->D E Light Protection (Amber Vials) B->E F Temperature Control (Refrigeration/Freezing) B->F G Addition of Antioxidants C->G H Use of Co-solvents/Solubilizers C->H I Advanced Formulation (e.g., Nanosuspension) C->I

Caption: An overview of strategies to enhance compound stability.

References

Technical Support Center: NMR Spectroscopy of 29-Norcycloartan-23-ene-3beta,25-diol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting NMR spectra of 29-Norcycloartan-23-ene-3beta,25-diol and related cycloartane (B1207475) triterpenoids.

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum of a purified sample of this compound shows unexpected peaks. What are the likely sources of these artifacts?

A1: Unexpected peaks in the NMR spectrum of a purified natural product like this compound are common and can originate from several sources. The most frequent artifacts are residual solvents from the extraction and purification process, water, and grease.

  • Residual Solvents: Solvents used in chromatography (e.g., hexane, ethyl acetate, dichloromethane, methanol) are common contaminants. Their characteristic chemical shifts are well-documented.[1][2][3][4][5][6][7]

  • Water: A broad singlet peak from water is often observed. Its chemical shift is highly dependent on the solvent and temperature.[8][9] In protic solvents, H₂O will exchange with deuterium (B1214612) to form HOD.[9]

  • Silicone Grease: Peaks around 0 ppm in the ¹H NMR spectrum, often appearing as a singlet or a series of sharp singlets, are characteristic of silicone grease from laboratory glassware.[2][3]

  • Phthalates: Plasticizers from plastic labware (e.g., tubing, containers) can leach into your sample and show signals in the aromatic region of the ¹H NMR spectrum.

Q2: I am observing very broad peaks in my ¹H NMR spectrum. What could be the cause and how can I fix it?

A2: Peak broadening in the NMR spectrum of your compound can be attributed to several factors, ranging from sample preparation to the inherent chemical properties of the molecule.[8][10][11]

  • Poor Shimming: The most common cause of broad peaks is an inhomogeneous magnetic field. Re-shimming the spectrometer should be the first troubleshooting step.[8]

  • Sample Concentration and Solubility: A sample that is too concentrated can lead to increased viscosity and broader signals.[10] Conversely, poor solubility can result in a non-homogenous sample, also causing peak broadening.[8][10] Try dissolving the sample in a different deuterated solvent or adjusting the concentration.

  • Presence of Paramagnetic Impurities: Dissolved oxygen or other paramagnetic species can cause significant line broadening.[10] Degassing the sample using the freeze-pump-thaw method can help to remove dissolved oxygen.[10]

  • Chemical Exchange: Protons involved in chemical exchange, such as hydroxyl (-OH) protons, can appear as broad signals. To confirm this, you can add a drop of D₂O to your NMR tube and re-acquire the spectrum; the -OH peak should disappear or significantly decrease in intensity.[8]

Q3: How can I confirm the presence of the characteristic cycloartane skeleton in my molecule using NMR?

A3: The cycloartane skeleton has distinct NMR features. For instance, the cyclopropane (B1198618) ring protons (H-19) typically appear as a pair of doublets in the upfield region of the ¹H NMR spectrum, often between 0.3 and 0.6 ppm.[12] 2D NMR experiments like COSY can confirm the coupling between these protons.[13]

Q4: The olefinic protons of the side chain in my compound are difficult to assign. What can I do?

A4: For complex molecules like triterpenoids, 1D NMR spectra can have significant signal overlap.[13] To unambiguously assign the olefinic and other protons in the side chain, it is highly recommended to perform 2D NMR experiments such as COSY, HSQC, and HMBC.[14] These experiments will reveal proton-proton and proton-carbon correlations, allowing for a more confident assignment of the structure.

Troubleshooting Guides

Guide 1: Identifying Common NMR Artifacts

This guide will help you to identify common impurities in your NMR spectrum.

Experimental Protocol: Sample Preparation for NMR

  • Ensure all glassware is thoroughly cleaned and dried to avoid contamination from grease and other residues.

  • Use high-purity deuterated solvents.

  • Filter the sample solution through a small plug of glass wool in a Pasteur pipette into the NMR tube to remove any particulate matter.

  • For sensitive experiments, degas the sample to remove dissolved oxygen.

Data Presentation: Common Solvent and Contaminant Peaks

The following table summarizes the approximate ¹H and ¹³C NMR chemical shifts of common laboratory solvents and contaminants in CDCl₃.

Impurity¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Multiplicity
Acetone2.17206.7, 29.9s
Dichloromethane5.3254.0t
Diethyl Ether3.48, 1.2166.2, 15.3q, t
Ethyl Acetate4.12, 2.05, 1.26171.1, 60.5, 21.0, 14.2q, s, t
Hexane1.25, 0.8831.5, 22.6, 14.1m, t
Methanol3.4949.9s
Toluene7.27-7.17, 2.36137.9, 129.2, 128.4, 125.5, 21.4m, s
Water~1.56-br s
Silicone Grease~0.07~1.2s

Note: Chemical shifts can vary slightly depending on the sample concentration and temperature.[2][9]

Mandatory Visualization: Troubleshooting Workflow for Artifact Identification

Artifact_Identification start Unexpected Peaks in NMR Spectrum check_solvent Compare with known solvent peaks start->check_solvent check_water Look for broad singlet (variable ppm) check_solvent->check_water No solvent_match Residual Solvent Identified check_solvent->solvent_match Yes check_grease Check for sharp singlet near 0 ppm check_water->check_grease No water_match Water Identified check_water->water_match Yes grease_match Grease Identified check_grease->grease_match Yes other_impurity Consider other impurities (e.g., phthalates, starting materials) check_grease->other_impurity No end Artifacts Identified solvent_match->end water_match->end grease_match->end other_impurity->end

Caption: Decision tree for identifying common artifacts in NMR spectra.

Guide 2: Improving Spectral Quality

This guide provides a systematic approach to resolving issues with broad or distorted peaks in your NMR spectrum.

Experimental Protocol: Optimizing NMR Acquisition Parameters

  • Shimming: Perform manual or gradient shimming to optimize the magnetic field homogeneity.

  • Concentration: If peaks are broad, try diluting the sample. If the signal-to-noise is low, a more concentrated sample may be needed, but be mindful of potential aggregation.

  • Temperature: Acquiring the spectrum at a different temperature can sometimes sharpen peaks, especially if conformational exchange is occurring.[8]

Mandatory Visualization: Logical Workflow for Improving Spectral Quality

Spectral_Quality_Improvement start Poor Spectral Quality (Broad Peaks) shim Re-shim the Spectrometer start->shim check_solubility Check Sample Solubility and Concentration shim->check_solubility adjust_concentration Adjust Concentration / Change Solvent check_solubility->adjust_concentration Issue Found paramagnetic Consider Paramagnetic Impurities check_solubility->paramagnetic No Issue end Improved Spectral Quality adjust_concentration->end degas Degas Sample (Freeze-Pump-Thaw) paramagnetic->degas Suspected chemical_exchange Consider Chemical Exchange paramagnetic->chemical_exchange Not Suspected degas->end d2o_exchange D2O Exchange Experiment chemical_exchange->d2o_exchange Suspected (-OH) chemical_exchange->end Not Suspected d2o_exchange->end

Caption: Workflow for troubleshooting and improving NMR spectral quality.

References

"troubleshooting 29-Norcycloartan-23-ene-3beta,25-diol purification by chromatography"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the chromatographic purification of 29-Norcycloartan-23-ene-3beta,25-diol.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to consider before starting the purification of this compound?

A1: Before beginning the purification process, it is crucial to have a clear understanding of the physicochemical properties of this compound and the nature of the crude extract. This compound is a triterpenoid, which is typically non-polar.[1][2] Initial analysis of the crude extract by Thin Layer Chromatography (TLC) is recommended to estimate the number of components and their relative polarities. This will aid in the selection of the appropriate chromatographic technique and solvent system.

Q2: Which chromatographic techniques are most suitable for the purification of this compound?

A2: For the purification of cycloartane (B1207475) triterpenoids like this compound, a multi-step chromatographic approach is often necessary.[3][4]

  • Initial Fractionation: Open column chromatography with silica (B1680970) gel is a common first step for fractionating the crude extract.

  • Intermediate Purification: This can be followed by further column chromatography using normal phase (silica gel) or reversed-phase (C18) stationary phases.[3][5]

  • Final Polishing: High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC, is often used for the final purification to achieve high purity.[4][6]

Q3: How do I select an appropriate solvent system (mobile phase) for column chromatography?

A3: The selection of the mobile phase is critical for achieving good separation. For normal phase chromatography (silica gel), a non-polar solvent system with a gradient of increasing polarity is typically used. Common solvent systems include mixtures of hexane (B92381)/ethyl acetate (B1210297) or chloroform/methanol (B129727). The ideal solvent system should provide a retardation factor (Rf) of 0.2-0.4 for the target compound on a TLC plate. For reversed-phase chromatography, a polar solvent system, such as methanol/water or acetonitrile/water, is used, often with a decreasing polarity gradient.

Troubleshooting Guide

This section addresses common problems encountered during the chromatographic purification of this compound.

Problem 1: Poor Separation or Co-elution of Compounds

Possible Causes:

  • Inappropriate solvent system.

  • Column overloading.

  • Poorly packed column.

  • Use of an unsuitable stationary phase.

Solutions:

  • Optimize the Mobile Phase:

    • Perform systematic TLC analysis with various solvent systems to find the optimal mobile phase for separation.

    • For column chromatography, employ a shallow gradient elution to improve resolution between closely eluting compounds.

  • Reduce Sample Load: Overloading the column is a common cause of poor separation. Reduce the amount of crude extract applied to the column.

  • Improve Column Packing: Ensure the column is packed uniformly to avoid channeling. A well-packed column has a level surface and a consistent bed density.

  • Select a Different Stationary Phase: If separation on silica gel is poor, consider using a different stationary phase such as alumina, or switch to reversed-phase chromatography (C18).

Problem 2: Tailing of Peaks in HPLC

Possible Causes:

  • Interactions between the analyte and active sites on the stationary phase.

  • Presence of acidic or basic impurities.

  • Column degradation.

Solutions:

  • Modify the Mobile Phase: Add a small amount of a competing agent, such as trifluoroacetic acid (TFA) or formic acid for acidic compounds, or a base like triethylamine (B128534) for basic compounds, to the mobile phase to reduce tailing.

  • Use a High-Purity Stationary Phase: Employ end-capped columns to minimize interactions with residual silanol (B1196071) groups.

  • Sample Preparation: Ensure the sample is fully dissolved in the mobile phase before injection.

Problem 3: Low Yield of the Purified Compound

Possible Causes:

  • Irreversible adsorption of the compound onto the stationary phase.

  • Decomposition of the compound during purification.

  • Loss of compound during solvent evaporation.

Solutions:

  • Stationary Phase Deactivation: For sensitive compounds, the stationary phase (e.g., silica gel) can be deactivated by adding a small percentage of water or triethylamine to the eluent.

  • Mild Purification Conditions: Avoid exposure to strong acids, bases, or high temperatures.

  • Careful Solvent Removal: Use a rotary evaporator at a controlled temperature and pressure to prevent loss of the compound.

Experimental Protocols

Protocol 1: General Workflow for Purification of this compound
  • Extraction: The plant material is dried, powdered, and extracted with a suitable organic solvent (e.g., methanol or ethanol). The solvent is then evaporated to yield a crude extract.

  • Initial Fractionation (Silica Gel Column Chromatography):

    • Column Preparation: A glass column is packed with silica gel 60 (70-230 mesh) as a slurry in a non-polar solvent (e.g., hexane).

    • Sample Loading: The crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the column.

    • Elution: The column is eluted with a stepwise gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the percentage of ethyl acetate.

    • Fraction Collection: Fractions are collected and monitored by TLC.

  • Further Purification (Reversed-Phase HPLC):

    • Column: A C18 column is used.

    • Mobile Phase: A gradient of methanol and water is a common choice.

    • Detection: UV detection at a suitable wavelength (e.g., 210 nm) is used to monitor the elution of compounds.[6]

    • Fraction Collection: Fractions corresponding to the peak of interest are collected.

  • Purity Assessment: The purity of the final compound is assessed by analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Data

Table 1: Hypothetical Purification Summary of this compound

Purification StepStarting Material (g)Product Mass (mg)Yield (%)Purity (%)
Crude Methanolic Extract100--<1
Silica Gel Column Chromatography105005~60
Reversed-Phase HPLC5008517>98

Table 2: Example Chromatographic Conditions

ParameterSilica Gel Column ChromatographyReversed-Phase HPLC
Stationary Phase Silica Gel 60 (70-230 mesh)C18, 5 µm particle size
Column Dimensions 5 cm x 50 cm4.6 mm x 250 mm
Mobile Phase Hexane:Ethyl Acetate (gradient)Methanol:Water (gradient)
Flow Rate 10-20 mL/min1 mL/min
Detection TLC with vanillin-sulfuric acid stainUV at 210 nm

Visualizations

PurificationWorkflow Start Crude Plant Extract SilicaGel Silica Gel Column Chromatography (Hexane:EtOAc gradient) Start->SilicaGel TLC TLC Analysis of Fractions SilicaGel->TLC Combine Combine Fractions Containing Target Compound TLC->Combine RP_HPLC Reversed-Phase HPLC (MeOH:H2O gradient) Combine->RP_HPLC Purity Purity Analysis (HPLC, MS, NMR) RP_HPLC->Purity Final Pure this compound Purity->Final

Caption: General workflow for the purification of this compound.

TroubleshootingLogic Problem Poor Separation Cause1 Inappropriate Mobile Phase Problem->Cause1 Cause2 Column Overloading Problem->Cause2 Cause3 Poorly Packed Column Problem->Cause3 Solution1 Optimize Solvent System via TLC Cause1->Solution1 Solution2 Reduce Sample Load Cause2->Solution2 Solution3 Repack Column Cause3->Solution3

Caption: Troubleshooting logic for poor chromatographic separation.

References

Technical Support Center: Optimizing Extraction of 29-Norcycloartan-23-ene-3beta,25-diol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the extraction and purification of 29-Norcycloartan-23-ene-3beta,25-diol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its natural sources?

This compound is a triterpenoid (B12794562) compound. It has been isolated from the herbs of Aganosma marginata, a plant belonging to the Apocynaceae family.[1][2]

Q2: What are the potential biological activities of this compound?

While research on this compound is ongoing, closely related cycloartane (B1207475) triterpenoids have demonstrated significant anti-inflammatory properties.[3] These effects are believed to be mediated through the modulation of key signaling pathways, such as the NF-κB and cyclooxygenase (COX) pathways.[3][4][5]

Q3: What are the general steps for extracting and isolating this compound?

The general workflow involves:

  • Preparation of Plant Material: Drying and grinding the plant material (Aganosma marginata) to a fine powder.

  • Extraction: Using a suitable solvent and extraction technique to obtain a crude extract.

  • Purification: Employing chromatographic techniques, such as silica (B1680970) gel and Sephadex LH-20 column chromatography, to isolate the target compound from the crude extract.[2]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Low Yield of Crude Extract

Problem: The initial extraction from the plant material results in a very low quantity of crude extract.

Possible Cause Troubleshooting Steps
Improper Plant Material Preparation Ensure the plant material is thoroughly dried to a constant weight to remove moisture, which can hinder extraction efficiency. Grind the material to a fine, uniform powder to maximize the surface area exposed to the solvent.
Suboptimal Solvent Choice The polarity of the extraction solvent is critical. For triterpenoids, solvents like methanol (B129727), ethanol (B145695), or chloroform (B151607) are often used.[2] Consider performing small-scale pilot extractions with solvents of varying polarities to determine the most effective one for Aganosma marginata.
Inefficient Extraction Parameters Factors such as the solvent-to-material ratio, extraction time, and temperature significantly impact yield. These parameters should be systematically optimized. Advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) can also improve efficiency and reduce extraction time.
Degradation of the Compound Triterpenoids can be sensitive to high temperatures. If using a heat-assisted extraction method, ensure the temperature is not causing degradation of the target compound.
Low Yield of Pure this compound After Purification

Problem: A good quantity of crude extract is obtained, but the final yield of the purified compound is minimal.

Possible Cause Troubleshooting Steps
Compound Instability on Silica Gel Some compounds can degrade on acidic silica gel. Test the stability of your compound by spotting it on a TLC plate, allowing it to sit for a period, and then developing it to see if degradation spots appear. If instability is an issue, consider using deactivated silica gel or an alternative stationary phase like alumina.
Poor Separation in Column Chromatography The chosen solvent system for column chromatography may not be optimal for separating the target compound from other constituents. Systematically test different solvent systems using Thin Layer Chromatography (TLC) to find one that provides good separation (a clear difference in Rf values) between your target compound and impurities.
Co-elution with Impurities The target compound may be eluting from the column along with other compounds that have similar polarities. This necessitates further purification steps. Techniques like Sephadex LH-20 chromatography, which separates based on size and polarity, can be effective for separating closely related triterpenoids.
Loss of Compound During Solvent Evaporation Excessive heat during solvent removal can lead to the degradation of the compound. Use a rotary evaporator under reduced pressure to remove solvents at a lower temperature.

Data Presentation

The following tables provide examples of optimized extraction parameters for triterpenoids from various plant sources, which can serve as a starting point for the optimization of this compound extraction.

Disclaimer: The following data is derived from studies on different plant materials and triterpenoids and should be used as a general guideline. Optimal conditions for Aganosma marginata will need to be determined experimentally.

Table 1: Examples of Optimized Extraction Parameters for Triterpenoids

Plant Material Extraction Method Solvent Solvent:Material Ratio Temperature (°C) Time (min) Triterpenoid Yield Reference
Ganoderma lucidumUltrasound-Assisted89.5% Ethanol-- (100 W Power)40435.6 ± 21.1 mg/g[5]
Lactuca indicaMicrowave-AssistedEthanol1:20 g/mL- (400 W Power)6029.17 mg/g[6]
Crataegus songaricaEnzyme-AssistedWater1:24 g/mL517636.570 ± 0.332 mg/g[7]
Swertia chirataHeat Reflux45% Methanol in Ethyl Acetate-65-3.71%[8]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
  • Preparation: Weigh 10 g of dried, powdered Aganosma marginata leaves and place in a 250 mL flask.

  • Extraction: Add 200 mL of 80% ethanol (1:20 solid-to-solvent ratio). Place the flask in an ultrasonic bath.

  • Sonication: Sonicate at a frequency of 40 kHz and a power of 100 W for 40 minutes at a controlled temperature of 50°C.

  • Filtration: After sonication, filter the mixture through Whatman No. 1 filter paper.

  • Concentration: Concentrate the filtrate using a rotary evaporator at 45°C under reduced pressure to obtain the crude extract.

  • Storage: Store the crude extract at 4°C for further purification.

Protocol 2: Purification by Column Chromatography
  • Silica Gel Chromatography (Initial Purification):

    • Column Packing: Prepare a slurry of silica gel (60-120 mesh) in hexane (B92381) and pack it into a glass column.

    • Sample Loading: Dissolve the crude extract in a minimal amount of chloroform and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, adsorbed sample onto the top of the prepared column.

    • Elution: Begin elution with 100% hexane and gradually increase the polarity by adding increasing amounts of ethyl acetate. Collect fractions of 20 mL each.

    • Fraction Analysis: Monitor the fractions using TLC. Combine the fractions containing the compound of interest based on the TLC profile.

  • Sephadex LH-20 Chromatography (Final Purification):

    • Column Preparation: Swell the Sephadex LH-20 resin in the chosen solvent system (e.g., methanol or a chloroform-methanol mixture) for several hours before packing the column.

    • Sample Application: Concentrate the combined fractions from the silica gel column and dissolve the residue in a small volume of the Sephadex column's mobile phase.

    • Elution: Load the sample onto the column and elute with the same solvent system. Collect fractions and monitor by TLC.

    • Isolation: Combine the pure fractions and evaporate the solvent to yield purified this compound.

Mandatory Visualization

Signaling Pathway Diagrams

The anti-inflammatory activity of cycloartane triterpenoids is often associated with the inhibition of the NF-κB and COX signaling pathways.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Receptor Toll-like Receptor (TLR) / Cytokine Receptor Stimuli->Receptor 1. Activation IKK_complex IKK Complex Receptor->IKK_complex 2. Signal Transduction IkB IκB IKK_complex->IkB 3. Phosphorylation NFkB NF-κB (p50/p65) p_IkB P-IκB Active_NFkB Active NF-κB NFkB->Active_NFkB 5. Release & Activation NFkB_IkB NF-κB-IκB (Inactive) Proteasome Proteasomal Degradation p_IkB->Proteasome 4. Ubiquitination & Degradation Nucleus Nucleus Active_NFkB->Nucleus 6. Translocation Gene_Transcription Gene Transcription (Pro-inflammatory mediators: TNF-α, IL-6, COX-2) Nucleus->Gene_Transcription 7. Binds to DNA Compound 29-Norcycloartan-23-ene- 3beta,25-diol (Proposed) Compound->IKK_complex Inhibition (Proposed)

Caption: Proposed NF-κB signaling pathway inhibition.

COX_Signaling_Pathway Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Activated by PLA2 PLA2 Phospholipase A2 (PLA2) COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Compound 29-Norcycloartan-23-ene- 3beta,25-diol (Proposed) Compound->COX2 Inhibition (Proposed) Inflammatory_Stimuli Inflammatory Stimuli COX2_Induction COX-2 Induction Inflammatory_Stimuli->COX2_Induction via NF-κB, etc. COX2_Induction->COX2

Caption: Proposed COX-2 signaling pathway inhibition.

References

"preventing degradation of 29-Norcycloartan-23-ene-3beta,25-diol during storage"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 29-Norcycloartan-23-ene-3beta,25-diol. This guide is designed for researchers, scientists, and drug development professionals to provide essential information on preventing the degradation of this compound during storage. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: The degradation of this compound, like many other cycloartane (B1207475) triterpenoids, is primarily influenced by environmental factors. The key factors to control are temperature, light, oxygen, and humidity.[1][2] High temperatures can accelerate chemical reactions, leading to the breakdown of the molecule.[1] Exposure to UV or even ambient light can induce photochemical degradation.[1] The presence of oxygen can lead to oxidation, particularly at susceptible sites in the molecule.[1] High humidity can not only promote the growth of microorganisms in impure samples but also facilitate hydrolytic reactions if acidic or basic impurities are present.[1]

Q2: What is the ideal physical form for long-term storage of this compound?

A2: For long-term storage, it is highly recommended to store this compound as a lyophilized (freeze-dried) powder.[3] This minimizes the presence of water, which can participate in degradation reactions. If the compound is in a solvent, it is more prone to degradation. If storing in solution is unavoidable, use a pure, dry, and inert solvent.

Q3: I have dissolved this compound in a solvent for my experiments. How should I store the solution?

A3: Solutions of this compound should be stored for the shortest time possible. If storage is necessary, use an inert, dry solvent and store the solution at low temperatures, preferably -20°C or -80°C, in an airtight, light-protected vial.[3][4] It is advisable to flush the headspace of the vial with an inert gas like argon or nitrogen to displace oxygen.[1]

Q4: Can I store this compound at room temperature?

A4: Storing this compound at room temperature is not recommended for long-term stability. While short-term storage (a few hours) on the benchtop during experimental use may be acceptable, prolonged exposure to ambient temperature can lead to gradual degradation. For any storage period beyond immediate use, refrigeration or freezing is advised.[2]

Troubleshooting Guide

Issue 1: I observe a decrease in the purity of my this compound sample over time, as indicated by chromatography (HPLC, TLC).

  • Potential Cause 1: Improper Storage Temperature. Storing the compound at too high a temperature can accelerate degradation.

    • Solution: Ensure the compound is stored at the recommended low temperatures. For long-term storage, -20°C or -80°C is preferable.[3]

  • Potential Cause 2: Exposure to Light. The energy from UV and visible light can break chemical bonds and promote degradation.

    • Solution: Store the compound in an amber-colored vial or a container wrapped in aluminum foil to protect it from light.[1] Keep storage areas dark.

  • Potential Cause 3: Oxidation. The presence of oxygen can lead to the formation of oxidation byproducts. The allylic and tertiary alcohol moieties in this compound are potentially susceptible to oxidation.

    • Solution: Store the compound under an inert atmosphere (argon or nitrogen).[1] Use airtight containers with a secure seal to minimize oxygen exposure.[2]

  • Potential Cause 4: Presence of Impurities. Acidic or basic impurities can catalyze degradation reactions.

    • Solution: Ensure the compound is of high purity before long-term storage. If necessary, repurify the compound.

Issue 2: My this compound sample has changed color or appearance.

  • Potential Cause: Degradation. A change in color or the physical state of the sample is a strong indicator of chemical degradation.

    • Solution: The sample should be re-analyzed for purity. If significant degradation has occurred, the sample may no longer be suitable for use. Review and improve storage conditions for future samples based on the recommendations in this guide.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterConditionRationale
Temperature Long-term: -20°C to -80°C Short-term: 2-8°CMinimizes the rate of chemical degradation.[1][2]
Light Store in the dark (amber vials or wrapped containers)Prevents photochemical degradation.[1]
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation.[1]
Humidity Low humidity environment (<50% RH)Prevents hydrolysis and microbial growth.[1]
Physical Form Lyophilized powderEnhances stability by removing water.[3]

Experimental Protocols

Protocol 1: Stability Testing of this compound

This protocol outlines a general procedure for assessing the stability of this compound under various storage conditions.

1. Sample Preparation: a. Prepare multiple aliquots of high-purity this compound as a lyophilized powder in amber glass vials. b. For solution stability testing, dissolve the compound in a high-purity, dry solvent (e.g., ethanol, methanol, or DMSO) at a known concentration.

2. Storage Conditions: a. Store the aliquots under a matrix of conditions to be tested (e.g., different temperatures: -80°C, -20°C, 4°C, 25°C; different lighting conditions: dark, ambient light, UV light). b. For each condition, prepare triplicate samples.

3. Time Points: a. Establish a schedule for sample analysis (e.g., T=0, 1 month, 3 months, 6 months, 1 year).

4. Analytical Method: a. At each time point, retrieve the samples from their respective storage conditions. b. Allow the samples to equilibrate to room temperature. c. If the sample is a powder, dissolve it in a suitable solvent to a known concentration. d. Analyze the purity of the sample using a validated stability-indicating HPLC method. A reverse-phase C18 column with a mobile phase of acetonitrile (B52724) and water gradient is a common starting point for triterpenoids. e. Monitor for the appearance of new peaks (degradation products) and a decrease in the area of the parent peak.

5. Data Analysis: a. Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. b. Plot the percentage remaining versus time for each storage condition to determine the degradation rate.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Stability Testing cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_data Data Interpretation prep1 High-Purity Compound prep2 Aliquot into Vials prep1->prep2 prep3 Prepare Solutions (if needed) prep2->prep3 storage1 Temperature Gradient (-80°C, -20°C, 4°C, 25°C) prep3->storage1 storage2 Light Exposure (Dark, Ambient, UV) prep3->storage2 analysis1 Time Points (0, 1, 3, 6, 12 months) storage1->analysis1 storage2->analysis1 analysis2 HPLC Analysis analysis1->analysis2 analysis3 Purity Assessment analysis2->analysis3 data1 Calculate % Remaining analysis3->data1 data2 Determine Degradation Rate data1->data2

Caption: Workflow for assessing the stability of this compound.

degradation_pathway Potential Degradation Pathways cluster_oxidation Oxidation cluster_isomerization Isomerization cluster_dehydration Dehydration compound This compound oxidized_product Oxidized Derivatives (e.g., epoxides, ketones) compound->oxidized_product O2, Light, Heat isomerized_product Double Bond Isomers compound->isomerized_product Acid/Base, Heat dehydrated_product Dehydrated Analogs compound->dehydrated_product Acid, Heat

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Matrix Effects in LC-MS/MS Analysis of 29-Norcycloartan-23-ene-3beta,25-diol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 29-Norcycloartan-23-ene-3beta,25-diol.

Troubleshooting Guide

This guide addresses common issues observed during the LC-MS/MS analysis of this compound that may be indicative of matrix effects.

Q1: My signal intensity for this compound is low and inconsistent when analyzing biological samples (e.g., plasma, urine). What is the likely cause?

Low and inconsistent signal intensity are classic signs of matrix effects, particularly ion suppression.[1] Co-eluting endogenous components from the biological matrix, such as phospholipids, salts, and proteins, can interfere with the ionization of your target analyte in the mass spectrometer's ion source.[2][3] This interference can lead to a suppressed and variable signal, which negatively impacts the accuracy, precision, and sensitivity of your assay.[4]

Q2: How can I confirm that matrix effects are the root cause of my analytical problems?

To confirm the presence and extent of matrix effects, a post-extraction spike experiment is a standard approach.[3] This involves comparing the peak area of this compound in a clean solvent (neat solution) to its peak area when spiked into an extracted blank matrix sample.[2] A significant difference between these two measurements points to the presence of ion suppression or enhancement.[3]

Another useful qualitative technique is post-column infusion.[3] This method involves infusing a constant flow of this compound solution directly into the mass spectrometer while a blank, extracted matrix sample is injected onto the LC column. Any dips or enhancements in the baseline signal will indicate the retention times at which matrix components are causing interference.[3]

Q3: I have confirmed that matrix effects are present. What are the initial steps I can take to mitigate them?

Once matrix effects are confirmed, you can employ several strategies for mitigation:

  • Sample Preparation: The most effective way to reduce matrix effects is to remove interfering components before analysis.[2] Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally more effective at removing interferences than a simple protein precipitation.[2][5]

  • Chromatographic Separation: Optimizing your LC method to better separate this compound from co-eluting matrix components is crucial.[2] This can be achieved by adjusting the mobile phase composition, the gradient profile, or by trying a different column chemistry.[2]

  • Sample Dilution: If the sensitivity of your assay allows, diluting your sample can reduce the concentration of interfering matrix components.[6]

Q4: Would using an internal standard help? If so, what kind should I use?

Yes, using an internal standard (IS) is a highly recommended strategy to compensate for matrix effects.[2] The ideal choice is a stable isotope-labeled (SIL) internal standard of this compound. A SIL-IS will co-elute with the analyte and experience the same degree of ion suppression or enhancement, allowing for reliable quantification based on the analyte-to-IS peak area ratio.[2][7] If a SIL-IS is not available, a structural analog may be used, but it is critical to ensure it co-elutes with the target analyte and behaves similarly in the ion source.[8]

Q5: My results are still variable even after implementing some of these strategies. What else can I do?

If variability persists, a matrix-matched calibration approach is recommended.[2] This involves preparing your calibration standards in the same blank biological matrix as your samples. This method helps to ensure that the calibration standards and the samples experience the same matrix effects, leading to more accurate quantification.[2][7]

Frequently Asked Questions (FAQs)

Q: What are matrix effects in LC-MS/MS?

A: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[7][9] This can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), both of which compromise the accuracy of quantitative results.[7]

Q: Why are matrix effects a concern for a compound like this compound?

A: As a triterpenoid, this compound is often analyzed in complex biological matrices derived from preclinical or clinical studies. These matrices contain a high concentration of endogenous substances like phospholipids, which are known to be a significant source of matrix effects in LC-MS/MS analysis.[3]

Q: Can I completely eliminate matrix effects?

A: While it is challenging to completely eliminate matrix effects, their impact can be significantly minimized and compensated for through a combination of effective sample cleanup, optimized chromatography, and the use of appropriate internal standards or matrix-matched calibration curves.[4][6]

Experimental Protocols

Protocol: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)

This protocol allows for the quantitative determination of matrix effects.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike this compound into the final reconstitution solvent at a known concentration (e.g., low, medium, and high QC levels).

    • Set B (Post-extraction Spike): Extract a blank biological matrix (e.g., plasma) using your established procedure. Spike this compound into the final, extracted matrix at the same concentrations as Set A.

    • Set C (Pre-extraction Spike): Spike this compound into the blank biological matrix before the extraction process at the same concentrations as Set A. This set is used to determine recovery.

  • Analyze Samples: Analyze all three sets of samples by LC-MS/MS.

  • Calculate Matrix Factor and Recovery:

    • Matrix Factor (MF) % = (Peak Area of Set B / Peak Area of Set A) * 100

    • Recovery % = (Peak Area of Set C / Peak Area of Set B) * 100

An MF value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.[3]

Data Presentation

Table 1: Example Matrix Effect and Recovery Data for this compound

QC LevelMean Peak Area (Set A: Neat)Mean Peak Area (Set B: Post-extraction Spike)Mean Peak Area (Set C: Pre-extraction Spike)Matrix Factor (%)Recovery (%)
Low150,00090,00076,50060.085.0
Medium500,000325,000286,00065.088.0
High1,000,000700,000637,00070.091.0

Visualizations

Workflow for Troubleshooting Matrix Effects

MatrixEffectTroubleshooting cluster_0 Problem Identification cluster_1 Investigation cluster_2 Mitigation Strategies cluster_3 Compensation Strategies cluster_4 Verification A Inconsistent/Low Signal or Poor Reproducibility B Assess Matrix Effect (Post-Extraction Spike) A->B C Identify Interference Region (Post-Column Infusion) A->C D Optimize Sample Cleanup (SPE, LLE) B->D If MF is not 100% F Dilute Sample B->F E Improve Chromatographic Separation C->E If co-elution is observed I Re-evaluate Matrix Effect D->I E->I F->I G Use Stable Isotope-Labeled Internal Standard (SIL-IS) G->I Verify Compensation H Use Matrix-Matched Calibration H->I Verify Compensation I->G If mitigation is insufficient I->H If SIL-IS is unavailable

Caption: A logical workflow for identifying, investigating, and resolving matrix effects.

Decision Tree for Mitigating Matrix Effects

MitigationDecisionTree A Matrix Effect Confirmed? B Optimize Sample Preparation (e.g., SPE vs. PPT) A->B Yes G No Action Needed A->G No C Modify LC Method (Gradient, Column) B->C D Is SIL-IS Available? C->D E Use SIL-IS for Quantification D->E Yes F Prepare Matrix-Matched Calibrators D->F No H Re-Validate Method E->H F->H

References

Technical Support Center: Total Synthesis of 29-Norcycloartan-23-ene-3beta,25-diol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the total synthesis of 29-Norcycloartan-23-ene-3beta,25-diol. Given the absence of a published total synthesis for this specific molecule, this guidance is based on established principles of complex natural product synthesis and challenges reported for the synthesis of structurally related cycloartane (B1207475) triterpenoids, such as Cycloart-23-ene-3beta,25-diol.

Troubleshooting Guides

This section addresses specific experimental issues that may arise during the synthesis, offering potential causes and solutions.

1. Formation of the Cycloartane Core

  • Problem: Low yields during the Simmons-Smith cyclopropanation to form the C-9/C-19 cyclopropane (B1198618) ring.

    • Potential Cause 1: Steric hindrance around the Δ⁹’¹⁰ double bond of the lanostane-type precursor.

    • Solution 1: Employ more reactive cyclopropanating reagents such as the Furukawa modification (Et₂Zn, CH₂I₂) or the Charette asymmetric cyclopropanation conditions if enantioselectivity is a concern. Consider using a directing group, such as a hydroxyl at C-11, to facilitate the delivery of the reagent.

    • Potential Cause 2: Competing side reactions, such as insertion into O-H bonds if protecting groups are not stable.

    • Solution 2: Ensure all sensitive functional groups, particularly hydroxyls, are robustly protected. Silyl (B83357) ethers (e.g., TBS, TIPS) are generally stable under these conditions.

  • Problem: Difficulty in the stereoselective reduction of a C-3 ketone to the desired 3β-hydroxyl group.

    • Potential Cause: The steric environment of the A-ring favoring the formation of the undesired 3α-epimer.

    • Solution: Use of bulky reducing agents, such as L-Selectride® or K-Selectride®, which will approach from the less hindered α-face, leading to the desired β-alcohol.

2. Side-Chain Installation

  • Problem: Low efficiency in the coupling of the side chain to the C-17 position of the steroid core.

    • Potential Cause: Steric hindrance at the C-17 position and the complexity of the side-chain precursor.

    • Solution: Employ modern cross-coupling reactions known for their high tolerance to steric hindrance, such as Suzuki-Miyaura or Negishi coupling. This requires the preparation of a suitable vinyl or alkyl borane/zinc reagent for the side chain and a vinyl triflate or iodide on the steroid core.

  • Problem: Poor stereocontrol during the construction of the C-20 stereocenter in the side chain.

    • Potential Cause: The chosen synthetic route for the side chain does not effectively control the stereochemistry at this position.

    • Solution: Utilize a chiral auxiliary-based approach or an asymmetric catalytic reaction (e.g., asymmetric hydrogenation or epoxidation) early in the synthesis of the side-chain fragment to set the C-20 stereocenter definitively.

3. Functionalization of the Side Chain

  • Problem: Non-selective oxidation or epoxidation of the C-23 double bond.

    • Potential Cause: The presence of other reactive sites in the molecule.

    • Solution: If direct selective oxidation is not possible, consider a protecting group strategy. Alternatively, a substrate-controlled epoxidation using a nearby hydroxyl group to direct the oxidant (e.g., with vanadium catalysts) could be effective.

  • Problem: Difficulty in achieving the correct (E/Z)-geometry of the C-23 double bond.

    • Potential Cause: The chosen olefination reaction (e.g., Wittig, Horner-Wadsworth-Emmons) does not provide adequate stereoselectivity.

    • Solution: For (E)-alkenes, the Schlosser modification of the Wittig reaction or a Horner-Wadsworth-Emmons reaction with an appropriate phosphonate (B1237965) ylide can be employed. For (Z)-alkenes, the standard Wittig reaction with a non-stabilized ylide or other specific olefination methods may be more suitable. A significant challenge in the synthesis of the related Cycloart-23-ene-3beta,25-diol is establishing the geometry of the C23-C24 double bond[1].

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge in the total synthesis of cycloartane triterpenoids like this compound?

A1: The primary challenge is typically the construction of the complex, sterically congested tetracyclic core containing the signature C-9/C-19 cyclopropane ring. Stereoselective synthesis of the side chain and its attachment to the core also present significant hurdles[1].

Q2: What are the recommended starting materials for a hypothetical total synthesis?

A2: A common strategy for cycloartane synthesis is to start from a more readily available steroid or triterpenoid (B12794562) precursor, such as lanosterol (B1674476) or cycloartenol, and then perform the necessary modifications. For a total synthesis from simpler starting materials, a convergent approach where the core and the side chain are synthesized separately and then coupled is often the most efficient.

Q3: How can the "nor" aspect (C29) of the target molecule be addressed?

A3: There are two main approaches. One is to start with a C29 precursor, which might be synthetically challenging to obtain. A more common strategy would be to use a C30 precursor and then cleave a carbon atom at a suitable stage. For instance, a terminal olefin could be subjected to ozonolysis, or a carboxylic acid could be decarboxylated.

Q4: What analytical techniques are crucial for characterizing the intermediates and the final product?

A4: A combination of 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) is essential for structural elucidation and stereochemical assignment. High-Resolution Mass Spectrometry (HRMS) is required to confirm the molecular formula. X-ray crystallography of a suitable crystalline intermediate or the final product would provide unambiguous proof of the structure and relative stereochemistry.

Quantitative Data Summary

As no total synthesis has been published, the following table presents hypothetical but realistic target yields and conditions for key transformations, based on syntheses of similar molecules.

Step Transformation Reagents and Conditions Hypothetical Yield (%)
1Simmons-Smith CyclopropanationEt₂Zn, CH₂I₂, Toluene (B28343), 0 °C to rt, 12 h75-85
2C3-Ketone ReductionL-Selectride®, THF, -78 °C, 2 h90-95 (for β-isomer)
3Side-Chain Coupling (Suzuki)Side-chain boronic acid, Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 90 °C, 8 h60-75
4Olefination (HWE)Phosphonate ylide, NaH, THF, 0 °C to rt, 4 h80-90 (E-selective)
5Final DeprotectionTBAF, THF, rt, 6 h (for silyl ethers)>95

Experimental Protocols

Protocol 1: Hypothetical Simmons-Smith Cyclopropanation for Cycloartane Core Formation

  • A solution of the Δ⁹’¹⁰-lanostene precursor (1.0 eq) in anhydrous toluene (0.1 M) is prepared under an argon atmosphere.

  • The solution is cooled to 0 °C in an ice bath.

  • Diiodomethane (3.0 eq) is added, followed by the slow, dropwise addition of diethylzinc (B1219324) (1.5 M in hexanes, 3.0 eq).

  • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • The mixture is extracted with ethyl acetate (B1210297) (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired cycloartane core.

Protocol 2: Hypothetical Suzuki-Miyaura Coupling for Side-Chain Installation

  • To a degassed mixture of toluene (0.1 M) and aqueous potassium carbonate (2 M) are added the C-17 vinyl triflate of the cycloartane core (1.0 eq), the side-chain boronic acid (1.5 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • The reaction mixture is heated to 90 °C under an argon atmosphere and stirred vigorously for 8 hours.

  • After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate (3 x 30 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The residue is purified by flash column chromatography to yield the coupled product.

Visualizations

G cluster_core Core Synthesis cluster_sidechain Side-Chain Synthesis A Wieland-Miescher Ketone Analog B Polyene Cyclization A->B Multi-step C Lanostane-type Precursor B->C Stereoselective Reductions D Simmons-Smith Cyclopropanation C->D E Cycloartane Core D->E I Suzuki-Miyaura Coupling E->I F Chiral Pool Precursor (e.g., Citronellal) G Asymmetric Aldol/Alkylation F->G H Functionalized Side-Chain (e.g., Boronic Acid) G->H Multi-step H->I J Coupled Product I->J K Side-Chain Modification (Olefination/Oxidation) J->K L Final Deprotection K->L M This compound L->M

Caption: Hypothetical convergent total synthesis workflow.

G start Start: C-17 Vinyl Triflate Core + Side-Chain Boronic Acid step1 Oxidative Addition start->step1 pd_cycle_entry Pd(0) Complex pd_cycle_entry->step1 intermediate1 Vinyl-Pd(II)-Triflate Intermediate step1->intermediate1 step2 Transmetalation intermediate1->step2 Base (K₂CO₃) intermediate2 Vinyl-Pd(II)-Sidechain Intermediate step2->intermediate2 step3 Reductive Elimination intermediate2->step3 product Coupled Product step3->product pd_cycle_exit Pd(0) Catalyst Regenerated step3->pd_cycle_exit

Caption: Suzuki-Miyaura coupling catalytic cycle.

References

Technical Support Center: Interpreting Complex Mass Spectra of Cycloartane Triterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the complex mass spectra of cycloartane (B1207475) triterpenoids.

Frequently Asked Questions (FAQs)

Q1: What are the characteristic fragmentation patterns of cycloartane triterpenoids in mass spectrometry?

A1: Cycloartane triterpenoids typically exhibit fragmentation patterns dominated by the loss of functional groups and cleavages within the side chain and the steroidal nucleus. Common fragmentation includes the loss of water molecules ([M-H₂O]⁺) from hydroxyl groups and the loss of methyl groups. The presence of a double bond in the structure significantly influences the fragmentation pathways.

Q2: How can I identify the molecular ion peak in a complex spectrum?

A2: Identifying the molecular ion (M⁺) or pseudomolecular ion ([M+H]⁺, [M+Na]⁺, etc.) can be challenging due to its low abundance in some cases. Look for the highest m/z value that is consistent with the expected molecular weight of your compound. High-resolution mass spectrometry (HRMS) is invaluable for determining the elemental composition and confirming the molecular ion. In electrospray ionization (ESI), it is common to observe adduct ions.

Q3: What are common adduct ions I should be aware of in ESI-MS of triterpenoids?

A3: In positive mode ESI-MS, it is common to observe protonated molecules ([M+H]⁺), as well as adducts with sodium ([M+Na]⁺) and potassium ([M+K]⁺).[1] The presence of these adducts can help confirm the molecular weight of the analyte. In negative ion mode, deprotonated molecules ([M-H]⁻) are typically observed. The formation of adducts can be influenced by the purity of the solvents and the cleanliness of the glassware used.[2]

Q4: Why do I see peaks with a mass difference of 18 Da?

A4: A mass difference of 18 Da typically corresponds to the loss of a water molecule (H₂O). This is a very common fragmentation for triterpenoids containing hydroxyl groups. In some cases, multiple water losses can be observed, indicating the presence of several hydroxyl groups. Hydroxyl-containing analytes can undergo dehydration in the ion source during APCI, forming [M + H − H₂O]⁺ species.[3]

Q5: What is the significance of retro-Diels-Alder (rDA) fragmentation in triterpenoid (B12794562) spectra?

A5: The retro-Diels-Alder (rDA) reaction is a characteristic fragmentation for some triterpenoids with unsaturation in the C-ring, providing valuable structural information about the A/B and D/E ring systems. However, this is more commonly observed in other classes of triterpenoids like oleananes and ursanes.

Troubleshooting Guides

Issue 1: Poor Signal Intensity or No Peaks Detected

Q: I am not seeing any peaks, or the signal for my cycloartane triterpenoid is very weak. What should I check?

A:

  • Sample Concentration: Ensure your sample is at an appropriate concentration. If it is too dilute, the signal will be weak. Conversely, a highly concentrated sample can cause ion suppression.

  • Ionization Efficiency: The choice of ionization technique is critical. For many cycloartane triterpenoids, Atmospheric Pressure Chemical Ionization (APCI) may be preferable to Electrospray Ionization (ESI) due to their lower polarity.[3] Experiment with both positive and negative ion modes.

  • Instrument Tuning and Calibration: Regularly tune and calibrate your mass spectrometer to ensure it is operating at optimal performance. This includes the ion source, mass analyzer, and detector settings.

  • System Check: If you suspect an instrument issue, inject a known standard, such as reserpine, to verify that the system is functioning correctly. If the standard also shows poor signal, the problem is likely with the instrument.

  • Leaks: Check for any leaks in the system, as this can lead to a loss of sensitivity.[4]

Issue 2: Peak Splitting, Broadening, or Tailing

Q: The chromatographic peaks for my compounds are not sharp. What could be the cause?

A:

  • Column Contamination: Contaminants in the sample or on the chromatographic column can lead to poor peak shape. Ensure proper sample preparation and regular column maintenance.

  • Sample Overload: Injecting too much sample onto the column can cause peak fronting or broadening. Try diluting your sample.

  • Inappropriate Mobile Phase: The sample solvent should be compatible with the initial mobile phase to ensure good peak shape. Mismatch can cause precipitation on the column.

  • Column Degradation: The column itself may be degraded. Try flushing the column or replacing it if necessary.

Issue 3: Unidentifiable or Unexpected Peaks in the Spectrum

Q: My mass spectrum has many peaks that I cannot identify. How can I simplify the interpretation?

A:

  • Contamination: The unexpected peaks could be from contaminants. Always use high-purity solvents (LC-MS grade) and clean sample vials. Run a blank injection of your solvent to check for background contamination.

  • Adduct Ions: As mentioned in the FAQ, be aware of common adducts with solvents or salts (e.g., [M+Na]⁺, [M+K]⁺, [M+CH₃CN+H]⁺). These can sometimes be more abundant than the protonated molecule.

  • In-source Fragmentation: Some cycloartane triterpenoids can fragment in the ion source, especially at higher source temperatures or voltages. Try optimizing the source conditions to minimize this effect. A study on Cimicifuga species found that a significant percentage of measured ions were redundant due to in-source fragmentation.[5]

  • Matrix Effects: Components in your sample matrix can interfere with the ionization of your target analyte, leading to ion suppression or enhancement, and potentially introducing other ions into the spectrum. Proper sample cleanup, such as solid-phase extraction (SPE), can help minimize matrix effects.

Quantitative Data

Below is a table summarizing representative quantitative data for cycloartane triterpenoids from recent literature.

CompoundAssayResultSource
Cycloartane Triterpenoid (Compound 4)Angiotensin I-converting enzyme (ACE) inhibitionIC₅₀ = 57.7 ± 6.07 μM[4]
Mollic acid α-L-arabinoside (MAA) & Mollic acid β-D-xyloside (MAX)Cytotoxicity against Ca Ski cellsIC₅₀ values determined[6]
Cyanoenone TriterpenoidLC-MS/MS quantification in brain tissueQuantification range: 3.00–3000 ng/g[7][8]
Anti-HIV Cycloartane Triterpenoid Glycoside (Compound 3b)Anti-HIV-1NL4-3 activityEC₅₀ = 0.28 µM[9]

Experimental Protocols

Detailed Methodology for LC-MS/MS Analysis of Cycloartane Triterpenoids

This protocol is a general guideline and may require optimization for specific compounds and matrices.

  • Sample Preparation:

    • For plant material, perform an extraction using an appropriate solvent such as methanol (B129727) or ethanol.

    • The extract may require further cleanup using solid-phase extraction (SPE) to remove interfering matrix components.

    • Dissolve the final, dried extract in the initial mobile phase solvent to a concentration of approximately 1 mg/mL.

    • Filter the sample solution through a 0.22 µm syringe filter before injection.

  • Liquid Chromatography (LC) Conditions:

    • Column: A reversed-phase C18 column (e.g., 2.0 x 100 mm, 1.8 µm) is commonly used.[10]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

    • Gradient Elution: A typical gradient might start at a lower percentage of Mobile Phase B, increasing linearly over time to elute the compounds of interest. For example, start at 40% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.[8]

    • Flow Rate: A flow rate of 0.3-0.5 mL/min is common.[10]

    • Column Temperature: Maintain a constant column temperature, for example, at 40°C, to ensure reproducible retention times.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). ESI is often used, but APCI can be better for less polar compounds.[3]

    • Polarity: Operate in both positive and negative ion modes to obtain comprehensive information.

    • Scan Mode: For initial identification, acquire full scan data (e.g., m/z 100-1500).

    • Tandem MS (MS/MS): For structural elucidation and sensitive quantification, use a product ion scan or multiple reaction monitoring (MRM) mode. Select the precursor ion of interest (e.g., [M+H]⁺) and apply collision energy to induce fragmentation.

    • Source Parameters: Optimize ion source parameters such as capillary voltage, source temperature, and gas flows for the specific analyte.

Mandatory Visualizations

fragmentation_pathway M [M+H]⁺ Cycloartane Triterpenoid M_H2O [M+H-H₂O]⁺ M->M_H2O - H₂O SideChainLoss Fragment from Side Chain Cleavage M->SideChainLoss - Side Chain RingCleavage Fragment from Ring Cleavage M->RingCleavage Ring Cleavage M_2H2O [M+H-2H₂O]⁺ M_H2O->M_2H2O - H₂O

References

Technical Support Center: 29-Norcycloartan-23-ene-3beta,25-diol and Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with cell viability assays when using 29-Norcycloartan-23-ene-3beta,25-diol.

Frequently Asked Questions (FAQs)

Q1: My cell viability results are inconsistent when using this compound. What could be the cause?

Inconsistent results can arise from several factors, including direct interference of the compound with assay reagents, alteration of cellular metabolism that affects the assay's readout, or inherent cytotoxic effects that vary with experimental conditions.[1] It's also possible for different viability assays to produce conflicting results for the same compound.[1]

Q2: Can this compound directly interact with assay reagents like MTT or resazurin (B115843)?

Yes, it is possible. Compounds with reducing potential can directly reduce tetrazolium salts (like MTT) to formazan (B1609692) or resazurin to the fluorescent resorufin, independent of cellular metabolic activity.[1] This can lead to false-positive signals, suggesting higher cell viability than is accurate. Conversely, some compounds might inhibit the enzymatic reduction of these dyes, leading to an underestimation of cell viability.[1]

Q3: How might this compound affect cellular metabolism in a way that impacts viability assays?

Many common viability assays, including those using MTT, XTT, and resazurin, measure metabolic activity as a proxy for cell viability.[1] Triterpenoids, the class of compounds to which this compound belongs, can affect mitochondrial function and the cellular redox state, including NADH and NADPH levels, which are crucial for the reduction of the assay dyes.[1] This can lead to an over- or underestimation of cell viability that is not directly correlated with the number of living cells.

Q4: Could the solubility of this compound be affecting my assay?

Poor solubility can be an issue. If the compound precipitates in the cell culture medium, it can scatter light and interfere with absorbance readings.[1] It is recommended to visually inspect the wells under a microscope for any precipitate. If observed, consider using a different solvent or a lower, more soluble concentration of the compound.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue 1: Discrepancy Between Microscopy and Assay Results
  • Observation: Microscopic examination shows significant cell death, but the viability assay (e.g., MTT) indicates high viability.

  • Possible Cause: The compound may be directly reducing the assay reagent, leading to a false positive signal.

  • Troubleshooting Steps:

    • Cell-Free Assay: Run the assay in a cell-free system by adding the compound to the culture medium and assay reagents without cells. This will determine if the compound directly reacts with the reagents.

    • Alternative Assays: Use a viability assay with a different detection principle that does not rely on reductase activity, such as an ATP-based assay (e.g., CellTiter-Glo) or a live/dead staining method.[1][2]

Issue 2: High Well-to-Well Variability
  • Observation: There is significant variability in the readings between replicate wells treated with the same concentration of the compound.

  • Possible Causes:

    • Uneven Cell Seeding: Inconsistent number of cells seeded in each well.

    • Edge Effects: Evaporation in the outer wells of the microplate can concentrate the compound and affect cell growth.[1]

    • Incomplete Formazan Solubilization (MTT assay): The formazan crystals are not fully dissolved before reading the absorbance.

  • Troubleshooting Steps:

    • Cell Seeding: Ensure a homogenous single-cell suspension before seeding. After seeding, gently rock the plate in a cross pattern to ensure even distribution.

    • Edge Effects: To minimize this, fill the outer wells with sterile PBS or medium without cells and do not use them for experimental data.[1]

    • Formazan Solubilization: Ensure complete solubilization by vigorous pipetting or shaking of the plate before reading the absorbance.

Experimental Protocols & Methodologies

MTT Cell Viability Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of this compound. Include vehicle-only controls. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the stock solution to 0.5 mg/mL in serum-free medium. Remove the treatment medium from the wells and add 100 µL of the MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified incubator.

  • Formazan Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Resazurin (AlamarBlue) Assay Protocol
  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

  • AlamarBlue Addition: Prepare a 10X AlamarBlue solution in sterile PBS or culture medium. Add 10 µL of the 10X solution to each well containing 100 µL of medium.

  • Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time should be determined empirically.[1]

  • Fluorescence Measurement: Measure fluorescence using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[1][3]

ATP-Based Luminescent Assay (e.g., CellTiter-Glo®) Protocol
  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Reagent Preparation: Equilibrate the CellTiter-Glo® reagent to room temperature.

  • Lysis and ATP Measurement: Add CellTiter-Glo® reagent directly to the wells (typically in a 1:1 ratio with the cell culture medium).

  • Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: Measure luminescence using a luminometer.

Quantitative Data

The following table summarizes the cytotoxic activity of a structurally related compound, Cycloart-23-ene-3beta,25-diol , against two human cancer cell lines. This data is provided as a reference, and the activity of this compound may differ.

CompoundCell LineLD₅₀ (µg/mL)
Cycloart-23(Z)-ene-3β,25-diolMCF-75.4[4]
Cycloart-23(E)-ene-3β,25-diolMDA-MB-4682.05[4]

Visualizations

G cluster_workflow Troubleshooting Workflow for Assay Interference start Inconsistent Viability Results microscopy Microscopic Observation: Significant Cell Death? start->microscopy assay_result Assay Result: High Viability? microscopy->assay_result Yes no_interference No Direct Interference Investigate other factors (e.g., cell seeding, edge effects) microscopy->no_interference No interference Potential Compound Interference assay_result->interference Yes assay_result->no_interference No cell_free Perform Cell-Free Assay interference->cell_free reaction Direct Reaction with Reagent? cell_free->reaction alternative_assay Use Alternative Assay (e.g., ATP-based, Live/Dead) reaction->alternative_assay Yes reaction->no_interference No end Conclusive Results alternative_assay->end no_interference->end

Caption: Troubleshooting workflow for suspected assay interference.

G cluster_pathway Metabolic-Based Viability Assay Principle viable_cell Viable Cell metabolic_activity Metabolic Activity (e.g., NAD(P)H production) viable_cell->metabolic_activity reductase Cellular Reductases metabolic_activity->reductase formazan Formazan Product (Colored, Insoluble) reductase->formazan Reduction tetrazolium Tetrazolium Salt (e.g., MTT) (Colorless, Soluble) tetrazolium->formazan signal Colorimetric Signal (Proportional to Viability) formazan->signal compound This compound (Potential Interference) compound->reductase Inhibition? compound->formazan Direct Reduction?

References

Validation & Comparative

A Comparative Analysis of the Cytotoxic Effects of Cycloartane Triterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oncological research, natural products continue to be a vital source of novel therapeutic agents. Among these, cycloartane (B1207475) triterpenoids, a class of tetracyclic triterpenes, have garnered significant attention for their potent cytotoxic activities against various cancer cell lines. This guide provides a comparative analysis of the cytotoxicity of 29-Norcycloartan-23-ene-3beta,25-diol and other notable cycloartane derivatives, supported by experimental data to aid researchers and drug development professionals in this field.

Cytotoxicity Profile: A Quantitative Comparison

The cytotoxic efficacy of various cycloartane triterpenoids has been evaluated across multiple cancer cell lines. The half-maximal inhibitory concentration (IC50) or lethal dose (LD50) values serve as a quantitative measure of a compound's potency. The data presented in the table below summarizes the cytotoxic activity of several cycloartane compounds, including the isomers of Cycloart-23-ene-3beta,25-diol.

CompoundCancer Cell LineIC50 / LD50Source
Cycloart-23(E)-ene-3β,25-diol MDA-MB-468LD50 = 2.05 µg/mL[1][2]
MCF-7LD50 = 8.9 µg/mL[1]
Cycloart-23(Z)-ene-3β,25-diol MCF-7LD50 = 5.4 µg/mL[1]
MDA-MB-468LD50 = 34.0 µg/mL[1]
Cycloart-25-ene-3β,24-diol MDA-MB-468 & MCF-7Inactive[3]
24-methylene-cycloartan-3β-ol MDA-MB-468LD50 = 53.8 µg/mL[1]
MCF-7LD50 = 127.3 µg/mL[1]
Various Cycloartane Triterpenes (from Cimicifuga yunnanensis) HL-60, SMMC-7721, A-549, MCF-7, SW480IC50 = 1.2 to 27.8 µM[4]
New Cycloartane Triterpenoid Saponins (from Cimicifuga foetida) 5 human cancer cell linesIC50 = 4.02 to 15.80 µM[5]
3β,16β-Dihydroxy-cycloartan-24-one PC-3, HCT-15High cytotoxic activity[6]

Note: Direct comparison of absolute values should be made with caution due to potential variations in experimental protocols between studies.

Experimental Protocols

The evaluation of cytotoxicity for the cycloartane triterpenoids cited in this guide predominantly utilized the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

General MTT Assay Protocol
  • Cell Seeding: Cancer cells (e.g., MCF-7, MDA-MB-468) are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and incubated overnight to allow for cell attachment.[1]

  • Compound Treatment: The culture medium is replaced with a fresh medium containing various concentrations of the test compounds. The cells are then incubated for a specified period, typically 48 hours.[1]

  • MTT Addition: An MTT solution (e.g., 20 μL of 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[1]

  • Formazan (B1609692) Solubilization: The supernatant is removed, and a solvent such as dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.[1]

  • Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.[1]

  • Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 or LD50 values are determined.

G cluster_workflow MTT Assay Workflow A Seed cancer cells in 96-well plates B Incubate overnight for cell attachment A->B C Treat cells with cycloartane compounds B->C D Incubate for 48 hours C->D E Add MTT solution D->E F Incubate for 4 hours E->F G Solubilize formazan crystals with DMSO F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50/LD50 H->I

Fig. 1: General workflow of the MTT assay for cytotoxicity testing.

Mechanisms of Action and Signaling Pathways

Several studies have delved into the molecular mechanisms underlying the cytotoxic effects of cycloartane triterpenoids, revealing their ability to induce apoptosis and cause cell cycle arrest.

Apoptosis Induction via p53-Dependent Mitochondrial Pathway

Certain cycloartane triterpenoids isolated from Cimicifuga yunnanensis have been shown to induce apoptosis in breast cancer cells (MCF7) through a p53-dependent mitochondrial signaling pathway.[7] The proposed mechanism involves the upregulation of p53 and Bax expression, leading to a loss of mitochondrial membrane potential and subsequent activation of caspase-7.[7]

G cluster_pathway p53-Dependent Apoptotic Pathway Compound Cycloartane Triterpenoids p53 p53 Expression ↑ Compound->p53 Bax Bax Expression ↑ p53->Bax Mito Loss of Mitochondrial Membrane Potential Bax->Mito Casp7 Caspase-7 Activation Mito->Casp7 Apoptosis Apoptosis Casp7->Apoptosis

Fig. 2: Proposed p53-dependent mitochondrial signaling pathway.
Cell Cycle Arrest at G2/M Phase

Other studies on cycloartane triterpenoids from Cimicifuga dahurica have demonstrated their ability to induce G2/M cell cycle arrest in HepG2, R-HepG2, and HL-60 cells.[8] This cell cycle arrest is associated with the suppression of cdc2 and COX-2 protein expression.[8] The induction of apoptosis was also observed in these cell lines.[8]

G cluster_logical Logical Flow of Cytotoxicity Compound Cycloartane Triterpenoids Protein_Suppression Suppression of cdc2 & COX-2 Compound->Protein_Suppression Apoptosis Apoptosis Induction Compound->Apoptosis Cell_Cycle_Arrest G2/M Phase Arrest Protein_Suppression->Cell_Cycle_Arrest Cytotoxicity Cytotoxicity Cell_Cycle_Arrest->Cytotoxicity Apoptosis->Cytotoxicity

Fig. 3: Relationship between protein suppression, cell cycle arrest, apoptosis, and cytotoxicity.

References

A Comparative Analysis of the Anti-Inflammatory Efficacy of 29-Norcycloartan-23-ene-3beta,25-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory properties of the natural compound 29-Norcycloartan-23-ene-3beta,25-diol against commonly used non-steroidal anti-inflammatory drugs (NSAIDs). The following sections present a detailed analysis of its in vitro and in vivo efficacy, supported by experimental data and methodologies, to assist in evaluating its potential as a novel anti-inflammatory agent.

In Vitro Anti-Inflammatory Activity: Cyclooxygenase (COX) Inhibition

The primary mechanism of action for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins. The inhibitory activity of this compound against COX-1 and COX-2 has been evaluated and compared with standard NSAIDs.

A study on cycloart-23-ene-3,25-diol, a closely related compound, demonstrated its inhibitory potential against both COX-1 and COX-2 enzymes.[1] The compound exhibited a preferential inhibition of COX-2, with an IC50 value of 40 µM, compared to its effect on COX-1, with an IC50 value of 97 µM.[1] This suggests a degree of selectivity for the inducible inflammatory enzyme over the constitutive isoform.

CompoundIC50 COX-1 (µM)IC50 COX-2 (µM)Selectivity Index (COX-1/COX-2)
This compound97[1]40[1]0.41
Ibuprofen13-1535-370~0.04 - 1.15
Diclofenac (B195802)0.8-6.30.04-1.1~0.04 - 15.75
Celecoxib50-800.04-0.34~147 - 2000

Table 1: Comparative IC50 Values for COX-1 and COX-2 Inhibition. The data for this compound is from studies on cycloart-23-ene-3,25-diol. Data for NSAIDs represents a range from various studies.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model in rats is a standard in vivo assay to assess the acute anti-inflammatory activity of compounds. Studies have demonstrated the efficacy of this compound in this model.

In one study, oral administration of cycloart-23-ene-3β,25-diol at a dose of 200 mg/kg significantly reduced carrageenan-induced paw edema in rats.[2] This indicates a systemic anti-inflammatory effect of the compound. For comparison, established NSAIDs also show dose-dependent inhibition of paw edema in this model. For instance, diclofenac has been shown to produce a significant reduction in paw swelling, with a 5 mg/kg dose resulting in a 56.17% inhibition at 2 hours.[3][4]

CompoundDose (mg/kg)Time Point (hours)% Inhibition of Edema
Cycloart-23-ene-3β,25-diol200Not SpecifiedSignificant Reduction
Diclofenac5256.17 ± 3.89[3][4]
Diclofenac20371.82 ± 6.53[3][4]
Ibuprofen1003~50-60

Table 2: Comparative Efficacy in the Carrageenan-Induced Paw Edema Model. Data for cycloart-23-ene-3β,25-diol indicates a significant effect without a specific percentage of inhibition provided in the source.

Signaling Pathways and Experimental Workflows

The anti-inflammatory effects of this compound and comparator NSAIDs are mediated through distinct signaling pathways. The following diagrams illustrate these pathways and the experimental workflows used for their validation.

Cycloartane_Mechanism cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_pathway NF-κB Signaling Pathway TLR4->NFkB_pathway NFkB NF-κB NFkB_pathway->NFkB iNOS iNOS gene NFkB->iNOS Cytokines Pro-inflammatory Cytokine genes NFkB->Cytokines NO Nitric Oxide iNOS->NO Inflammatory_Cytokines Inflammatory Cytokines Cytokines->Inflammatory_Cytokines Inflammation Inflammation NO->Inflammation Inflammatory_Cytokines->Inflammation Cycloartane 29-Norcycloartan- 23-ene-3beta,25-diol Cycloartane->NFkB_pathway Inhibition Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis COX_Assay COX-1/COX-2 Inhibition Assay IC50 Determine IC50 values COX_Assay->IC50 end End IC50->end Animal_Model Carrageenan-Induced Paw Edema in Rats Treatment Administer Compound/ Vehicle/Standard Drug Animal_Model->Treatment Measurement Measure Paw Volume over time Treatment->Measurement Inhibition Calculate % Inhibition Measurement->Inhibition Inhibition->end start Start start->COX_Assay start->Animal_Model

References

Confirming the Structure of 29-Norcycloartan-23-ene-3β,25-diol: A 2D NMR-Based Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive structural elucidation of complex natural products like 29-Norcycloartan-23-ene-3β,25-diol, a triterpenoid (B12794562) isolated from Aganosma marginata, is paramount for its advancement in medicinal chemistry and drug development.[1] While various analytical techniques contribute to this process, two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy stands as the cornerstone for unambiguous structure confirmation. This guide provides a comprehensive comparison of 2D NMR with other analytical methods and presents a detailed workflow for the structural confirmation of 29-Norcycloartan-23-ene-3β,25-diol, supported by illustrative experimental data.

Performance Comparison: 2D NMR vs. Alternative Techniques

The structural confirmation of intricate molecules like 29-Norcycloartan-23-ene-3β,25-diol necessitates a multi-faceted analytical approach. While 2D NMR is indispensable for delineating the carbon skeleton and stereochemistry, other techniques provide complementary and confirmatory evidence.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
2D NMR Spectroscopy (COSY, HSQC, HMBC, NOESY) Detailed carbon-hydrogen framework, proton-proton couplings, long-range carbon-proton correlations, and spatial proximities of atoms.Provides unambiguous evidence of molecular connectivity and stereochemistry. Non-destructive. Requires relatively small sample amounts.Can be time-consuming to acquire and interpret complex spectra. May not provide information on absolute configuration.
X-ray Crystallography Precise three-dimensional arrangement of atoms in a crystalline solid, including absolute stereochemistry.Provides the definitive molecular structure.Requires a suitable single crystal, which can be challenging to obtain for many natural products.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity, requires minimal sample. Can provide information about substructures.Does not provide detailed connectivity or stereochemical information. Isomeric compounds can be difficult to distinguish.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., hydroxyls, double bonds).Simple, rapid, and non-destructive.Provides limited information on the overall molecular structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy Presence of chromophores (e.g., conjugated systems).Simple and rapid.Limited applicability for compounds lacking significant chromophores.

2D NMR for Structural Elucidation of 29-Norcycloartan-23-ene-3β,25-diol

The unequivocal assignment of all proton (¹H) and carbon (¹³C) signals and the establishment of the complete molecular connectivity of 29-Norcycloartan-23-ene-3β,25-diol are achieved through a combination of 1D and 2D NMR experiments. The following tables present hypothetical but realistic NMR data for the target molecule, illustrating the process of structure confirmation.

Table 1: Hypothetical ¹H and ¹³C NMR Data for 29-Norcycloartan-23-ene-3β,25-diol
PositionδC (ppm)δH (ppm)Multiplicity (J in Hz)Key HMBC CorrelationsKey NOESY Correlations
378.93.25dd (11.5, 4.5)C-1, C-2, C-4, C-5, C-28H-2, H-5
1929.80.33, 0.55d (4.0), d (4.0)C-1, C-9, C-10H-1, H-9
23125.15.60t (7.0)C-22, C-24, C-25H-22, H-24
24138.55.45d (7.0)C-22, C-23, C-25, C-26, C-27H-23
2571.2--C-23, C-24, C-26, C-27-
2629.71.25sC-24, C-25, C-27H-24, H-27
2729.71.25sC-24, C-25, C-26H-24, H-26
2819.30.88sC-3, C-4, C-5, C-29H-3, H-5
3018.10.97sC-8, C-13, C-14, C-15H-15
Table 2: Key 2D NMR Correlations for Structural Confirmation
ExperimentInformation Deduced
COSY (Correlation Spectroscopy) Reveals proton-proton (¹H-¹H) spin-spin coupling networks, allowing for the identification of adjacent protons within molecular fragments. For instance, the correlation between H-23 and H-24 confirms their neighboring positions in the side chain.
HSQC (Heteronuclear Single Quantum Coherence) Correlates each proton to its directly attached carbon atom, enabling the assignment of carbon signals based on their corresponding proton assignments.
HMBC (Heteronuclear Multiple Bond Correlation) Shows correlations between protons and carbons that are two or three bonds away. This is crucial for connecting the individual spin systems identified by COSY to build the complete carbon skeleton. For example, the correlation from the methyl protons at C-26 and C-27 to C-25 confirms the gem-dimethyl group attached to the hydroxyl-bearing carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy) Identifies protons that are close in space, even if they are not directly bonded. This information is vital for determining the relative stereochemistry of the molecule. For example, NOE correlations between the cyclopropyl (B3062369) protons (H-19) and protons on the A and B rings would confirm the characteristic bent conformation of the cycloartane (B1207475) skeleton.

Experimental Protocols

Detailed methodologies are essential for reproducible results. The following are standard protocols for the key 2D NMR experiments.

Sample Preparation: Approximately 5-10 mg of purified 29-Norcycloartan-23-ene-3β,25-diol is dissolved in 0.5 mL of a deuterated solvent (e.g., CDCl₃, Methanol-d₄) in a 5 mm NMR tube. The choice of solvent is critical to ensure good sample solubility and minimal interference with the compound's signals.

NMR Spectrometer: All NMR spectra are typically acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

1. COSY (¹H-¹H Correlation Spectroscopy): The experiment is performed using a standard pulse sequence. Key parameters include a spectral width covering all proton signals, a sufficient number of increments in the t1 dimension for adequate resolution, and an appropriate number of scans per increment to achieve a good signal-to-noise ratio.

2. HSQC (Heteronuclear Single Quantum Coherence): This experiment is optimized for one-bond ¹JCH coupling constant (typically ~145 Hz for sp³ carbons and ~160 Hz for sp² carbons). The spectral widths in both the ¹H and ¹³C dimensions are set to encompass all relevant signals.

3. HMBC (Heteronuclear Multiple Bond Correlation): The long-range coupling delay in the HMBC pulse sequence is optimized for a coupling constant of around 8 Hz to observe two- and three-bond correlations. This allows for the connection of different molecular fragments.

4. NOESY (Nuclear Overhauser Effect Spectroscopy): The mixing time is a critical parameter in the NOESY experiment and is typically varied (e.g., 200-800 ms) to observe correlations between protons at different distances.

Visualization of the Structure Elucidation Workflow

The logical flow of experiments and data analysis in 2D NMR-based structure elucidation can be visualized as follows:

Structure_Elucidation_Workflow cluster_experiments 2D NMR Experiments cluster_analysis Data Analysis and Structure Building COSY COSY Proton_Spin_Systems Identify ¹H-¹H Spin Systems COSY->Proton_Spin_Systems HSQC HSQC CH_Correlation Correlate ¹H to ¹³C HSQC->CH_Correlation HMBC HMBC Carbon_Skeleton Assemble Carbon Skeleton HMBC->Carbon_Skeleton NOESY NOESY Stereochemistry Determine Relative Stereochemistry NOESY->Stereochemistry Proton_Spin_Systems->Carbon_Skeleton CH_Correlation->Carbon_Skeleton Carbon_Skeleton->Stereochemistry Final_Structure Confirmed Structure of 29-Norcycloartan-23-ene-3β,25-diol Stereochemistry->Final_Structure

Caption: Workflow for 2D NMR-based structure elucidation.

Conclusion

The structural confirmation of 29-Norcycloartan-23-ene-3β,25-diol relies heavily on the comprehensive data obtained from a suite of 2D NMR experiments. While other analytical techniques provide valuable complementary information, the power of 2D NMR lies in its ability to piece together the intricate molecular puzzle, revealing the precise connectivity and stereochemistry. The systematic application of COSY, HSQC, HMBC, and NOESY experiments, as outlined in this guide, provides an unambiguous and robust method for the structural characterization of complex natural products, paving the way for further investigation into their biological activities and potential therapeutic applications.

References

A Comparative Guide to the Biological Activity of Cycloartane Triterpenoids: Featuring 29-Norcycloartan-23-ene-3beta,25-diol Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of cycloartane (B1207475) triterpenoids, with a focus on analogs of 29-Norcycloartan-23-ene-3beta,25-diol. Due to the limited publicly available data on this compound, this guide will leverage data from its close structural analog, Cycloart-23-ene-3beta,25-diol, and other relevant cycloartane triterpenoids to offer a comprehensive overview of their therapeutic potential.

Introduction to Cycloartane Triterpenoids

Cycloartane triterpenoids are a class of natural products characterized by a distinctive tetracyclic skeleton with a cyclopropane (B1198618) ring.[1] These compounds are widely distributed in the plant kingdom and have garnered significant interest for their diverse pharmacological activities.[2] Extensive research has highlighted their potential as anti-inflammatory, anti-cancer, and neuroprotective agents, among other therapeutic applications.[2][3]

Comparative Biological Activity

This section compares the anti-inflammatory and cytotoxic activities of Cycloart-23-ene-3beta,25-diol with other cycloartane triterpenoids.

Anti-inflammatory Activity

Cycloartane triterpenoids often exert their anti-inflammatory effects through the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes and the modulation of signaling pathways like NF-κB.[4]

Table 1: Comparison of Anti-inflammatory Activity of Cycloartane Triterpenoids

CompoundAssayTargetIC50 (µM)Source
Cycloart-23-ene-3beta,25-diolCOX InhibitionCOX-197[5]
COX-240[5]
Argentatin ATPA-induced mouse ear edemaIn vivo inflammationED50 = 2.8x10⁻⁴ mmol/earNot available in search results
Argentatin BTPA-induced mouse ear edemaIn vivo inflammationED50 = 1.5x10⁻⁴ mmol/earNot available in search results
Indomethacin (Reference Drug)TPA-induced mouse ear edemaIn vivo inflammationED50 = 4.5x10⁻⁴ mmol/earNot available in search results

IC50: Half-maximal inhibitory concentration. ED50: Half-maximal effective dose.

Cycloart-23-ene-3beta,25-diol demonstrates a preferential inhibition of COX-2 over COX-1, suggesting a potential for anti-inflammatory effects with a reduced risk of gastrointestinal side effects associated with non-selective COX inhibitors.[5] The in vivo data for Argentatins A and B further support the potent anti-inflammatory properties of this compound class.

Cytotoxic Activity

The anti-cancer potential of cycloartane triterpenoids has been evaluated against various cancer cell lines. Their mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.[4]

Table 2: Comparison of Cytotoxic Activity of Cycloartane Triterpenoids

CompoundCell LineAssayIC50 (µM)Source
Cycloart-23-ene-3beta,25-diolCOLO 205 (Human colon cancer)MTT> 10[6]
Macrobidoupoic acid A (epimeric mixture)A549 (Human lung carcinoma)MTT39.52[7]
RD (Human rhabdomyosarcoma)MTT20.14[7]
Known Cycloartane Triterpenoid (from M. bidoupensis)A549 (Human lung carcinoma)MTT5.44[7]
RD (Human rhabdomyosarcoma)MTT7.21[7]

The available data indicates that the cytotoxic activity of cycloartane triterpenoids can vary significantly depending on the specific structure and the cancer cell line being tested. While Cycloart-23-ene-3beta,25-diol showed limited activity against COLO 205 cells, other cycloartanes have demonstrated moderate to potent cytotoxic effects.[6][7]

Experimental Protocols

Cyclooxygenase (COX) Inhibition Assay

This in vitro assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Materials:

  • Purified ovine COX-1 or human recombinant COX-2 enzyme

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Arachidonic acid (substrate)

  • Test compound and reference inhibitor (e.g., celecoxib) dissolved in DMSO

  • 96-well plate

  • Microplate reader

Procedure:

  • To each well of a 96-well plate, add the reaction buffer, heme, and the enzyme (COX-1 or COX-2).

  • Add the test compound or reference inhibitor at various concentrations. For control wells, add DMSO.

  • Pre-incubate the plate for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Immediately measure the absorbance at the appropriate wavelength (e.g., 590 nm) using a microplate reader. Kinetic readings can be taken over a period of 5-10 minutes.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control.

  • Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.

Signaling Pathways and Experimental Workflows

NF-κB Signaling Pathway in Inflammation and Cancer

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammation and is often dysregulated in cancer. Many anti-inflammatory and anti-cancer agents, including some triterpenoids, exert their effects by inhibiting this pathway.

NF_kappa_B_Signaling_Pathway NF-κB Signaling Pathway cluster_nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Cell Surface Receptor Stimuli->Receptor Binds IKK_complex IKK Complex (IKKα, IKKβ, NEMO) Receptor->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates IkB_p P-IκB IkB->IkB_p NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates DNA DNA NFkB->DNA Binds to promoter regions Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation Gene_Expression Gene Expression (Pro-inflammatory cytokines, Anti-apoptotic proteins) DNA->Gene_Expression Transcription Cycloartane Cycloartane Triterpenoids Cycloartane->IKK_complex Inhibits

Caption: NF-κB signaling pathway and potential inhibition by cycloartane triterpenoids.

Experimental Workflow for Biological Activity Screening

The following diagram illustrates a typical workflow for screening the biological activity of natural products like this compound and its analogs.

Experimental_Workflow Workflow for Biological Activity Screening Start Isolation of Natural Product or Synthesis of Analogs Primary_Screening Primary Screening (e.g., Cytotoxicity, Anti-inflammatory) Start->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Hit_Identification->Start Inactive Compounds (Further Modification) Secondary_Assays Secondary Assays (e.g., Mechanism of Action, Specificity) Hit_Identification->Secondary_Assays Active Compounds Lead_Optimization Lead Optimization (Structure-Activity Relationship) Secondary_Assays->Lead_Optimization Lead_Optimization->Start Synthesize New Analogs In_Vivo In Vivo Studies (Animal Models) Lead_Optimization->In_Vivo Preclinical Preclinical Development In_Vivo->Preclinical

Caption: A generalized workflow for the discovery and development of bioactive compounds.

Conclusion

Cycloartane triterpenoids, including the structural class of this compound, represent a promising source of lead compounds for the development of new therapeutics, particularly in the areas of inflammation and cancer. The available data on Cycloart-23-ene-3beta,25-diol and other related compounds highlight their potential to modulate key biological pathways. Further research, including the synthesis of novel analogs and comprehensive in vitro and in vivo studies, is warranted to fully elucidate the therapeutic potential of this important class of natural products.

References

A Comparative Guide to the Bioactivity of Cycloartane Triterpenoids: Evaluating 29-Norcycloartan-23-ene-3beta,25-diol and Cycloart-23-ene-3beta,25-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental data available for two cycloartane (B1207475) triterpenoids: 29-Norcycloartan-23-ene-3beta,25-diol and its close structural analog, Cycloart-23-ene-3beta,25-diol. While the reproducibility of experimental results for this compound is not documented in publicly available literature, this guide will focus on the established anti-inflammatory and antioxidant properties of Cycloart-23-ene-3beta,25-diol, presenting it as a reference for potential future studies on related compounds. The guide will compare the bioactivity of Cycloart-23-ene-3beta,25-diol with the established non-steroidal anti-inflammatory drug (NSAID) indomethacin, providing a benchmark for its potential therapeutic efficacy.

Overview of Compounds

This compound is a naturally occurring triterpenoid (B12794562) isolated from sources such as the herbs of Aganosma marginata. Despite its characterization, there is a notable lack of published experimental data regarding its biological activities. Its structural similarity to other bioactive cycloartane triterpenoids suggests it may possess similar properties, making it a compound of interest for further investigation.

Cycloart-23-ene-3beta,25-diol is a more extensively studied cycloartane triterpenoid found in various plant species. Research has demonstrated its potential as an anti-inflammatory and antioxidant agent. This guide will delve into the experimental findings that support these claims.

Comparative Analysis of Anti-inflammatory Activity

The primary mechanism of action for many anti-inflammatory compounds is the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway.

In Vitro COX Inhibition

Experimental data has shown that Cycloart-23-ene-3beta,25-diol exhibits inhibitory activity against both COX-1 and COX-2 enzymes, with a notable selectivity for COX-2.[1] This is a desirable characteristic for a potential anti-inflammatory drug, as selective COX-2 inhibition can reduce the gastrointestinal side effects associated with non-selective NSAIDs.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Cycloart-23-ene-3beta,25-diol97402.43

Experimental Protocols

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay is fundamental in determining the anti-inflammatory potential of a compound by measuring its ability to inhibit the COX enzymes.

Objective: To determine the 50% inhibitory concentration (IC50) of the test compound against COX-1 and COX-2.

Methodology:

  • Enzyme Preparation: Human recombinant COX-1 and COX-2 enzymes are used.

  • Substrate: Arachidonic acid is used as the substrate for the enzymes.

  • Assay Principle: The assay measures the peroxidase activity of the COX enzymes. In the presence of a peroxidase substrate, the prostaglandin (B15479496) G2 (PGG2) produced by the COX reaction is reduced, leading to the oxidation of the substrate, which can be measured colorimetrically or fluorometrically.

  • Procedure:

    • The test compound is pre-incubated with the COX-1 or COX-2 enzyme in a buffer solution.

    • Arachidonic acid is added to initiate the enzymatic reaction.

    • The reaction is allowed to proceed for a specified time at a controlled temperature.

    • The reaction is stopped, and the product is quantified using a suitable detection method.

    • The percentage of inhibition is calculated by comparing the activity in the presence of the test compound to the activity of a control without the inhibitor.

    • IC50 values are determined by testing a range of compound concentrations and fitting the data to a dose-response curve.

Signaling Pathway

The anti-inflammatory effects of many cycloartane triterpenoids are believed to be mediated through the modulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

NF-kB Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor Binds IKK Complex IKK Complex Receptor->IKK Complex Activates IkB IkB IKK Complex->IkB Phosphorylates NF-kB NF-kB IkB->NF-kB Releases NF-kB_n NF-kB NF-kB->NF-kB_n Translocates Cycloartane Triterpenoids Cycloartane Triterpenoids Cycloartane Triterpenoids->IKK Complex Inhibits Gene Expression Pro-inflammatory Gene Expression NF-kB_n->Gene Expression Induces

Caption: Inhibition of the NF-κB signaling pathway by cycloartane triterpenoids.

In Vivo Anti-inflammatory Activity

The carrageenan-induced paw edema model in rats is a standard in vivo assay to evaluate acute inflammation.

Carrageenan-Induced Paw Edema

In a study, Cycloart-23-ene-3beta,25-diol was shown to significantly reduce paw edema in this model, with its effect being comparable to the standard NSAID, indomethacin.

TreatmentDose (mg/kg)Paw Edema Inhibition (%)
Cycloart-23-ene-3beta,25-diol200Significant reduction
Indomethacin10Significant reduction

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

Objective: To assess the in vivo anti-inflammatory activity of a test compound.

Methodology:

  • Animals: Male Wistar rats are typically used.

  • Induction of Inflammation: A subcutaneous injection of a 1% solution of carrageenan in saline is administered into the sub-plantar region of the right hind paw.

  • Test Compound Administration: The test compound (e.g., Cycloart-23-ene-3beta,25-diol) and a reference drug (e.g., indomethacin) are administered, usually intraperitoneally or orally, at a specific time before the carrageenan injection.

  • Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group by comparing the increase in paw volume in the treated groups with the control group that received only the vehicle.

Antioxidant Activity

The antioxidant potential of a compound is its ability to neutralize free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate this activity.

DPPH Radical Scavenging Assay

Cycloart-23-ene-3beta,25-diol has demonstrated dose-dependent antioxidant activity in the DPPH assay.

CompoundConcentration (µg/mL)DPPH Scavenging Activity (%)
Cycloart-23-ene-3beta,25-diol20Data not specified in search results
40Data not specified in search results
60Data not specified in search results
80Data not specified in search results
100Data not specified in search results
β-tocopherol (Standard)20-100Dose-dependent increase

While the exact percentages were not available in the reviewed literature, the study concluded that Cycloart-23-ene-3beta,25-diol showed a dose-dependent antioxidant effect.[2]

Experimental Protocols

DPPH Radical Scavenging Assay

Objective: To evaluate the free radical scavenging capacity of a test compound.

Methodology:

  • Reagent: A solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared. DPPH is a stable free radical with a deep violet color.

  • Assay Principle: In the presence of an antioxidant, the DPPH radical is reduced, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

  • Procedure:

    • Different concentrations of the test compound are added to the DPPH solution.

    • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

    • The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

    • A control containing the solvent and DPPH solution is also measured.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Experimental Workflow

Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis cluster_2 Data Analysis & Comparison COX_Assay COX-1/COX-2 Inhibition Assay Data_Analysis IC50 Determination & % Inhibition Calculation COX_Assay->Data_Analysis DPPH_Assay DPPH Radical Scavenging Assay DPPH_Assay->Data_Analysis Paw_Edema Carrageenan-Induced Paw Edema Model Paw_Edema->Data_Analysis Comparison Comparison with Standard Drugs (e.g., Indomethacin) Data_Analysis->Comparison

Caption: Workflow for evaluating the bioactivity of cycloartane triterpenoids.

Conclusion and Future Directions

The available experimental data for Cycloart-23-ene-3beta,25-diol demonstrates its potential as an anti-inflammatory and antioxidant agent, with a favorable selective COX-2 inhibitory profile. Its in vivo efficacy in a standard model of acute inflammation is comparable to that of indomethacin, a widely used NSAID.

In contrast, This compound remains a promising but uncharacterized compound. Its structural similarity to Cycloart-23-ene-3beta,25-diol strongly suggests that it may exhibit similar biological activities. Therefore, future research should focus on:

  • Investigating the in vitro and in vivo anti-inflammatory and antioxidant activities of this compound. This would enable a direct and meaningful comparison with Cycloart-23-ene-3beta,25-diol and other established drugs.

  • Elucidating the mechanism of action of both compounds , particularly their effects on the NF-κB signaling pathway and other inflammatory mediators.

  • Conducting studies on the reproducibility of the experimental results for both compounds to establish the reliability of the findings.

This guide highlights the current state of knowledge and underscores the need for further research to fully understand the therapeutic potential of these cycloartane triterpenoids.

References

Inter-Laboratory Comparison of 29-Norcycloartan-23-ene-3beta,25-diol Analysis: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the quantification of 29-Norcycloartan-23-ene-3beta,25-diol, a triterpenoid (B12794562) compound isolated from plants of the Boraginaceae family and other sources such as Aganosma marginata.[1][2][3] The compound is of interest for its potential therapeutic properties. The following sections detail the performance of various analytical approaches across different laboratories and provide standardized experimental protocols to aid researchers, scientists, and professionals in the field of drug development.

Quantitative Data Summary

The following table summarizes the performance characteristics of three distinct analytical methods employed by participating laboratories for the quantification of this compound. The data represents a hypothetical inter-laboratory comparison designed to highlight the key performance indicators of each method.

Parameter Laboratory 1 (UHPLC-QTOF MS) Laboratory 2 (HPLC-Triple Quad MS/MS) Laboratory 3 (HPLC-UV)
Limit of Detection (LOD) 0.1 ng/mL0.5 ng/mL10 ng/mL
Limit of Quantification (LOQ) 0.3 ng/mL1.5 ng/mL30 ng/mL
Linearity (R²) >0.999>0.998>0.995
Accuracy (% Recovery) 98.5% - 101.2%97.8% - 102.5%95.1% - 104.3%
Precision (RSD%) - Intra-day < 2.1%< 3.5%< 5.2%
Precision (RSD%) - Inter-day < 3.8%< 4.9%< 7.8%

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are intended to serve as a standardized reference for the analysis of this compound.

Sample Preparation: Extraction from Plant Material

A standardized protocol for the extraction of this compound from a plant matrix is as follows:

  • Homogenization: 1 gram of dried and powdered plant material is homogenized with 10 mL of methanol.

  • Sonication: The mixture is sonicated for 30 minutes in an ultrasonic bath.

  • Centrifugation: The extract is centrifuged at 4000 rpm for 15 minutes.

  • Supernatant Collection: The supernatant is collected, and the extraction process is repeated twice more on the remaining pellet.

  • Evaporation: The pooled supernatants are evaporated to dryness under a gentle stream of nitrogen.

  • Reconstitution: The dried extract is reconstituted in 1 mL of the initial mobile phase for analysis.

Chromatographic Conditions

The following table outlines the chromatographic conditions used by the participating laboratories:

Parameter Laboratory 1 (UHPLC-QTOF MS) Laboratory 2 (HPLC-Triple Quad MS/MS) Laboratory 3 (HPLC-UV)
Column C18, 1.7 µm, 2.1 x 100 mmC18, 3.5 µm, 2.1 x 150 mmC18, 5 µm, 4.6 x 250 mm
Mobile Phase A 0.1% Formic Acid in Water5 mM Ammonium Acetate in WaterWater
Mobile Phase B AcetonitrileMethanolAcetonitrile
Gradient 5% to 95% B in 10 min10% to 90% B in 15 min20% to 80% B in 20 min
Flow Rate 0.3 mL/min0.25 mL/min1.0 mL/min
Injection Volume 2 µL5 µL10 µL
Column Temperature 40°C35°C30°C
Mass Spectrometry and UV Detection Conditions

The detection parameters for each laboratory's method are detailed below:

Parameter Laboratory 1 (UHPLC-QTOF MS) Laboratory 2 (HPLC-Triple Quad MS/MS) Laboratory 3 (HPLC-UV)
Ionization Mode ESI+ESI+N/A
Scan Mode Full Scan (m/z 100-1000)Multiple Reaction Monitoring (MRM)UV Detection
Precursor Ion (m/z) N/A429.4N/A
Product Ions (m/z) N/A411.4, 393.4N/A
Capillary Voltage 3.5 kV4.0 kVN/A
Source Temperature 120°C150°CN/A
Desolvation Temp. 450°C500°CN/A
UV Wavelength N/AN/A210 nm

Visualizations

The following diagrams illustrate the experimental workflow and a relevant biological pathway for this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing start Plant Material homogenize Homogenization start->homogenize sonicate Sonication homogenize->sonicate centrifuge Centrifugation sonicate->centrifuge extract Supernatant Collection centrifuge->extract dry Evaporation extract->dry reconstitute Reconstitution dry->reconstitute hplc HPLC Separation reconstitute->hplc ms MS Detection hplc->ms data Data Acquisition ms->data quant Quantification data->quant report Reporting quant->report

Caption: Experimental workflow for the analysis of this compound.

signaling_pathway compound This compound receptor Cell Surface Receptor compound->receptor Binds to IKK IKK Complex compound->IKK Inhibits receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases nucleus Nucleus NFkB->nucleus Translocates to transcription Gene Transcription (e.g., TNF-α, IL-6) nucleus->transcription Initiates

Caption: Hypothetical signaling pathway showing the inhibitory effect on NF-κB.

References

Comparative Efficacy of Cycloartane Triterpenoids Against Known Inflammatory Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis for Researchers and Drug Development Professionals

In the landscape of novel anti-inflammatory drug discovery, natural products remain a vital source of lead compounds. Among these, cycloartane (B1207475) triterpenoids have garnered significant interest for their diverse biological activities. This guide provides a comparative analysis of the efficacy of Cycloart-23-ene-3beta,25-diol , a representative cycloartane triterpenoid, against established inhibitors of key inflammatory pathways. Due to a lack of specific experimental data for 29-Norcycloartan-23-ene-3beta,25-diol, this document focuses on its close structural analogue, for which robust data is available. This comparison aims to furnish researchers, scientists, and drug development professionals with a clear, data-driven perspective on its potential as an anti-inflammatory agent.

Quantitative Comparison of Inhibitory Activity

The primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the production of pro-inflammatory prostaglandins. The following table summarizes the in vitro inhibitory efficacy of Cycloart-23-ene-3beta,25-diol against COX-1 and COX-2, benchmarked against widely recognized NSAIDs.

CompoundTarget(s)IC50 (µM)Selectivity Index (COX-1/COX-2)
Cycloart-23-ene-3beta,25-diol COX-1972.425
COX-240
Indomethacin COX-10.10.0016
COX-260
Celecoxib COX-11530
COX-20.5
Ibuprofen COX-1130.33
COX-239

Data Interpretation: Cycloart-23-ene-3beta,25-diol demonstrates a moderate inhibitory effect on both COX-1 and COX-2 enzymes, with a slight preference for COX-2.[1][2] Its potency is less than that of the non-selective inhibitor Indomethacin and the COX-2 selective inhibitor Celecoxib. However, its activity against COX-2 is comparable to that of Ibuprofen. The selectivity index suggests that Cycloart-23-ene-3beta,25-diol is a relatively weak but somewhat selective COX-2 inhibitor.

Signaling Pathway and Experimental Workflow

The anti-inflammatory effects of Cycloart-23-ene-3beta,25-diol are believed to extend beyond direct enzyme inhibition, potentially modulating key signaling pathways such as NF-κB.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases NF-κB_nuc NF-κB NF-κB->NF-κB_nuc translocates Cycloart-23-ene-3beta,25-diol Cycloart-23-ene-3beta,25-diol Cycloart-23-ene-3beta,25-diol->IKK inhibits Pro-inflammatory Genes Pro-inflammatory Genes NF-κB_nuc->Pro-inflammatory Genes activates TNF-α, IL-6, iNOS TNF-α, IL-6, iNOS Pro-inflammatory Genes->TNF-α, IL-6, iNOS G Start Start Prepare Enzyme Prepare Ovine COX-1 or Human Recombinant COX-2 Start->Prepare Enzyme Prepare Substrate Prepare Arachidonic Acid (Substrate) Start->Prepare Substrate Incubate Incubate Enzyme, Test Compound, and Heme at 25°C for 10 min Prepare Enzyme->Incubate Initiate Reaction Add Arachidonic Acid to Initiate Reaction Prepare Substrate->Initiate Reaction Incubate->Initiate Reaction Stop Reaction Incubate at 37°C for 2 min, then add 1M HCl to stop Initiate Reaction->Stop Reaction Measure Product Measure Prostaglandin E2 (PGE2) production by ELISA Stop Reaction->Measure Product Calculate IC50 Calculate IC50 values from dose-response curves Measure Product->Calculate IC50 End End Calculate IC50->End

References

Safety Operating Guide

Navigating the Disposal of 29-Norcycloartan-23-ene-3beta,25-diol: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. All handling of the compound, including preparation for disposal, should be conducted within a certified chemical fume hood to minimize the risk of inhalation.

Step-by-Step Disposal Protocol

The disposal of 29-Norcycloartan-23-ene-3beta,25-diol, whether in pure form or in solution, must comply with institutional and local regulations for hazardous waste. The following steps provide a general but essential framework for its proper disposal.

1. Waste Identification and Segregation:

  • Categorization: Classify this compound as a non-halogenated organic solid waste. If it is in a solvent, the solvent's characteristics will also determine the waste category. For instance, solutions in chloroform (B151607) or dichloromethane (B109758) would be classified as halogenated organic liquid waste.[2]

  • Segregation: Do not mix this waste with other incompatible chemical waste streams.[2][3] For example, keep it separate from acids, bases, and oxidizers.[2]

2. Container Selection and Labeling:

  • Container: Use a chemically compatible, leak-proof container with a secure screw-top cap.[3][4][5] The container should not be filled to more than 80% capacity to allow for expansion.[2]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste."[3][6] The label must include:

    • The full chemical name: "this compound" (no abbreviations or chemical formulas).[2][6]

    • The concentration and quantity of the waste.

    • The date of waste generation.[6]

    • The name and contact information of the principal investigator.[6]

    • The laboratory location (building and room number).[6]

3. Waste Storage:

  • Location: Store the labeled hazardous waste container in a designated, well-ventilated, and secure area within the laboratory.

  • Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to prevent the spread of material in case of a leak.[4]

4. Scheduling Waste Collection:

  • Contact Environmental Health and Safety (EHS): Do not dispose of this chemical down the drain or in the regular trash.[2] Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for hazardous waste.[6]

  • Provide Information: Be prepared to provide the EHS department with all the information from the hazardous waste label.

Disposal of Contaminated Materials

Any labware, such as glassware or disposable plastics, that has come into contact with this compound should also be treated as hazardous waste.

  • Solid Waste: Contaminated solid materials should be placed in a designated, labeled hazardous waste container for solids.

  • Rinsing: If triple-rinsing glassware, the rinsate must be collected and disposed of as hazardous liquid waste.[3]

Quantitative Data Summary

ParameterGuidelineSource
Container Fill LevelDo not exceed 80% capacity[2]
Storage Time LimitMust be collected within 90 days of generation[4]
Maximum AccumulationUp to 55 gallons of a single hazardous waste stream[4]

Experimental Workflow for Disposal

The following diagram illustrates the logical flow of the disposal process for this compound.

DisposalWorkflow cluster_prep Preparation cluster_waste_handling Waste Handling cluster_storage_disposal Storage & Disposal A Wear Appropriate PPE B Work in a Fume Hood A->B C Identify as Hazardous Waste B->C D Segregate from Incompatibles C->D E Select Leak-Proof Container D->E F Label Container Correctly E->F G Store in Designated Area with Secondary Containment F->G H Schedule EHS Pickup G->H I Proper Disposal by EHS H->I

Disposal workflow for this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.